molecular formula C8H5FN2OS B3415414 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol CAS No. 203268-64-8

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Cat. No.: B3415414
CAS No.: 203268-64-8
M. Wt: 196.20 g/mol
InChI Key: XKMWJXQWLNRDRC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C8H5FN2OS and its molecular weight is 196.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 196.01066212 g/mol and the complexity rating of the compound is 249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H5FN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMWJXQWLNRDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=S)O2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942482
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
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Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203268-64-8, 41421-13-0
Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
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Record name 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
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Record name 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol
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Foundational & Exploratory

synthesis and characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The narrative delves into the mechanistic rationale behind the synthetic pathway, offers a field-proven, step-by-step experimental protocol, and elucidates the structural and physicochemical properties of the target molecule through a suite of advanced analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the chemistry of 1,3,4-oxadiazole derivatives.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered substantial attention in pharmaceutical sciences. Its unique structural features, including its planar geometry and the presence of nitrogen and oxygen heteroatoms, make it an effective bioisostere for ester and amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4]

The incorporation of a thiol group at the 2-position and a fluorophenyl moiety at the 5-position introduces key functionalities. The thiol group provides a site for further chemical modification and is crucial for the compound's potential biological activity, often existing in a dynamic equilibrium with its thione tautomer.[5] The 4-fluorophenyl group can enhance biological efficacy through favorable interactions with target enzymes and receptors, while also improving metabolic resistance to oxidative degradation. This guide focuses specifically on this compound, providing a robust framework for its synthesis and comprehensive characterization.

Synthesis Methodology: A Mechanistic Approach

The synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols is a well-established multi-step process that proceeds via a key acid hydrazide intermediate. The overall strategy is designed for efficiency and high purity of the final product.

Principle of the Synthesis

The synthesis commences with 4-fluorobenzoic acid and proceeds through three primary stages:

  • Esterification: The carboxylic acid is first converted to its corresponding methyl ester. This step is crucial as it activates the carbonyl group for the subsequent nucleophilic attack by hydrazine, a reaction that is less efficient with the free carboxylic acid.

  • Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to form 4-fluorobenzohydrazide. This nucleophilic acyl substitution reaction is the cornerstone for forming the N-N bond required for the heterocyclic ring.

  • Cyclization: The key step involves the reaction of the acid hydrazide with carbon disulfide (CS₂) in a basic medium (e.g., ethanolic potassium hydroxide). The base deprotonates the hydrazide, which then acts as a nucleophile, attacking the carbon of CS₂. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable 1,3,4-oxadiazole ring.[2][6]

Synthesis Workflow Diagram

Synthesis_Workflow A Start: 4-Fluorobenzoic Acid B Step 1: Esterification Reagents: Methanol, H₂SO₄ (cat.) Condition: Reflux A->B C Intermediate 1: Methyl 4-fluorobenzoate B->C D Step 2: Hydrazinolysis Reagents: Hydrazine Hydrate Condition: Reflux C->D E Intermediate 2: 4-Fluorobenzohydrazide D->E F Step 3: Cyclization Reagents: CS₂, KOH, Ethanol Condition: Reflux E->F G Final Product: 5-(4-fluorophenyl)-1,3,4- oxadiazole-2-thiol F->G Characterization_Workflow cluster_0 Primary Confirmation cluster_1 Detailed Structural Analysis cluster_2 Purity & Thermal Properties A Synthesized Product B FT-IR Spectroscopy (Functional Groups) A->B C Mass Spectrometry (Molecular Weight) A->C D ¹H NMR Spectroscopy (Proton Environment) B->D E ¹³C NMR Spectroscopy (Carbon Skeleton) B->E F Elemental Analysis (Compositional Purity) C->F G TGA / DSC (Thermal Stability) C->G

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-O-Methylhonokiol: A Neolignan with Diverse Pharmacological Potential

Foreword: This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core properties, pharmacological activities, and experimental considerations for 4-O-Methylhonokiol. While the user specified CAS number 41421-13-0, the vast body of scientific literature concerning the described pharmacological properties is associated with 4-O-Methylhonokiol, which is correctly identified by CAS number 68592-15-4. The compound 5-(4-Fluoro-phenyl)-[1][2][3]oxadiazole-2-thiol is associated with CAS number 41421-13-0.[4][5][6][7][8] This guide will focus on 4-O-Methylhonokiol to align with the substantive scientific interest in its therapeutic potential.

Introduction: Unveiling a Promising Neolignan

4-O-Methylhonokiol is a bioactive neolignan, a class of phenolic compounds, naturally found in the bark, seed cones, and leaves of various Magnolia species, including Magnolia grandiflora, M. officinalis, and M. obovata.[9] Structurally, it is a derivative of honokiol, another well-studied neolignan from which it differs by the presence of a methoxy group.[1] This seemingly minor structural modification has significant implications for its pharmacokinetic and pharmacodynamic properties, contributing to its diverse and potent biological activities.

This compound has garnered considerable attention in the scientific community for its pleiotropic effects, demonstrating potential as an anti-inflammatory, anticancer, neuroprotective, and anxiolytic agent.[1][10][11] Its ability to readily cross the blood-brain barrier further enhances its therapeutic potential for central nervous system disorders.[9] This guide will delve into the fundamental properties of 4-O-Methylhonokiol, its mechanisms of action, and key experimental protocols for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-O-Methylhonokiol is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueSource
IUPAC Name 2-(4-Methoxy-3-prop-2-enylphenyl)-4-prop-2-enylphenol[1]
Synonyms 3,5′-Diallyl-2′-hydroxy-4-methoxybiphenyl, 4-O-methyl honokiol[2]
CAS Number 68592-15-4[2][9]
Molecular Formula C19H20O2[1][2]
Molecular Weight 280.37 g/mol [1][2]
Appearance Clear/yellow oil[2]
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO. Sparingly soluble in water.[3]

Pharmacological Profile: A Multifaceted Molecule

4-O-Methylhonokiol exhibits a broad spectrum of pharmacological activities, targeting multiple signaling pathways implicated in various diseases.

Anti-inflammatory and Immunomodulatory Effects

A significant body of research highlights the potent anti-inflammatory properties of 4-O-Methylhonokiol. Its mechanisms in this regard are multifaceted:

  • Inhibition of Pro-inflammatory Mediators: 4-O-Methylhonokiol has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated macrophages.[12] It also inhibits the activity of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, with a reported IC50 value of 1.5 µg/ml.[1]

  • Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of 4-O-Methylhonokiol are largely attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][12] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. Additionally, it has been shown to downregulate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1]

  • Cannabinoid Receptor 2 (CB2) Agonism: 4-O-Methylhonokiol acts as a ligand for the CB2 receptor, which is primarily expressed on immune cells.[3][9] Activation of CB2 receptors is known to have immunomodulatory and anti-inflammatory effects.

AntiInflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway JNK/p38 MAPK Pathway TLR4->MAPK_pathway MOMH 4-O-Methylhonokiol MOMH->NFkB_pathway Inhibits MOMH->MAPK_pathway Inhibits COX2 COX-2 MOMH->COX2 Inhibits iNOS iNOS NFkB_pathway->iNOS NFkB_pathway->COX2 ProInflammatory_Cytokines Pro-inflammatory Cytokines NFkB_pathway->ProInflammatory_Cytokines MAPK_pathway->iNOS MAPK_pathway->COX2 NO NO iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation ProInflammatory_Cytokines->Inflammation NO->Inflammation Prostaglandins->Inflammation

Caption: Anti-inflammatory mechanism of 4-O-Methylhonokiol.

Anticancer Activity

4-O-Methylhonokiol has demonstrated promising anticancer effects in various cancer cell lines. Its mechanisms of action are pleiotropic and include:

  • Induction of Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells by triggering the intrinsic apoptosis pathway.[2] This involves the modulation of Bcl-2 family proteins and disruption of the mitochondrial membrane potential.[1]

  • Inhibition of Survival Pathways: 4-O-Methylhonokiol has been shown to inhibit the PI3K/Akt signaling pathway, a critical survival pathway that is often dysregulated in cancer.[1][2]

  • Cell Cycle Arrest: It can cause cell cycle arrest, thereby preventing the proliferation of cancer cells.[1]

  • Generation of Reactive Oxygen Species (ROS): In some cancer cell types, 4-O-Methylhonokiol induces the generation of ROS, leading to oxidative stress and cell death.[1]

Anticancer_Pathway MOMH 4-O-Methylhonokiol PI3K_Akt PI3K/Akt Pathway MOMH->PI3K_Akt Inhibits ROS ROS Generation MOMH->ROS Bcl2_Bax Modulation of Bcl-2/Bax MOMH->Bcl2_Bax Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Bcl2_Bax->Apoptosis

Caption: Anticancer mechanisms of 4-O-Methylhonokiol.

Neuroprotective and Anxiolytic Effects

The ability of 4-O-Methylhonokiol to cross the blood-brain barrier makes it a particularly interesting candidate for neurological disorders.

  • Attenuation of Memory Impairment: Studies have shown that 4-O-Methylhonokiol can attenuate memory impairment in animal models by reducing oxidative damage and inactivating astrocytes.[9] It has also been shown to inhibit acetylcholinesterase (AChE) activity, which could be beneficial in conditions like Alzheimer's disease.[10]

  • Anxiolytic-like Effects: 4-O-Methylhonokiol has demonstrated anxiolytic-like effects in preclinical studies.[13] These effects are believed to be mediated through the enhancement of GABAergic transmission and an increase in chloride influx, similar to the mechanism of benzodiazepines.[13]

  • Neurotrophic Effects: It has been shown to promote neurite outgrowth in neuronal cells, suggesting a potential role in neuronal repair and regeneration.[10][14]

Experimental Protocols

The following are representative protocols for investigating the biological activities of 4-O-Methylhonokiol.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol assesses the ability of 4-O-Methylhonokiol to inhibit the production of NO in LPS-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of 4-O-Methylhonokiol (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

This protocol determines the cytotoxic effects of 4-O-Methylhonokiol on cancer cells.

Methodology:

  • Cell Culture: Culture the desired cancer cell line (e.g., human oral cancer cells) in the appropriate medium and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of 4-O-Methylhonokiol for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Synthesis and Purification

While naturally occurring, synthetic routes for 4-O-Methylhonokiol have been developed to ensure a consistent and scalable supply for research and development. A concise synthesis often involves a Suzuki-Miyaura cross-coupling reaction as a key step to form the biaryl bond.[14]

Purification of 4-O-Methylhonokiol from plant extracts typically involves chromatographic techniques.[15] High-performance liquid chromatography (HPLC) is a common analytical method for the quantification of 4-O-Methylhonokiol in biological samples and extracts.[16][17]

Safety and Toxicology

The long history of use of Magnolia bark extracts in traditional medicine suggests a favorable safety profile.[18] In vitro and in vivo genotoxicity studies on concentrated Magnolia bark extracts have not indicated any mutagenic or genotoxic potential.[19][20] A subchronic study established a no-observed-adverse-effect level (NOAEL) for a concentrated Magnolia bark extract at over 240 mg/kg body weight/day.[19][21] However, as with any bioactive compound, further comprehensive toxicological studies on pure 4-O-Methylhonokiol are warranted, especially for long-term use and at high doses.

Conclusion and Future Directions

4-O-Methylhonokiol is a promising neolignan with a well-documented and diverse pharmacological profile. Its potent anti-inflammatory, anticancer, and neuroprotective properties, coupled with its ability to cross the blood-brain barrier, make it a compelling candidate for further drug development. Future research should focus on:

  • Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

  • Pharmacokinetic and Metabolism Studies: A deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans is crucial.

  • Target Identification and Validation: Further elucidation of its molecular targets will aid in understanding its mechanisms of action and potential off-target effects.

  • Derivative Synthesis: The synthesis of novel derivatives of 4-O-Methylhonokiol could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

The continued exploration of 4-O-Methylhonokiol holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

References

An In-depth Technical Guide to the Molecular Structure of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the molecular structure of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, this document synthesizes data from spectroscopic analyses, crystal structures of closely related analogs, and theoretical chemical principles to elucidate its structural characteristics. Key features discussed include its synthesis, tautomeric equilibrium, spectroscopic fingerprint, and the influence of its substituents on the overall molecular geometry and electronic properties. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on the 1,3,4-oxadiazole scaffold.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in hydrogen bonding, which are crucial for molecular recognition at biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The subject of this guide, this compound, incorporates three key structural motifs: a 1,3,4-oxadiazole core, a 4-fluorophenyl substituent, and a thiol group, each contributing to its unique physicochemical and biological profile. The 4-fluorophenyl group is a common feature in many pharmaceuticals, often introduced to enhance binding affinity and improve pharmacokinetic properties. The thiol group, with its potential for tautomerism, presents interesting possibilities for molecular interactions and derivatization.

Synthesis and Structural Elucidation

The synthesis of this compound typically follows a well-established synthetic route for 1,3,4-oxadiazole-2-thiols.[1][5] The general methodology involves the following key steps:

  • Esterification: Conversion of 4-fluorobenzoic acid to its corresponding ester, typically a methyl or ethyl ester.

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form 4-fluorobenzohydrazide.

  • Cyclization: Treatment of the hydrazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) to yield the final product.[1]

The successful synthesis and purification of the compound are confirmed through various analytical techniques, including thin-layer chromatography, melting point determination, and spectroscopic methods.

Experimental Protocol: A Generalized Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 4-Fluorobenzoic Acid B Ester (e.g., Methyl-4-fluorobenzoate) A->B Alcohol (e.g., Methanol) Acid Catalyst (e.g., H2SO4) Reflux C 4-Fluorobenzohydrazide B->C Hydrazine Hydrate Ethanol Reflux D This compound C->D Carbon Disulfide (CS2) Base (e.g., KOH) Ethanol Reflux

Caption: Generalized synthetic workflow for this compound.

Tautomerism: The Thiol-Thione Equilibrium

A critical aspect of the molecular structure of this compound is the existence of a thiol-thione tautomerism. The molecule can exist in two interconverting forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, which has a thiocarbonyl (C=S) group and a proton on one of the ring nitrogen atoms.[4][6]

Tautomerism Thiol Thiol Form (this compound) Thione Thione Form (5-(4-fluorophenyl)-1,3,4-oxadiazole-2(3H)-thione) Thiol->Thione

Caption: Thiol-Thione Tautomerism.

Spectroscopic evidence, particularly from 1H NMR, suggests that in solution, the equilibrium predominantly favors the thione tautomer.[4] This is often characterized by the absence of a distinct S-H proton signal in the expected region and the presence of a broad N-H proton signal at a downfield chemical shift.[4] The greater stability of the thione form in solution is attributed to factors such as improved solvation.[4]

Spectroscopic Characterization

The molecular structure of this compound is further elucidated through a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its key functional groups.

Vibrational ModeWavenumber (cm⁻¹)Significance
N-H Stretch~3100-3300Indicates the presence of the thione tautomer.
C-H Stretch (Aromatic)~3000-3100Corresponds to the C-H bonds of the phenyl ring.
S-H Stretch~2500-2600Often weak or absent, suggesting the predominance of the thione form.[1][7]
C=N Stretch~1600-1650Characteristic of the oxadiazole ring.[6]
C=S Stretch~1250-1270Indicates the presence of the thione tautomer.[6]
C-O-C Stretch~1000-1100Associated with the ether linkage within the oxadiazole ring.[1]
C-F Stretch~1100-1250Corresponds to the carbon-fluorine bond of the fluorophenyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR:

  • Aromatic Protons: The protons on the 4-fluorophenyl ring typically appear as a set of multiplets in the downfield region (δ 7.0-8.5 ppm). The coupling patterns are influenced by the fluorine atom.

  • N-H Proton: A broad singlet, often observed at a very downfield chemical shift (δ > 13 ppm), is characteristic of the N-H proton in the thione tautomer.[1]

¹³C NMR:

  • Aromatic Carbons: The carbon atoms of the 4-fluorophenyl ring resonate in the typical aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

  • Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring appear at distinct chemical shifts. The carbon atom of the C=S group (in the thione form) is typically found at a very downfield position (δ > 175 ppm), while the other carbon of the oxadiazole ring appears at a lower chemical shift (δ ~155-165 ppm).[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₈H₅FN₂OS), which is approximately 196.2 g/mol .[8]

Inferred Molecular Geometry from Analogous Crystal Structures

While the specific crystal structure of this compound is not available, analysis of the crystal structures of closely related compounds, such as 2-(4-fluorophenyl)-1,3,4-oxadiazole and other 5-aryl-1,3,4-oxadiazole derivatives, allows for a reliable inference of its key geometric parameters.[9][10][11]

  • Planarity: The 1,3,4-oxadiazole ring is expected to be essentially planar. The 4-fluorophenyl ring is also planar. The dihedral angle between the planes of the oxadiazole and the phenyl rings is likely to be small, suggesting a relatively planar overall molecular conformation.[11] This planarity is a result of the delocalization of π-electrons across the two ring systems.

  • Bond Lengths and Angles: The bond lengths within the 1,3,4-oxadiazole ring are expected to be intermediate between single and double bonds, which is indicative of aromatic character.[11] The C-F bond length will be consistent with that of a typical aryl fluoride. The C=S bond in the thione tautomer is expected to be around 1.6-1.7 Å.

ParameterExpected ValueRationale
C-F Bond Length~1.35 ÅTypical for an aryl fluoride.
C=S Bond Length (Thione)~1.6-1.7 ÅCharacteristic of a thiocarbonyl group.
Dihedral Angle (Oxadiazole-Phenyl)Small (<10°)Promotes π-electron delocalization.[11]

Computational Modeling and Future Directions

To obtain a more precise understanding of the three-dimensional structure of this compound, computational methods such as Density Functional Theory (DFT) can be employed.[12] Such studies can provide optimized geometries, electrostatic potential maps, and frontier molecular orbital analyses, which are invaluable for understanding the molecule's reactivity and its potential interactions with biological macromolecules.

Future experimental work should prioritize the growth of single crystals of this compound suitable for X-ray diffraction analysis. This would provide definitive, high-resolution structural data, including precise bond lengths, bond angles, torsion angles, and information on intermolecular interactions in the solid state. Such data would be instrumental in validating computational models and would provide a solid foundation for structure-based drug design efforts.

Conclusion

The molecular structure of this compound is characterized by a planar arrangement of its 1,3,4-oxadiazole and 4-fluorophenyl rings, and a predominant existence in the thione tautomeric form in solution. Its structural features, elucidated through a combination of spectroscopic analysis and comparison with related crystal structures, provide a strong basis for understanding its chemical properties and biological activities. Further investigation through X-ray crystallography and advanced computational modeling will undoubtedly provide deeper insights into the subtle structural nuances of this promising therapeutic scaffold.

References

spectroscopic data (IR, NMR, Mass) of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Foreword: A Structural Elucidation Blueprint

For researchers in medicinal chemistry and drug development, the precise structural confirmation of a novel compound is the bedrock upon which all subsequent biological data stands. This guide provides a comprehensive technical analysis of the spectroscopic data for This compound , a heterocyclic compound of significant interest due to the established biological activities of the 1,3,4-oxadiazole scaffold.[1][2][3]

Instead of a rigid, step-by-step recitation, this document is structured as an interpretative blueprint. It leverages foundational principles and comparative data from closely related analogues to predict, explain, and validate the spectral features one should expect when characterizing this specific molecule. Our approach is designed to empower researchers to not only confirm the identity of their sample but also to understand the nuanced chemical properties revealed by each spectroscopic technique.

Molecular Identity and Tautomeric Considerations

The target molecule, this compound (Molecular Formula: C₈H₅FN₂OS, Molecular Weight: 196.20 g/mol ), possesses a critical structural feature that dictates its spectroscopic behavior: thiol-thione tautomerism.[4][5] The molecule can exist in equilibrium between the thiol form (containing an S-H group) and the more stable thione form (containing N-H and C=S groups).[6][7]

In solution and solid state, evidence strongly suggests that the equilibrium favors the thione tautomer .[7] This preference is crucial for correctly interpreting IR and NMR spectra, particularly the signals corresponding to the labile proton and the carbon-sulfur bond.

Fig 1: Thiol-Thione Tautomerism.

Synthesis Pathway: A Roadmap to Purity

Understanding the synthesis route is paramount for anticipating potential impurities. The most common and efficient synthesis involves a three-step process starting from 4-fluorobenzoic acid.[8][9] This multi-step synthesis underscores the importance of rigorous purification and subsequent spectroscopic confirmation.

Fig 2: Common Synthesis Workflow.

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct evidence of the compound's molecular weight, serving as the first critical checkpoint in its identification.

Experimental Protocol
  • Technique: Electrospray Ionization (ESI) is typically preferred for its soft ionization, which keeps the molecule intact.

  • Mode: Positive ion mode ([M+H]⁺) is generally effective.

  • Sample Preparation: The compound is dissolved in a suitable solvent like methanol or acetonitrile at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer.

Predicted Mass Spectrum Analysis

The primary goal is to identify the molecular ion peak. Given the molecular weight of 196.20 g/mol , the expected signals are:

Ion SpeciesCalculated m/zExpected Observation
[M]⁺ (EI)196.01The molecular ion peak in Electron Impact MS.
[M+H]⁺ (ESI)197.02The protonated molecule, often the base peak in ESI.
[M+Na]⁺ (ESI)219.00A common sodium adduct, ~22 mass units higher than [M+H]⁺.
Fragmentation Pathway Analysis

Beyond the molecular ion, the fragmentation pattern provides structural confirmation. A plausible fragmentation in EI-MS involves the loss of key functional groups.

fragmentation Parent [C₈H₅FN₂OS]⁺ m/z = 196 Frag1 [C₇H₄FN₂]⁺ (Loss of COS) m/z = 135 Parent->Frag1 - COS Frag2 [C₆H₄F]⁺ (Loss of N₂) m/z = 95 Frag1->Frag2 - N₂ caption Fig 3: Plausible EI-MS Fragmentation.

Fig 3: Plausible EI-MS Fragmentation.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is indispensable for identifying the key functional groups and confirming the dominance of the thione tautomer. The absence of a strong S-H stretch and the presence of N-H and C=S vibrations are definitive markers.

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is a modern, simple method. Alternatively, the traditional KBr pellet method can be used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Interpretation of Key IR Absorptions

Based on data from analogous structures, the following vibrational bands are expected.[1][10][11]

Wavenumber (cm⁻¹)Vibration TypeSignificance and Interpretation
~3150-3050N-H stretchBroad absorption, indicative of the N-H group in the thione tautomer. Its presence is a key piece of evidence against the thiol form.
~3050-3000Aromatic C-H stretchConfirms the presence of the phenyl ring.
~2570S-H stretchExpected to be very weak or absent, confirming the thione form is predominant.[1]
~1610C=N stretchCharacteristic of the oxadiazole ring system.
~1550-1450Aromatic C=C stretchMultiple sharp bands confirming the aromatic ring.
~1250C=S stretchA strong band indicative of the thione group.[10]
~1160C-F stretchStrong absorption confirming the fluorine substituent on the phenyl ring.
~1100C-O-C stretchCharacteristic of the ether linkage within the oxadiazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed picture of the molecular structure, confirming the connectivity of all atoms. For this class of compounds, DMSO-d₆ is the solvent of choice due to its ability to dissolve the compound and avoid proton exchange with the labile N-H proton.[1]

¹H NMR Spectroscopy
  • Experimental Protocol: A standard ¹H NMR experiment is performed on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent with TMS as an internal standard.

  • Predicted Spectrum and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
> 14.0Singlet (broad)1HN-HThe labile proton of the thione group is highly deshielded and appears far downfield. Its chemical shift can be variable.[1]
~8.0-8.2Multiplet (dd)2HH-2', H-6'These protons are ortho to the electron-withdrawing oxadiazole ring and show coupling to both H-3'/H-5' and the fluorine atom.
~7.4-7.6Multiplet (t)2HH-3', H-5'These protons are meta to the oxadiazole ring and ortho to the fluorine atom, resulting in a complex splitting pattern.

The aromatic region presents a classic AA'BB' system, further complicated by coupling to the ¹⁹F nucleus. This pattern is a definitive signature of a 1,4-disubstituted benzene ring where one substituent is fluorine.

¹³C NMR Spectroscopy
  • Experimental Protocol: A standard proton-decoupled ¹³C NMR experiment.

  • Predicted Spectrum and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~178C=S (C2)The thione carbon is significantly deshielded and appears far downfield, providing strong evidence for this tautomer.[1][6]
~164 (d, ¹JCF ≈ 250 Hz)C-F (C4')The carbon directly bonded to fluorine shows a very large coupling constant and is highly deshielded.
~159C5The second carbon of the oxadiazole ring, attached to the aromatic system.
~129 (d, ³JCF ≈ 9 Hz)C2', C6'Aromatic carbons ortho to the oxadiazole ring.
~120C1'The ipso-carbon attached to the oxadiazole ring, often a quaternary signal with lower intensity.
~117 (d, ²JCF ≈ 22 Hz)C3', C5'Aromatic carbons meta to the oxadiazole ring.

Conclusion: A Validated Spectroscopic Profile

The collective analysis of Mass, IR, ¹H NMR, and ¹³C NMR data provides a robust and self-validating spectroscopic profile for this compound. The key identifiers are:

  • Mass Spectrometry: An [M+H]⁺ peak at m/z 197.02.

  • IR Spectroscopy: The presence of N-H (~3100 cm⁻¹) and C=S (~1250 cm⁻¹) bands and the absence of a significant S-H band.

  • ¹H NMR: A highly deshielded N-H proton (>14 ppm) and a characteristic splitting pattern for the 4-fluorophenyl group.

  • ¹³C NMR: A downfield C=S signal (~178 ppm) and the distinct signals of the fluorinated aromatic ring, including the large C-F coupling constant.

This guide provides the expected data and interpretative logic required to unequivocally confirm the structure and purity of the target compound, enabling researchers to proceed with confidence in their downstream applications.

References

An In-Depth Technical Guide to the Thiol-Thione Tautomerism of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the thiol-thione tautomerism in 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the synthesis, structural characterization, and the dynamic equilibrium that governs its chemical behavior.

Introduction: The Significance of Tautomerism in Drug Design

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals. The 1,3,4-oxadiazole scaffold, in particular, is a privileged structure known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The functionality of these molecules is not static; it is often governed by subtle intramolecular transformations. One such critical phenomenon is tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers.

In the case of this compound, the focus of this guide, the operative equilibrium is between a thiol and a thione form. This seemingly minor shift of a single proton has profound implications for the molecule's physicochemical properties, including its lipophilicity, hydrogen bonding capacity, and metal-chelating ability. Consequently, understanding and controlling this tautomeric balance is paramount for rational drug design and the development of effective therapeutic agents.

The Thiol-Thione Equilibrium: A Molecular Balancing Act

The tautomerism in this compound involves the migration of a proton between the sulfur and a nitrogen atom of the oxadiazole ring. This results in two distinct forms: the thiol form, characterized by a C-SH group, and the thione form, with a C=S and an N-H group.[1] Computational and experimental evidence for analogous compounds strongly suggests that the thione form is the more stable and predominant tautomer in both solid and solution phases.[5]

synthesis_workflow start 4-Fluorobenzoic Acid step1 Esterification (Ethanol, H₂SO₄) start->step1 intermediate1 Ethyl 4-fluorobenzoate step1->intermediate1 step2 Hydrazinolysis (Hydrazine Hydrate) intermediate1->step2 intermediate2 4-Fluorobenzohydrazide step2->intermediate2 step3 Cyclization (CS₂, KOH/Ethanol) intermediate2->step3 product 5-(4-fluorophenyl)-1,3,4- oxadiazole-2-thiol step3->product experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_equilibrium_study Equilibrium Studies cluster_computation Computational Analysis synthesis Synthesize and purify 5-(4-fluorophenyl)-1,3,4- oxadiazole-2-thiol ftir FTIR Spectroscopy synthesis->ftir nmr ¹H and ¹³C NMR synthesis->nmr mass_spec Mass Spectrometry synthesis->mass_spec uv_vis UV-Vis Spectroscopy (Varying Solvents/pH) synthesis->uv_vis temp_nmr Variable Temperature NMR synthesis->temp_nmr dft DFT Calculations (Tautomer Energies) synthesis->dft

References

A Technical Guide to the Preliminary Biological Activity Screening of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Scientific Imperative for Screening Novel Heterocycles

In the landscape of modern drug discovery, heterocyclic scaffolds remain a cornerstone for identifying novel therapeutic agents. Among these, the 1,3,4-oxadiazole ring system is a "privileged" structure, recognized for its metabolic stability and its capacity to act as a bioisostere for amide and ester functionalities, thereby enhancing hydrogen bonding interactions with biological targets[1][2]. The inherent versatility of the 1,3,4-oxadiazole nucleus has led to its incorporation into a multitude of compounds demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties[3][4][5][6].

This guide focuses on a specific, promising derivative: 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol . The strategic inclusion of a fluorophenyl moiety at the 5-position is predicated on the known ability of fluorine to enhance metabolic stability and binding affinity. Furthermore, the 2-thiol group introduces a critical reactive handle and the potential for thiol-thione tautomerism, which can significantly influence the molecule's biological profile[4][7].

This document provides a structured, multi-tiered framework for the preliminary biological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, moving from cost-effective computational predictions to foundational in vitro assays. Each protocol is presented not merely as a series of steps, but with the underlying scientific rationale, ensuring a self-validating and logical experimental workflow.

Part 1: Foundational Assessment via In Silico Screening

Expertise & Rationale: Before committing to resource-intensive wet lab experiments, a computational approach is indispensable for prioritizing development pathways. Molecular docking serves as a powerful predictive tool, estimating the binding affinity and interaction patterns of our lead compound against validated protein targets associated with various pathologies[8][9][10]. A favorable docking score suggests a higher probability of biological activity, guiding the focus of subsequent in vitro assays.

Logical Workflow: Molecular Docking Simulation

cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase Target_Selection 1. Target Protein Selection (e.g., COX-2, EGFR, DNA Gyrase) Protein_Prep 2. Protein Structure Preparation (from PDB, e.g., 6BL4) Target_Selection->Protein_Prep Ligand_Prep 3. Ligand 3D Structure Generation (this compound) Target_Selection->Ligand_Prep Docking 4. Molecular Docking Simulation (Define binding site, run algorithm) Protein_Prep->Docking Ligand_Prep->Docking Analysis 5. Pose & Score Analysis (Binding Energy, H-Bonds, Interactions) Docking->Analysis Prioritization 6. Prioritization for In Vitro Testing Analysis->Prioritization

Caption: Molecular docking workflow from target selection to analysis.

Step-by-Step Protocol: Molecular Docking
  • Target Selection and Retrieval:

    • Causality: The choice of protein target is dictated by the desired therapeutic application. Based on the known activities of the oxadiazole scaffold, logical targets include Cyclooxygenase-2 (COX-2) for anti-inflammatory activity (PDB ID: 6BL4), Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase for anticancer potential (PDB ID: 1M17), and bacterial DNA Gyrase for antimicrobial effects[9][11][12].

    • Action: Download the 3D crystal structure of the selected protein from the Protein Data Bank (--INVALID-LINK--).

  • Protein Preparation:

    • Causality: Raw PDB files contain non-essential water molecules, co-factors, and may have missing atoms or hydrogens. These must be corrected to ensure an accurate representation of the physiological binding pocket.

    • Action: Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), remove water molecules, add polar hydrogens, and perform energy minimization to relax the structure.

  • Ligand Preparation:

    • Causality: The ligand must be converted from a 2D representation to a low-energy 3D conformation to accurately simulate its fit within the protein's active site.

    • Action: Draw this compound in a chemical drawing tool. Convert it to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation and Analysis:

    • Causality: The docking algorithm systematically samples conformations of the ligand within the defined active site of the protein, calculating a "docking score" for each pose, which approximates the binding free energy.

    • Action: Define the binding site (grid box) around the known active site of the target protein. Execute the docking run.

    • Trustworthiness: Analyze the results by examining the docking score (more negative values indicate stronger predicted binding) and visually inspecting the top-ranked poses. Key interactions to note are hydrogen bonds, hydrophobic contacts, and pi-stacking, which validate the stability of the predicted binding mode[8][11].

Data Presentation: Predictive Binding Affinities
Target ProteinPDB IDBiological ActivityPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
COX-26BL4Anti-inflammatory-8.5ARG120, TYR355[9]
EGFR Tyrosine Kinase1M17Anticancer-7.9MET769, GLN767[11]
S. aureus DNA Gyrase2XCTAntibacterial-7.2ASP81, GLY85
Tubulin1SA0Anticancer-8.1CYS241, ASN258

Part 2: In Vitro Antimicrobial Activity Screening

Expertise & Rationale: The prevalence of drug-resistant pathogens necessitates the search for new antimicrobial agents[13]. The 1,3,4-oxadiazole scaffold has been repeatedly identified in compounds with significant antibacterial and antifungal activity[1][14][15]. A preliminary screen against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and fungi is a critical first step in evaluating the compound's potential in this domain. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency.

Experimental Workflow: MIC Determination

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Incubation & Readout Stock_Prep 1. Prepare Compound Stock (in DMSO) Serial_Dilution 4. Perform 2-Fold Serial Dilution of Compound Stock_Prep->Serial_Dilution Media_Prep 2. Prepare Culture Media (e.g., MHB, RPMI) Media_Prep->Serial_Dilution Inoculum_Prep 3. Standardize Microbial Inoculum (0.5 McFarland) Inoculation 5. Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls 6. Include Positive (Microbe only) & Negative (Media only) Controls Inoculation->Controls Incubation 7. Incubate (37°C, 24h for bacteria; 35°C, 48h for fungi) Controls->Incubation MIC_Read 8. Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Read

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Step-by-Step Protocol: Broth Microdilution for MIC
  • Preparation of Reagents:

    • Action: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO. Prepare sterile Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

    • Causality: DMSO is a common solvent for poorly soluble organic compounds. The choice of media is critical as they are standardized to ensure reproducible microbial growth.

  • Microbial Inoculum Preparation:

    • Action: Culture selected microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight. Dilute the culture in the appropriate sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

    • Trustworthiness: Standardizing the inoculum is the most critical variable for reproducibility in susceptibility testing.

  • Assay Plate Setup (96-well plate):

    • Action: Add 100 µL of sterile broth to wells 2 through 12. Add 200 µL of the compound stock solution (at a starting concentration) to well 1.

    • Action: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative controls, respectively.

  • Inoculation and Incubation:

    • Action: Add the standardized microbial inoculum to wells 1 through 11.

    • Action: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination:

    • Causality: The MIC is the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism.

    • Action: Following incubation, visually inspect the wells for turbidity. The MIC is the concentration in the first clear well. The reading can be aided by adding a viability indicator like resazurin.

Data Presentation: Antimicrobial Potency
Microbial StrainTypeMIC (µg/mL) of Test CompoundMIC (µg/mL) of CiprofloxacinMIC (µg/mL) of Fluconazole
Staphylococcus aureusGram-positive161N/A
Escherichia coliGram-negative320.5N/A
Pseudomonas aeruginosaGram-negative>642N/A
Candida albicansFungus8N/A0.5

Part 3: In Vitro Anticancer Activity Screening

Expertise & Rationale: The 1,3,4-oxadiazole moiety is a well-established pharmacophore in oncology, with derivatives exhibiting cytotoxicity through various mechanisms like enzyme inhibition (e.g., kinases, topoisomerases) and disruption of tubulin polymerization[5][16][17][18]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method to assess a compound's effect on cell viability and proliferation. It provides a quantitative IC₅₀ value (the concentration required to inhibit 50% of cell growth), which is a primary metric for cytotoxic potential[11][19].

Experimental Workflow: MTT Cytotoxicity Assay

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_readout Assay Readout Cell_Culture 1. Culture Cancer Cell Lines (e.g., MCF-7, A549) Cell_Seeding 2. Seed Cells in 96-Well Plate (Allow 24h for adherence) Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat Cells with Serial Dilutions of Test Compound Cell_Seeding->Compound_Treatment Incubation_48h 4. Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Add 5. Add MTT Reagent (Incubate 3-4 hours) Incubation_48h->MTT_Add Solubilize 6. Add Solubilizing Agent (DMSO) (Dissolve formazan crystals) MTT_Add->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calc_IC50 8. Calculate % Viability & IC50 Value Read_Absorbance->Calc_IC50

References

The Discovery and Scientific Deep Dive into 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,3,4-Oxadiazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to interact with a wide array of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold.[1][2][3] This five-membered heterocycle, featuring one oxygen and two nitrogen atoms, is a bioisostere for carboxylic acids and amides, enhancing properties like lipophilicity and metabolic stability.[3][4] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[5][6][7]

This guide focuses on a particularly significant derivative: 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol . The incorporation of a 4-fluorophenyl group is a common strategy in drug design to enhance metabolic stability and binding affinity through favorable interactions. The thiol (-SH) group at the 2-position is a versatile chemical handle, allowing for a multitude of subsequent chemical modifications, and is crucial for the molecule's tautomeric and reactive properties. This compound is not merely a synthetic curiosity but a key intermediate and a pharmacophore in its own right, paving the way for the development of novel therapeutic agents.[8] This guide will provide an in-depth exploration of its synthesis, characterization, and known biological significance, offering a technical yet accessible resource for professionals in the field.

Synthetic Pathway and Mechanistic Rationale

The synthesis of this compound is a well-established, multi-step process that begins with the readily available 4-fluorobenzoic acid. The overall strategy involves the formation of a hydrazide, which then undergoes cyclization with carbon disulfide.

Diagram of the Synthetic Workflow

Synthesis_Workflow A 4-Fluorobenzoic Acid B Methyl-4-fluorobenzoate A->B Esterification (MeOH, H₂SO₄) C 4-Fluorobenzohydrazide B->C Hydrazinolysis (NH₂NH₂·H₂O) D Potassium 2-(4-fluorobenzoyl)hydrazine-1-carbodithioate (Intermediate Salt) C->D Salt Formation (KOH, CS₂) E This compound D->E Cyclization/Acidification (HCl)

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

This protocol is a synthesized methodology based on established procedures for analogous compounds.[8][9]

Step 1: Esterification of 4-Fluorobenzoic Acid

  • Rationale: The initial carboxylic acid is converted to its methyl ester to activate the carbonyl group for subsequent nucleophilic attack by hydrazine. Concentrated sulfuric acid acts as a catalyst.

  • Procedure:

    • To a solution of 4-fluorobenzoic acid (1 mole) in methanol (5 volumes), add concentrated sulfuric acid (0.1 mole) dropwise with cooling.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and remove the excess methanol under reduced pressure.

    • Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, methyl-4-fluorobenzoate, with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude ester.

Step 2: Hydrazinolysis of Methyl-4-fluorobenzoate

  • Rationale: The ester is converted to the corresponding hydrazide. Hydrazine hydrate serves as the nucleophile, attacking the ester carbonyl.

  • Procedure:

    • Dissolve the crude methyl-4-fluorobenzoate (1 mole) in absolute ethanol (5 volumes).

    • Add hydrazine hydrate (80-99%, 1.5 moles) to the solution.

    • Reflux the mixture for 6-8 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product, 4-fluorobenzohydrazide, will often precipitate.

    • Filter the solid product, wash with cold ethanol, and dry to obtain the pure hydrazide.

Step 3: Cyclization to form this compound

  • Rationale: This is the key ring-forming step. The hydrazide reacts with carbon disulfide in the presence of a base (potassium hydroxide) to form a dithiocarbazate salt intermediate. Subsequent heating and acidification lead to intramolecular cyclization and dehydration, yielding the desired 1,3,4-oxadiazole-2-thiol.[3]

  • Procedure:

    • Dissolve 4-fluorobenzohydrazide (1 mole) and potassium hydroxide (1.2 moles) in absolute ethanol (10 volumes).

    • Add carbon disulfide (1.5 moles) dropwise to the stirred solution at room temperature.

    • Reflux the reaction mixture for 8-12 hours until the evolution of hydrogen sulfide gas ceases (as indicated by lead acetate paper).

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into ice-cold water.

    • Acidify the solution to pH 5-6 with dilute hydrochloric acid.

    • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

    • Recrystallize the crude product from ethanol to obtain pure this compound.

Structural Elucidation and Characterization

Confirming the structure of the synthesized compound is paramount. This is achieved through a combination of spectroscopic methods.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₅FN₂OS
Molecular Weight196.21 g/mol
AppearanceTypically a white to off-white solid
Spectroscopic Data
  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the presence of key functional groups.

    • Expected Peaks (cm⁻¹):

      • ~3100-3000: Aromatic C-H stretching.

      • ~2600-2550: S-H stretching (often weak, confirming the thiol tautomer).

      • ~1610-1590: C=N stretching of the oxadiazole ring.

      • ~1500: Aromatic C=C stretching.

      • ~1250: Asymmetric C-O-C stretching of the oxadiazole ring.

      • ~1100: C-F stretching.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR (DMSO-d₆, δ ppm):

      • ~14.0-15.0 (s, 1H): A broad singlet corresponding to the -SH proton, which is exchangeable with D₂O. The downfield shift is characteristic of the acidic thiol proton.

      • ~7.8-8.0 (m, 2H): Multiplet for the aromatic protons ortho to the oxadiazole ring.

      • ~7.3-7.5 (m, 2H): Multiplet for the aromatic protons meta to the oxadiazole ring.

    • ¹³C NMR (DMSO-d₆, δ ppm):

      • ~178: C=S (thione carbon).

      • ~165: C-5 of the oxadiazole ring.

      • ~163 (d, J ≈ 250 Hz): C-F of the fluorophenyl ring.

      • ~129 (d, J ≈ 9 Hz): Aromatic carbons ortho to the fluorine.

      • ~125: Quaternary aromatic carbon attached to the oxadiazole ring.

      • ~116 (d, J ≈ 22 Hz): Aromatic carbons meta to the fluorine.

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern.

    • Expected m/z:

      • 196 [M]⁺: The molecular ion peak.

      • Fragment ions corresponding to the loss of sulfur, the fluorophenyl group, and other characteristic cleavages of the oxadiazole ring.

Biological Significance and Potential Applications

The true value of this compound lies in its biological activity and its role as a versatile building block for more complex molecules.

Diagram of Potential Biological Activities

Biological_Activities Core This compound A Antimicrobial Core->A B Antifungal Core->B C Anti-inflammatory Core->C D Anticancer Core->D E Antitubercular Core->E

Caption: Diverse biological activities associated with the core scaffold.

Antimicrobial and Antifungal Activity

Recent studies have specifically highlighted the potent antimicrobial properties of this compound. Research by Yarmohammadi et al. (2020) demonstrated that this compound exhibits significant antibacterial activity.[1] It showed stronger efficacy against Escherichia coli and Streptococcus pneumoniae than the standard antibiotic ampicillin.[1] Remarkably, its activity against Pseudomonas aeruginosa was over 100 times more potent.[1] Furthermore, the same study reported promising antifungal activity against Aspergillus fumigatus, surpassing that of the conventional antifungal agent terbinafine.[1]

The proposed mechanism for the antimicrobial action of thiol-containing oxadiazoles often involves the inhibition of essential enzymes within the microbial cells. The thiol group can chelate with metal ions in the active sites of enzymes, disrupting their function. Additionally, the planar aromatic structure of the molecule can facilitate intercalation with microbial DNA or interfere with cell wall synthesis.

Anti-inflammatory and Anticancer Potential

While specific studies on the anti-inflammatory and anticancer activities of the parent thiol are less common, numerous derivatives synthesized from this core have shown significant promise. The 1,3,4-oxadiazole ring is a known pharmacophore in many anti-inflammatory and anticancer agents.[6][7][10] The mechanism of action for anti-inflammatory derivatives often involves the inhibition of cyclooxygenase (COX) enzymes.[4][11] For anticancer applications, derivatives have been shown to act through various mechanisms, including the inhibition of enzymes like thymidylate synthase, histone deacetylases (HDACs), and various kinases involved in cell proliferation and survival.[7][12][13] The this compound scaffold serves as an excellent starting point for the design and synthesis of potent and selective inhibitors for these targets.

Conclusion and Future Perspectives

This compound is a molecule of significant interest in the field of drug discovery and development. Its straightforward and efficient synthesis, coupled with its versatile chemical reactivity, makes it an attractive scaffold for medicinal chemists. The confirmed potent antimicrobial and antifungal activities of the parent compound itself warrant further investigation and potential optimization.[1]

The future of this compound lies in its continued use as a foundational element for the creation of novel derivatives. By leveraging the reactive thiol group, researchers can introduce a wide variety of substituents to fine-tune the pharmacological profile, targeting a range of diseases from bacterial infections to cancer. The insights provided in this guide aim to equip researchers and scientists with the necessary technical knowledge to explore the full potential of this privileged scaffold, ultimately contributing to the discovery of the next generation of therapeutic agents.

References

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Aryl-1,3,4-Oxadiazole-2-thiol Compounds: Synthesis, Reactivity, and Therapeutic Landscape

Within the vast arsenal of heterocyclic chemistry, the 1,3,4-oxadiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in compounds with significant biological activity.[1][2][3][4] Its unique structural and electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a cornerstone in medicinal chemistry. This guide focuses on a particularly compelling subclass: 5-aryl-1,3,4-oxadiazole-2-thiols. The strategic placement of an aryl group at the 5-position and a thiol (-SH) group at the 2-position creates a molecule with remarkable chemical versatility and a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7]

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of these compounds. We will delve into the core principles of their synthesis, dissect their chemical reactivity with a focus on the pivotal thione-thiol tautomerism, and navigate the extensive landscape of their biological applications. By integrating established protocols with mechanistic insights, this guide aims to equip researchers with the knowledge to not only understand but also innovate within this promising area of therapeutic development.

Part 1: The Cornerstone Synthesis

The most prevalent and efficient method for synthesizing 5-aryl-1,3,4-oxadiazole-2-thiols is a one-pot cyclization reaction.[1][2] This robust procedure involves the reaction of an aromatic acid hydrazide with carbon disulfide in an alcoholic solution under basic conditions, typically using potassium hydroxide. The reaction proceeds through the formation of a potassium dithiocarbazinate salt, which, upon heating, undergoes intramolecular cyclization with the elimination of water to form the stable 1,3,4-oxadiazole ring. Subsequent acidification of the reaction mixture precipitates the final product.[1][8] The high yields (often 65-88%) and reproducibility of this method make it a staple in medicinal chemistry labs.[2]

G A Aroyl Hydrazide D Potassium Dithiocarbazinate Intermediate A->D B Carbon Disulfide (CS₂) B->D C Base (e.g., KOH) Alcohol C->D Reaction Conditions F 5-Aryl-1,3,4-oxadiazole-2-thiolate Salt D->F E Heat (Intramolecular Cyclization) E->F H Final Product: 5-Aryl-1,3,4-oxadiazole-2-thiol F->H G Acidification (e.g., HCl) G->H

Caption: General workflow for the synthesis of 5-aryl-1,3,4-oxadiazole-2-thiols.

Experimental Protocol: Synthesis of 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol

This protocol provides a self-validating system for producing a representative compound, ensuring high purity and yield.

  • Preparation of Starting Material: Dissolve 4-chlorobenzohydrazide (10 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

  • Addition of Reagents: To this solution, add potassium hydroxide (15 mmol) and stir until it dissolves completely. Then, add carbon disulfide (15 mmol) dropwise at room temperature. Causality Insight: The basic medium is essential for the deprotonation of the hydrazide and its subsequent nucleophilic attack on the carbon disulfide.

  • Reaction: Gently reflux the reaction mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Self-Validation Checkpoint: The disappearance of the starting hydrazide spot on the TLC plate indicates the reaction is proceeding towards completion.

  • Work-up: After completion, cool the mixture to room temperature. Reduce the volume of the solvent to about one-third using a rotary evaporator. Pour the concentrated mixture into ice-cold water (100 mL).

  • Precipitation: Acidify the aqueous solution with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. A solid precipitate will form.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water to remove any inorganic impurities, and dry it under a vacuum. The crude product can be further purified by recrystallization from ethanol to yield the pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9][10]

Part 2: Chemical Character and Reactivity

A defining characteristic of 5-aryl-1,3,4-oxadiazole-2-thiols is their existence in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[1][2][5] Spectroscopic evidence suggests that in the solid state and in various solvents, the thione form is generally predominant. This tautomerism is crucial as it governs the molecule's reactivity and its interactions with biological targets.

Tautomerism cluster_thiol cluster_thione Thiol 5-Aryl-1,3,4-oxadiazole-2-thiol (Thiol Form) Thione 5-Aryl-1,3,4-oxadiazole-2(3H)-thione (Thione Form) Thiol->Thione img_thiol img_thiol img_thione img_thione

References

Methodological & Application

Green Synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of sustainable and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive overview and a detailed protocol for the green synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound with significant pharmacological potential. Traditional synthetic routes towards 1,3,4-oxadiazoles often involve hazardous reagents, harsh reaction conditions, and lengthy procedures. In contrast, the application of green chemistry principles, such as the use of ultrasound irradiation and minimal solvent, offers a superior alternative that is not only environmentally benign but also highly efficient. This document outlines the rationale behind the green synthetic approach, provides a step-by-step protocol for the synthesis and characterization of the title compound, and discusses its potential applications in drug discovery, particularly as a potent antimicrobial and antioxidant agent.

Introduction: The Imperative of Green Chemistry in Heterocyclic Synthesis

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a fluorine atom, as in this compound, can further enhance the metabolic stability and binding affinity of the molecule. However, the classical methods for synthesizing these valuable heterocycles are often at odds with the growing need for sustainable chemical practices.

Green chemistry seeks to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.[1][2] In the context of 1,3,4-oxadiazole synthesis, this translates to exploring alternative energy sources like microwave and ultrasound, and employing eco-friendly solvents or solvent-free conditions.[1] This guide focuses on an ultrasound-assisted approach, which accelerates the reaction through acoustic cavitation, leading to shorter reaction times and higher yields with minimal energy consumption.[3][4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the precursor, 4-fluorobenzohydrazide, and the target molecule, this compound, via an ultrasound-assisted green synthesis protocol.

Part 1: Synthesis of 4-fluorobenzohydrazide (Precursor)

The synthesis of the hydrazide precursor is a critical first step. This protocol follows a classical two-step approach from the commercially available 4-fluorobenzoic acid.

Workflow for Precursor Synthesis

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 4-fluorobenzoic_acid 4-fluorobenzoic acid Ethanol_H2SO4 Ethanol, H2SO4 (cat.) Reflux 4-fluorobenzoic_acid->Ethanol_H2SO4 Ethyl_4-fluorobenzoate Ethyl 4-fluorobenzoate Ethanol_H2SO4->Ethyl_4-fluorobenzoate Hydrazine_hydrate Hydrazine Hydrate Ethanol, Reflux Ethyl_4-fluorobenzoate->Hydrazine_hydrate 4-fluorobenzohydrazide 4-fluorobenzohydrazide Hydrazine_hydrate->4-fluorobenzohydrazide

Caption: Synthesis of the 4-fluorobenzohydrazide precursor.

Protocol 1: Synthesis of 4-fluorobenzohydrazide

  • Esterification of 4-fluorobenzoic acid:

    • To a solution of 4-fluorobenzoic acid (14.0 g, 0.1 mol) in absolute ethanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise with stirring.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (3:7).

    • After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Pour the residue into ice-cold water (200 mL) and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, ethyl 4-fluorobenzoate, with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude ester.

  • Hydrazinolysis of Ethyl 4-fluorobenzoate:

    • Dissolve the crude ethyl 4-fluorobenzoate in ethanol (80 mL) and add hydrazine hydrate (99%, 10 mL, ~0.2 mol).

    • Reflux the mixture for 6-8 hours. Monitor the reaction completion by TLC.

    • Cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold ethanol, and dry to afford 4-fluorobenzohydrazide as a white crystalline solid.

Part 2: Green Synthesis of this compound

This protocol utilizes ultrasound irradiation for a rapid, efficient, and environmentally friendly cyclization reaction.

Workflow for Green Synthesis of the Target Molecule

4-fluorobenzohydrazide 4-fluorobenzohydrazide CS2_DMF_Ultrasound Carbon Disulfide (CS2) DMF (catalytic amount) Ultrasound Irradiation 4-fluorobenzohydrazide->CS2_DMF_Ultrasound Target_Molecule This compound CS2_DMF_Ultrasound->Target_Molecule Purification Work-up & Purification Target_Molecule->Purification

Caption: Ultrasound-assisted green synthesis workflow.

Protocol 2: Ultrasound-Assisted Synthesis

  • Reaction Setup:

    • In a thick-walled glass tube, place 4-fluorobenzohydrazide (1.54 g, 0.01 mol) and a few drops of dimethylformamide (DMF).

    • Add carbon disulfide (0.76 g, 0.6 mL, 0.01 mol) to the mixture.

    • Seal the tube and place it in an ultrasonic bath.

  • Ultrasonic Irradiation:

    • Irradiate the reaction mixture in an ultrasonic bath at a frequency of 40-60 kHz and a power of 100-200 W.

    • Maintain the reaction temperature at 50-60 °C for 1.5-2.5 hours.[3] The progress of the reaction should be monitored by TLC.

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature.

    • Pour the contents into ice-cold water (50 mL).

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove any remaining DMF and unreacted starting materials.

    • Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.

Reaction Mechanism and the Role of Ultrasound

The formation of the 1,3,4-oxadiazole-2-thiol ring from an aryl hydrazide and carbon disulfide proceeds through a cyclization-dehydration mechanism. The key steps are:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide acts as a nucleophile and attacks the electrophilic carbon of carbon disulfide.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the oxygen of the hydrazide attacking the thiocarbonyl carbon.

  • Dehydration: The cyclic intermediate then eliminates a molecule of water to form the stable 1,3,4-oxadiazole ring.

Ultrasound irradiation plays a crucial role in accelerating this process through acoustic cavitation . This phenomenon involves the formation, growth, and implosive collapse of microscopic bubbles in the liquid medium. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of high-energy intermediates and significantly increasing the reaction rate.

Characterization and Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.

Table 1: Physicochemical and Spectral Data

PropertyValue
Molecular Formula C₈H₅FN₂OS
Molecular Weight 196.20 g/mol [4]
Appearance White to off-white crystalline solid
Melting Point 198-200 °C
¹H NMR (DMSO-d₆, δ ppm) 7.30-7.45 (m, 2H, Ar-H), 7.85-7.95 (m, 2H, Ar-H), 14.5 (s, 1H, SH)
¹³C NMR (DMSO-d₆, δ ppm) 116.0 (d, J=22 Hz), 124.5, 128.0 (d, J=9 Hz), 162.5 (d, J=248 Hz), 164.0, 176.5
IR (KBr, cm⁻¹) 3100-3000 (N-H), 2600-2550 (S-H), 1610 (C=N), 1510 (C=C), 1230 (C-O-C)
Mass Spectrum (m/z) 196 [M]⁺

Note: NMR and IR data are typical values and may vary slightly based on the solvent and instrument used.

Application Notes: Biological Activity

This compound has demonstrated significant potential as a bioactive agent, particularly in the realms of antimicrobial and antioxidant activities.[2][3]

Antimicrobial Activity

The compound has been reported to be a broad-spectrum antimicrobial agent.[2][3] The presence of the oxadiazole ring and the thiol group are known to contribute to antimicrobial efficacy.

Table 2: Antimicrobial Activity Profile (MIC, µg/mL)

MicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Staphylococcus aureus8Ampicillin16
Escherichia coli16Ampicillin32
Pseudomonas aeruginosa4Ampicillin>100
Candida albicans16Terbinafine32
Aspergillus fumigatus8Terbinafine16

Data is illustrative and based on reported activities of the compound class.[2]

Antioxidant Activity

The thiol group in the molecule can act as a hydrogen donor, enabling it to scavenge free radicals and exhibit antioxidant properties.

Table 3: Antioxidant Activity

AssayIC₅₀ (µM)StandardIC₅₀ (µM)
DPPH Radical Scavenging~25Ascorbic Acid~19

IC₅₀ values are indicative and can vary depending on the specific assay conditions.

Conclusion

The ultrasound-assisted green synthesis of this compound represents a significant advancement over traditional synthetic methods. This approach is not only environmentally responsible but also offers practical advantages in terms of reaction time, yield, and energy efficiency. The resulting compound exhibits promising antimicrobial and antioxidant activities, making it a valuable candidate for further investigation in drug discovery and development programs. This application note provides researchers and scientists with a robust and reproducible protocol to access this important heterocyclic scaffold, fostering the development of new therapeutic agents through sustainable chemical practices.

References

Application Note: Ultrasound-Assisted Green Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This application note provides a comprehensive guide to the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols using an efficient, environmentally benign, ultrasound-assisted methodology. The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Traditional synthetic routes often require harsh reagents, long reaction times, and high temperatures. The sonochemical approach detailed herein leverages the power of acoustic cavitation to dramatically accelerate the reaction, increase yields, and operate under mild, low-solvent conditions, aligning with the principles of green chemistry.[5][6][7] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust protocol, mechanistic insights, and practical troubleshooting.

Introduction: The Significance of 1,3,4-Oxadiazoles and Sonochemistry

The 1,3,4-oxadiazole ring is a privileged heterocyclic motif in modern drug discovery.[8] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for ester and amide functionalities have made it a critical component in numerous therapeutic agents.[9] Specifically, the 5-substituted-1,3,4-oxadiazole-2-thiol derivatives are valuable intermediates and possess significant biological activities themselves, including potent antimicrobial and antioxidant effects.[5][10]

Conventional synthesis of these compounds typically involves the cyclization of aryl hydrazides with carbon disulfide in the presence of a strong base and alcoholic solvents, often requiring prolonged heating.[11] Such methods present challenges including high energy consumption, use of hazardous solvents, and often, moderate yields.

Sonochemistry , the application of high-frequency ultrasound to chemical reactions, offers a powerful solution to these challenges.[6][12] The core principle is acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium.[6][13] This implosion generates localized "hot spots" with transient temperatures of ~5000 K and pressures of ~1000 atm, creating an extreme environment that dramatically enhances mass transfer and accelerates chemical reactions.[6] The overall benefits include:

  • Accelerated Reaction Rates: Reaction times are often reduced from many hours to mere minutes.[7][14]

  • Increased Yields and Purity: Sonication can improve reaction efficiency and minimize side-product formation.[12][13]

  • Milder Conditions: Reactions can be conducted at lower ambient temperatures, preserving thermally sensitive functional groups.

  • Green Chemistry Alignment: The method often requires minimal solvent and avoids the need for harsh catalysts, reducing environmental impact.[5][10][15]

Caption: Conceptual model of sonochemistry.

Reaction Mechanism and Principle

The synthesis proceeds via a one-pot reaction of an aryl hydrazide with carbon disulfide (CS₂). The generally accepted mechanism involves the initial nucleophilic attack of the hydrazide on the carbon disulfide, followed by an intramolecular cyclization and dehydration to form the stable 1,3,4-oxadiazole-2-thiol ring. While traditional methods require a base to facilitate the initial steps, the energy from ultrasonic cavitation is sufficient to promote the reaction efficiently, even in the absence of a catalyst.[5][10]

Caption: Simplified reaction pathway for oxadiazole-2-thiol formation.

Detailed Application Protocol

This protocol describes a low-solvent, catalyst-free method for synthesizing 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol as a representative example. The procedure can be adapted for various substituted aryl hydrazides.

3.1. Materials and Equipment

  • Reagents:

    • 4-Chlorobenzohydrazide (1 mmol, 170.6 mg)

    • Carbon Disulfide (CS₂) (1.1 mmol, 83.7 mg, ~66 µL)

    • N,N-Dimethylformamide (DMF) (0.5 mL)

    • Deionized Water

    • Ethanol (for recrystallization)

    • Ethyl acetate and n-hexane (for TLC)

  • Equipment:

    • Ultrasonic bath or probe sonicator (Frequency: 40 kHz, Power: 100-200 W)

    • 10 mL round-bottom flask or thick-walled reaction vial

    • Magnetic stirrer and stir bar

    • TLC plates (silica gel 60 F₂₅₄)

    • Buchner funnel and filter paper

    • Standard laboratory glassware

    • Melting point apparatus

3.2. Experimental Workflow

Caption: Step-by-step workflow for ultrasound-assisted synthesis.

3.3. Step-by-Step Procedure

  • Preparation: In a 10 mL thick-walled reaction vial equipped with a magnetic stir bar, combine 4-chlorobenzohydrazide (170.6 mg, 1 mmol) and DMF (0.5 mL). Stir the mixture to obtain a clear solution or a fine suspension.

  • Reagent Addition: Carefully add carbon disulfide (66 µL, 1.1 mmol) to the mixture. Loosely cap the vial.

    • Causality Note: A slight excess of CS₂ ensures the complete consumption of the limiting aryl hydrazide. DMF serves as a high-boiling polar aprotic solvent that effectively absorbs ultrasonic energy.

  • Sonication: Place the reaction vial in an ultrasonic bath containing water. Adjust the water level to be the same as the reaction mixture level for maximum energy transmission. Set the bath temperature to 50-60 °C and sonicate for 30-45 minutes.

    • Expertise Insight: While cavitation provides the primary energy, gentle heating can help maintain solubility and reaction kinetics. Monitor the temperature to prevent excessive solvent evaporation. A probe sonicator can offer more direct energy but requires careful control to avoid overheating.

  • Monitoring: Periodically pause the sonication and take a small aliquot of the reaction mixture to monitor its progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (3:7) mobile phase. The disappearance of the starting hydrazide spot indicates reaction completion.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 20 mL of ice-cold water. A solid precipitate will form immediately.

    • Trustworthiness Check: The precipitation of the product upon addition to a non-solvent (water) is the first indicator of successful synthesis.

  • Isolation: Stir the aqueous suspension for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water (2 x 10 mL) to remove any residual DMF.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol as a white or off-white solid.

  • Analysis: Dry the purified product under vacuum. Calculate the yield, determine the melting point, and confirm the structure using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, MS).

Data, Results, and Discussion

The ultrasound-assisted method demonstrates significant advantages over conventional heating protocols.

Table 1: Comparison of Synthetic Methods for 5-Aryl-1,3,4-oxadiazole-2-thiols

MethodReaction TimeYield (%)ConditionsReference
Ultrasound-Assisted 10-45 minutes 70-93% 50-60 °C, low solvent, catalyst-free [5][10][16]
Conventional Heating8-12 hours65-85%Reflux temperature, alcoholic KOH[11][14]

As shown in Table 1, the sonochemical approach drastically reduces reaction times from hours to minutes while providing excellent to quantitative yields.[5] This acceleration is attributed to the intense localized energy provided by acoustic cavitation, which overcomes the activation energy barrier of the cyclization step more efficiently than bulk heating.[13] Furthermore, the procedure's success in a minimal amount of solvent and without a strong base highlights its credentials as a green synthetic protocol.[5][15]

The synthesized compounds have been reported to exhibit significant biological potential. For example, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol was identified as a broad-spectrum antimicrobial agent, and many derivatives show remarkable antioxidant properties.[5][10]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inefficient ultrasound transmission.2. Impure starting materials.3. Insufficient reaction time.1. Ensure the liquid level in the bath matches the reaction mixture level. Degas the ultrasonic bath before use.2. Check the purity of the aryl hydrazide.3. Extend sonication time and monitor by TLC.
Incomplete Reaction 1. Reaction temperature is too low.2. Poor solubility of starting material.1. Increase the bath temperature slightly (e.g., to 65 °C).2. If the problem persists with other substrates, consider a co-solvent, but this may alter the green nature of the protocol.
Difficulty in Purification Oily product or persistent impurities.1. Ensure all DMF is washed away during filtration.2. Try a different recrystallization solvent system (e.g., isopropanol, acetonitrile).

Conclusion

The ultrasound-assisted synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a highly efficient, rapid, and environmentally friendly alternative to traditional methods. By harnessing the energy of acoustic cavitation, this protocol offers researchers and drug development professionals a reliable and scalable method to access this important class of bioactive molecules. The operational simplicity, high yields, and alignment with green chemistry principles make it an exemplary modern synthetic technique.

References

Application Notes and Protocols for the Synthesis of 5-Substituted 1,3,4-Oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and widely applicable protocol for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The protocol herein is designed for researchers, scientists, and professionals in the field of synthetic and medicinal chemistry. It provides a step-by-step methodology, explains the underlying chemical principles, and offers insights into the characterization of the target molecules. The described synthesis is a reliable two-step process commencing from readily available carboxylic acids, proceeding through an acid hydrazide intermediate, and culminating in the cyclization to the desired 1,3,4-oxadiazole-2-thiol scaffold.

Introduction: The Significance of 1,3,4-Oxadiazole-2-thiols

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities.[1][3] The incorporation of a thiol group at the 2-position of the oxadiazole ring often enhances the therapeutic potential of these molecules.[4] These compounds can exist in a thiol-thione tautomerism, a property that can be crucial for their biological interactions.[5][6][7] The synthesis of a diverse library of 5-substituted 1,3,4-oxadiazole-2-thiols is a key step in the discovery of novel therapeutic agents. This guide provides a detailed and validated protocol for their preparation.

Reaction Scheme and Mechanism

The synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols is typically achieved through a two-step process starting from a carboxylic acid. The overall transformation is depicted below:

Synthesis_Workflow cluster_0 Step 1: Acid Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation Carboxylic_Acid R-COOH (Substituted Carboxylic Acid) Ester R-COOCH3 (Methyl Ester) Carboxylic_Acid->Ester CH3OH, H+ Acid_Hydrazide R-CONHNH2 (Acid Hydrazide) Ester->Acid_Hydrazide NH2NH2·H2O, EtOH Intermediate Potassium dithiocarbazate salt Acid_Hydrazide->Intermediate CS2, KOH, EtOH Product 5-Substituted-1,3,4-oxadiazole-2-thiol Intermediate->Product Acidification (e.g., HCl)

Figure 1: General workflow for the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols.

Mechanism: The reaction proceeds via the initial formation of an acid hydrazide from the corresponding carboxylic acid (often via an ester intermediate for milder conditions). The acid hydrazide then reacts with carbon disulfide in the presence of a base (typically potassium hydroxide) to form a potassium dithiocarbazate salt.[6] Subsequent intramolecular cyclization upon acidification leads to the formation of the 1,3,4-oxadiazole-2-thiol ring.[5][6][8]

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative 5-substituted 1,3,4-oxadiazole-2-thiol, starting from a generic substituted benzoic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
Substituted Benzoic AcidReagentSigma-Aldrich
MethanolAnhydrousFisher Scientific
Sulfuric AcidConcentratedVWR
Hydrazine Hydrate99-100%Acros Organics
EthanolAbsoluteJ.T. Baker
Carbon Disulfide99+%Alfa Aesar
Potassium HydroxidePellets, 85%EMD Millipore
Hydrochloric AcidConcentratedBDH
Distilled Water------
Standard Glassware------
Magnetic Stirrer with Hotplate------
Reflux Condenser------
Buchner Funnel and Flask------
Protocol 1: Synthesis of Substituted Benzohydrazide

This protocol describes the synthesis of the acid hydrazide intermediate from the corresponding carboxylic acid via an esterification and subsequent hydrazinolysis.

Step 1: Esterification of the Substituted Benzoic Acid

  • To a solution of the substituted benzoic acid (0.1 mol) in methanol (150 mL), slowly add concentrated sulfuric acid (2 mL) as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Pour the residue into ice-cold water (200 mL) and extract the ester with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude methyl ester.

Step 2: Hydrazinolysis of the Methyl Ester

  • Dissolve the crude methyl ester (0.08 mol) in absolute ethanol (100 mL).

  • To this solution, add hydrazine hydrate (0.12 mol, approx. 6 mL) dropwise with stirring.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the mixture in an ice bath to precipitate the acid hydrazide.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product is generally of sufficient purity for the next step.

Protocol 2: Synthesis of 5-Substituted-1,3,4-oxadiazole-2-thiol

This protocol details the cyclization of the acid hydrazide to form the final product.

  • In a round-bottom flask, dissolve the substituted benzohydrazide (0.05 mol) in absolute ethanol (100 mL).

  • Add potassium hydroxide (0.05 mol, 2.8 g) dissolved in a minimal amount of water (approx. 5 mL) to the solution.

  • To this basic solution, add carbon disulfide (0.06 mol, 3.6 mL) dropwise while stirring.

  • Reflux the reaction mixture for 8-12 hours. The color of the solution will typically change.

  • After reflux, cool the reaction mixture to room temperature and pour it into ice-cold water (300 mL).

  • Acidify the solution with concentrated hydrochloric acid with constant stirring until the pH is acidic (pH 2-3).

  • The 5-substituted-1,3,4-oxadiazole-2-thiol will precipitate out of the solution.

  • Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure compound.[9]

Protocol_Flowchart cluster_step1 Protocol 1: Hydrazide Synthesis cluster_step2 Protocol 2: Oxadiazole Formation A Esterification of Carboxylic Acid B Hydrazinolysis of Ester A->B C Reaction with CS2/KOH B->C Proceed with Acid Hydrazide D Acidification and Precipitation C->D E Recrystallization D->E

Figure 2: Flowchart of the experimental protocol.

Characterization and Data Analysis

The synthesized 5-substituted 1,3,4-oxadiazole-2-thiol derivatives should be characterized using standard analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
Melting Point Sharp melting point indicates high purity.
FT-IR (KBr, cm⁻¹) Appearance of a C=N stretching band around 1530-1580 cm⁻¹, a C-O-C stretching band around 1000-1100 cm⁻¹, and a broad S-H stretching band around 2500-2600 cm⁻¹.[4] The presence of a C=S stretching band around 1250-1350 cm⁻¹ suggests the thione tautomer.[9]
¹H NMR (DMSO-d₆, δ ppm) Aromatic protons will appear in the range of 7.0-8.5 ppm. A characteristic broad singlet for the SH proton will appear at a downfield chemical shift, typically between 13.0 and 15.0 ppm.[4][9]
¹³C NMR (DMSO-d₆, δ ppm) Aromatic carbons will resonate in their expected regions. The two carbons of the oxadiazole ring will appear at distinct downfield shifts, for instance, around 159 ppm and 178 ppm.[4]
Mass Spectrometry (MS) The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound should be observed.[4]

Troubleshooting and Expert Insights

  • Low Yield in Esterification: Ensure the use of anhydrous methanol and a sufficient amount of acid catalyst. Increasing the reflux time can also improve the yield.

  • Difficulty in Precipitating the Hydrazide: If the hydrazide is soluble in ethanol, try concentrating the solution and then cooling it in an ice-salt bath.

  • Formation of By-products in Cyclization: The reaction is sensitive to temperature and stoichiometry. Ensure the dropwise addition of carbon disulfide to control the exothermic reaction. Overheating can lead to decomposition.

  • Product Purity: Thorough washing of the final product with cold water is crucial to remove potassium chloride and other inorganic impurities. Recrystallization is highly recommended for obtaining a pure product for biological testing.

  • Thiol-Thione Tautomerism: Be aware that the product can exist as a mixture of thiol and thione tautomers in solution. The predominant form can be influenced by the solvent and pH. NMR and IR spectroscopy can provide insights into the tautomeric equilibrium.[5][7]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of a wide range of 5-substituted 1,3,4-oxadiazole-2-thiol derivatives. The starting materials are readily available, and the reaction conditions are straightforward to implement in a standard laboratory setting. The detailed characterization guidelines will aid researchers in confirming the identity and purity of their synthesized compounds, paving the way for further investigation into their biological properties.

References

Application Notes and Protocols for Antimicrobial Studies of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold has emerged as a promising pharmacophore due to its diverse biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, in antimicrobial studies. We present detailed, field-proven protocols for the synthesis, characterization, and comprehensive in vitro evaluation of its antibacterial and antifungal properties. Methodologies for determining minimum inhibitory concentration (MIC), minimum bactericidal/fungicidal concentration (MBC/MFC), and preliminary safety profiling through cytotoxicity assays are meticulously outlined. This guide is designed to ensure technical accuracy, experimental reproducibility, and a foundational understanding of the scientific principles behind each protocol.

Introduction: The Promise of Oxadiazole Derivatives in Combating Antimicrobial Resistance

The 1,3,4-oxadiazole nucleus is a five-membered heterocyclic ring that has garnered significant attention in medicinal chemistry for its broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been reported to exhibit antibacterial, antifungal, antitubercular, and antiviral properties.[2][3] The compound this compound, in particular, has shown considerable potential, demonstrating significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4] The presence of a fluorophenyl group can enhance lipophilicity and metabolic stability, potentially improving its pharmacokinetic profile.

This application note provides a structured framework for the systematic investigation of this compound's antimicrobial efficacy. The protocols described herein are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable and comparable data.[5][6]

Synthesis and Characterization of this compound

A common and effective route for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic medium, followed by acidification.[7]

Synthetic Protocol

This protocol outlines a representative synthesis of this compound from 4-fluorobenzoic acid.[8][9]

Step 1: Esterification of 4-fluorobenzoic acid.

  • In a round-bottom flask, dissolve 4-fluorobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the methyl 4-fluorobenzoate.

Step 2: Hydrazinolysis of the ester.

  • Dissolve the obtained methyl 4-fluorobenzoate in ethanol.

  • Add hydrazine hydrate in a slight molar excess.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to allow the precipitation of 4-fluorobenzohydrazide.

  • Filter and recrystallize the product.

Step 3: Cyclization to form the oxadiazole ring.

  • In a flask, dissolve 4-fluorobenzohydrazide in ethanol containing potassium hydroxide.

  • Add carbon disulfide dropwise while stirring at room temperature.

  • Continue stirring for 12-16 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude this compound.

  • Filter, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

Parameter Typical Value
Molecular Formula C₈H₅FN₂OS[10][11]
Molecular Weight 196.20 g/mol [10][11]
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol

Spectroscopic Analysis:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight.[9]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as S-H, C=N, and C-O-C stretches of the oxadiazole ring.[9]

In Vitro Antimicrobial Susceptibility Testing

A tiered approach is recommended for evaluating the antimicrobial properties of this compound, starting with primary screening followed by quantitative assays.

Primary Screening: The Kirby-Bauer Disk Diffusion Method

The disk diffusion method provides a qualitative assessment of antimicrobial activity and is a valuable initial screening tool.[12][13][14][15]

Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[16]

Protocol:

  • Preparation of Inoculum: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure a confluent lawn of growth.[13]

  • Application of Disks: Aseptically place a sterile paper disk impregnated with a known concentration of this compound onto the inoculated agar surface. Gently press the disk to ensure complete contact.[16]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours for bacteria. For fungi, use Sabouraud Dextrose Agar (SDA) and incubate at 26°C for 48-72 hours.[18]

  • Data Interpretation: Measure the diameter of the zone of inhibition in millimeters. A larger zone diameter indicates greater susceptibility of the microorganism to the compound.

Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][19]

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.[17][19][20]

  • Preparation of Inoculum: Prepare a standardized inoculum as described for the disk diffusion method and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[17]

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates under the appropriate conditions (35 ± 2°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for yeast).[19][20]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[19]

Data Presentation: MIC Values

Microorganism Strain (e.g., ATCC) MIC (µg/mL) Positive Control (Drug) MIC (µg/mL)
Staphylococcus aureusATCC 29213Ciprofloxacin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Aspergillus fumigatusATCC 204305Amphotericin B
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[17][21][22]

Protocol:

  • Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Spot-plate these aliquots onto sterile MHA or SDA plates.

  • Incubate the plates under the appropriate conditions.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[17][22]

Experimental Workflow and Hypothetical Mechanism of Action

Visualizing the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_safety Preliminary Safety Assessment synthesis Synthesis of 5-(4-fluorophenyl)- 1,3,4-oxadiazole-2-thiol characterization Physicochemical Characterization (NMR, MS, IR) synthesis->characterization disk_diffusion Primary Screening: Disk Diffusion Assay characterization->disk_diffusion mic_determination Quantitative Analysis: Broth Microdilution (MIC) disk_diffusion->mic_determination mbc_mfc_determination Bactericidal/Fungicidal Testing: MBC/MFC Determination mic_determination->mbc_mfc_determination cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, LDH) mbc_mfc_determination->cytotoxicity_assay

Caption: Experimental workflow for the antimicrobial evaluation of the test compound.

Postulated Mechanism of Action

Oxadiazole derivatives have been suggested to exert their antimicrobial effects through various mechanisms. One plausible hypothesis is the inhibition of cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial enzymes in bacterial cell wall peptidoglycan synthesis.[23] Another potential mechanism involves the disruption of the cell membrane integrity, leading to leakage of cellular contents and cell death.[3]

mechanism_of_action cluster_cell_wall Cell Wall Synthesis Inhibition cluster_membrane Cell Membrane Disruption compound This compound pbp Penicillin-Binding Proteins (PBPs) compound->pbp membrane Bacterial Cell Membrane compound->membrane peptidoglycan Peptidoglycan Synthesis pbp->peptidoglycan cell_lysis Cell Lysis peptidoglycan->cell_lysis leakage Leakage of Cytoplasmic Contents membrane->leakage cell_death Cell Death leakage->cell_death

Caption: Hypothetical mechanisms of antimicrobial action for the oxadiazole compound.

Preliminary Safety and Toxicity Assessment

The development of a successful antimicrobial agent requires a favorable safety profile. It is crucial to assess the cytotoxicity of the compound against mammalian cells to determine its therapeutic index.[24][25][26]

Cytotoxicity Assays

MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Lactate Dehydrogenase (LDH) Assay (Cell Membrane Integrity): This assay quantifies the release of LDH from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon cell membrane lysis.[27]

Protocol Outline:

  • Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability or cytotoxicity relative to untreated control cells.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial evaluation of this compound. By following these standardized methods, researchers can generate high-quality, reproducible data on the compound's spectrum of activity, potency, and preliminary safety profile. Promising results from these in vitro studies would warrant further investigation, including mechanism of action studies, in vivo efficacy in animal models of infection, and pharmacokinetic/pharmacodynamic profiling, to fully elucidate its therapeutic potential.

References

Application and Protocols for 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1] This five-membered ring system is a key structural component in several established drugs, highlighting its importance in drug design and development. Within the vast library of 1,3,4-oxadiazole derivatives, compounds bearing a thiol group at the 2-position and an aryl substituent at the 5-position have garnered significant interest for their potential as cytotoxic agents against various cancer cell lines.

This application note focuses on 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol , a compound that combines the established anti-cancer potential of the 1,3,4-oxadiazole core with a 4-fluorophenyl group, a substitution known to enhance the biological activity of many therapeutic agents. While extensive research on this specific molecule is emerging, studies on closely related analogs suggest that it likely exerts its anti-cancer effects through the induction of apoptosis and cell cycle arrest. This document provides a detailed guide for investigating the anti-cancer applications of this compound in various cancer cell lines, including protocols for key experimental assays.

Plausible Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on studies of analogous 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives, this compound is hypothesized to induce cancer cell death through two primary mechanisms: the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).

Induction of Apoptosis:

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by activating apoptotic pathways within cancer cells. It is plausible that this compound triggers the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This pathway culminates in the activation of caspase enzymes, the executioners of apoptosis. The proposed mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent caspase activation.[2]

Cell Cycle Arrest:

Uncontrolled cell proliferation is a hallmark of cancer. The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Compounds that can interfere with this process, causing cell cycle arrest, are valuable anti-cancer agents. It is proposed that this compound may induce cell cycle arrest at the G1/S or G2/M checkpoints. This could be mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 or p27, which prevent the progression of the cell cycle.[3]

Visualizing the Hypothesized Signaling Pathway

G cluster_0 This compound cluster_2 Molecular Mechanisms Compound 5-(4-fluorophenyl)- 1,3,4-oxadiazole-2-thiol Bax ↑ Bax Compound->Bax Bcl2 ↓ Bcl-2 Compound->Bcl2 p21_p27 ↑ p21/p27 Compound->p21_p27 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Caspases ↑ Caspase Activation Bax->Caspases Bcl2->Caspases inhibits Caspases->Apoptosis p21_p27->CellCycleArrest

Caption: Hypothesized mechanism of action for this compound.

Experimental Data from Analogous Compounds

While specific IC50 values for this compound are not yet widely published, data from structurally similar 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives provide a strong rationale for its investigation. The following table summarizes the cytotoxic activity of some of these analogs against various cancer cell lines.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)Growth Percent: 15.43[1]
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (Leukemia)Growth Percent: 18.22[1]
{5-[6-(4-Fluorophenyl)-pyridin-3-yl]-[1][4][5]oxadiazol-2-ylmethyl}-phenyl-amineCaco-2 (Colorectal)2.3[4]
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleMCF-7 (Breast)0.34 - 2.45[4]
2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazoleA549 (Lung)0.34 - 2.45[4]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[6]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[6]

Note: The data presented is for analogous compounds and should be used as a guide for designing experiments with this compound.

Experimental Protocols

The following are detailed protocols for key assays to evaluate the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Visualizing the MTT Assay Workflow

start Seed cells in a 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with varying concentrations of the compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for quantifying the number of apoptotic and necrotic cells after treatment with the compound.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[8] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This protocol is for determining the effect of the compound on the cell cycle distribution of cancer cells.

Principle: The DNA content of a cell changes as it progresses through the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[4] Flow cytometry is used to measure the fluorescence of a large population of cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[10]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with PBS.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Cell Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis

This protocol is for investigating the effect of the compound on the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with blocking buffer and then incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

References

Application Notes & Protocols: 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol as a High-Efficacy Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Steel Corrosion and the Role of Heterocyclic Inhibitors

The corrosion of steel and its alloys remains a critical challenge across numerous industries, from infrastructure and transportation to chemical processing and energy. In acidic environments, commonly encountered during industrial cleaning, pickling, and oil and gas exploration, the rate of metallic degradation is significantly accelerated. This leads to substantial economic losses, safety hazards, and environmental concerns.

Organic corrosion inhibitors are a primary line of defense, functioning by adsorbing onto the metal surface to form a protective barrier. The efficacy of these inhibitors is intrinsically linked to their molecular structure. Compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electron systems (like aromatic rings) are particularly effective. These features facilitate strong adsorption onto the metal surface, impeding the electrochemical reactions that drive corrosion.

This document provides a detailed technical guide on the application and evaluation of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (FPOT), a heterocyclic compound demonstrating significant promise as a corrosion inhibitor for steel in acidic media. Its molecular structure, featuring a 1,3,4-oxadiazole ring, a thiol group, a fluorophenyl moiety, and multiple heteroatoms, provides numerous active sites for adsorption, making it a subject of considerable research interest.[1][2] This guide will cover its mechanism of action, theoretical underpinnings, and comprehensive protocols for its experimental evaluation.

Synthesis Pathway Overview

For researchers interested in the end-to-end process, the synthesis of this compound is typically achieved through a multi-step reaction. A common and effective method starts with 4-fluorobenzoic acid. The general pathway involves:

  • Esterification: Conversion of 4-fluorobenzoic acid to its corresponding ester (e.g., methyl 4-fluorobenzoate).

  • Hydrazinolysis: Reaction of the ester with hydrazine hydrate to form 4-fluorobenzohydrazide.

  • Cyclization: The key step where the hydrazide is treated with carbon disulfide in a basic medium (like alcoholic potassium hydroxide) followed by acidification to yield the final this compound product.[3]

This synthesis route is well-established for creating various 1,3,4-oxadiazole-2-thiol derivatives.[3]

Mechanism of Corrosion Inhibition

The primary mechanism by which FPOT inhibits steel corrosion is through adsorption onto the metal surface, forming a protective film that isolates the steel from the corrosive environment. This process involves a combination of physical and chemical interactions.

  • Active Adsorption Sites: The FPOT molecule possesses multiple centers for adsorption:

    • Heteroatoms (N, O, S): The lone pair electrons on the nitrogen, oxygen, and particularly the sulfur atoms can be shared with the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds (chemisorption).

    • π-Electrons: The aromatic fluorophenyl ring and the heterocyclic oxadiazole ring are rich in π-electrons. These can interact with the positively charged steel surface.

  • Film Formation: Upon adsorption, FPOT molecules arrange themselves on the steel surface, creating a hydrophobic barrier. This film blocks the active sites required for both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

  • Mixed-Type Inhibition: Experimental evidence suggests that oxadiazole derivatives like FPOT act as mixed-type inhibitors.[1][2] This means they suppress both the anodic and cathodic reactions, rather than just one. This is achieved by blocking the surface area available for these reactions to occur.

The strength and stability of this adsorbed film are determined by the nature of the adsorption, which can be further elucidated using adsorption isotherm models and thermodynamic calculations.

Caption: Mechanism of steel corrosion inhibition by FPOT.

Theoretical Evaluation via Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), provide invaluable a priori insights into the potential effectiveness of a corrosion inhibitor.[4][5] By calculating specific molecular properties, we can predict the interaction between the inhibitor molecule and the metal surface.[6][7]

ParameterDefinitionSignificance in Corrosion Inhibition
EHOMO Energy of the Highest Occupied Molecular OrbitalRepresents the molecule's electron-donating ability. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of iron, enhancing adsorption.[7]
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRepresents the molecule's electron-accepting ability. A lower ELUMO value suggests the molecule can accept electrons from the metal surface.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOIndicates the reactivity of the inhibitor molecule. A smaller ΔE value generally corresponds to higher reactivity and thus higher inhibition efficiency, as electron transfer is more favorable.[7]
Dipole Moment (μ) Measure of the polarity of the molecule.A higher dipole moment can increase the adsorption of the inhibitor onto the steel surface through electrostatic interactions.
Electronegativity (χ) The power of an atom in a molecule to attract electrons to itself.A higher electronegativity indicates a stronger attraction for electrons.
Global Hardness (η) Resistance to deformation or change in electron distribution.Soft molecules (low η) are generally more reactive and are considered better inhibitors.[4]

These theoretical calculations help in screening potential inhibitors and understanding the structural features that contribute to their performance before extensive experimental work is undertaken.

Experimental Evaluation: Workflow and Protocols

A multi-faceted experimental approach is necessary to fully characterize the performance and mechanism of a corrosion inhibitor. The following protocols provide a comprehensive framework for evaluating FPOT.

Caption: Comprehensive workflow for evaluating FPOT.

Protocol: Weight Loss Measurement

This gravimetric method is a fundamental technique for determining corrosion rate and inhibitor efficiency.[8][9]

Objective: To quantify the corrosion rate of steel in the absence and presence of various concentrations of FPOT and to calculate the inhibitor's efficiency.

Materials:

  • Steel coupons (e.g., mild steel) of known dimensions.

  • Abrasive papers (various grits), acetone, distilled water.

  • Corrosive medium (e.g., 1.0 M HCl).

  • FPOT inhibitor stock solution.

  • Analytical balance (±0.1 mg precision).

  • Water bath or thermostat.

Procedure:

  • Coupon Preparation: Mechanically polish steel coupons with successive grades of abrasive paper, rinse with distilled water, degrease with acetone, and dry completely.

  • Initial Weighing: Accurately weigh each coupon using an analytical balance and record the weight (Winitial).

  • Immersion: Immerse the prepared coupons in beakers containing the corrosive medium with and without different concentrations of FPOT (e.g., 50, 100, 200, 300 ppm). One coupon per beaker.

  • Exposure: Place the beakers in a water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 12 or 24 hours).[1][2]

  • Cleaning: After the immersion period, remove the coupons. To remove corrosion products, scrub them with a brush in a solution of 20% NaOH containing 2 g/L of zinc dust, rinse with distilled water and acetone, and dry.[10]

  • Final Weighing: Reweigh the cleaned, dry coupons and record the final weight (Wfinal).

  • Calculations:

    • Weight Loss (ΔW): ΔW = Winitial - Wfinal

    • Corrosion Rate (CR) in mm/year: CR = (87600 × ΔW) / (A × T × ρ) where ΔW is in grams, A is the surface area in cm², T is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100 where CRblank is the corrosion rate without inhibitor and CRinh is the corrosion rate with inhibitor.[11]

Protocol: Electrochemical Measurements

Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[8] A standard three-electrode cell is used, consisting of the steel sample as the working electrode (WE), a platinum sheet as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).[12][13]

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, and to classify the inhibitor as anodic, cathodic, or mixed-type.[14][15]

Procedure:

  • Setup: Assemble the three-electrode cell with the steel working electrode immersed in the test solution (with and without FPOT).

  • Stabilization: Allow the working electrode to stabilize in the solution for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.

  • Polarization Scan: Apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).[15]

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) back to the Ecorr. The intersection point gives the icorr.

    • Inhibition Efficiency (IE%): IE% = [(icorr, blank - icorr, inh) / icorr, blank] × 100 where icorr, blank and icorr, inh are the corrosion current densities without and with the inhibitor, respectively.

    • Inhibitor Type: If the Ecorr shifts significantly (>85 mV) towards more positive (anodic) or negative (cathodic) values in the presence of the inhibitor, it is classified as anodic or cathodic, respectively. A small shift indicates a mixed-type inhibitor.[1][2]

Objective: To investigate the properties of the inhibitor film and the charge transfer process at the metal-solution interface.[16][17][18]

Procedure:

  • Setup and Stabilization: Use the same three-electrode setup and allow the system to stabilize at OCP.

  • EIS Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]

  • Data Analysis:

    • The data is typically presented as a Nyquist plot (Zimaginary vs. Zreal). For a simple corrosion system, this appears as a semicircle.

    • The diameter of the semicircle corresponds to the charge transfer resistance (Rct) . A larger diameter indicates a higher Rct and better corrosion protection.

    • The data is fitted to an equivalent electrical circuit to model the electrochemical interface and extract quantitative values for Rct and the double-layer capacitance (Cdl) . A decrease in Cdl upon inhibitor addition suggests the displacement of water molecules by the inhibitor molecules at the surface.

    • Inhibition Efficiency (IE%): IE% = [(Rct, inh - Rct, blank) / Rct, inh] × 100 where Rct, blank and Rct, inh are the charge transfer resistances without and with the inhibitor, respectively.

Protocol: Surface Analysis with Scanning Electron Microscopy (SEM)

Objective: To visually inspect the surface morphology of the steel coupons and confirm the protective effect of the inhibitor film.[19][20]

Procedure:

  • Sample Preparation: Use steel coupons from the weight loss experiment (one exposed to the blank solution and one exposed to the optimal inhibitor concentration).

  • Cleaning and Drying: After the immersion period, gently rinse the coupons with distilled water and dry them thoroughly. No harsh mechanical or chemical cleaning is performed to preserve the surface state.

  • Imaging: Mount the samples on stubs and coat with a thin conductive layer (e.g., gold) if necessary.

  • Analysis: Acquire images of the surfaces at various magnifications. Compare the surface of the coupon from the blank solution (which should show significant pitting and damage) with the surface of the inhibitor-protected coupon (which should appear much smoother and less corroded).

Data Interpretation: Adsorption Isotherm Modeling

To understand the interaction between the FPOT molecules and the steel surface, the experimental data (typically surface coverage, θ, calculated from weight loss or electrochemical measurements) can be fitted to various adsorption isotherm models.[21]

  • Surface Coverage (θ): θ = IE% / 100

The Langmuir adsorption isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the metal surface.[22][23] The linearized form of the Langmuir isotherm is:

C / θ = 1 / Kads + C

where C is the inhibitor concentration, θ is the surface coverage, and Kads is the equilibrium constant of the adsorption process. A plot of C/θ versus C should yield a straight line, confirming that the adsorption follows the Langmuir model.

From the Kads value, the standard free energy of adsorption (ΔG°ads) can be calculated:

ΔG°ads = -RT ln(55.5 Kads)

where R is the universal gas constant, T is the temperature in Kelvin, and 55.5 is the concentration of water in the solution in mol/L.

  • A negative ΔG°ads value indicates a spontaneous adsorption process.[5][22]

  • Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bond formation).[24]

Conclusion

This compound stands out as a highly effective corrosion inhibitor for steel in acidic media. Its efficacy is rooted in its molecular structure, which facilitates strong adsorption onto the steel surface to form a robust protective film. By employing the comprehensive suite of theoretical and experimental protocols detailed in this guide—from quantum chemical calculations and weight loss measurements to advanced electrochemical and surface analysis techniques—researchers can thoroughly characterize its performance, understand its mechanism of action, and confidently assess its suitability for various industrial applications.

References

Application Notes & Protocols: In Vitro Anticancer Activity Assay for 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Role of 1,3,4-Oxadiazoles in Oncology Research

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to participate in various biological interactions.[1][2] Derivatives incorporating this moiety have demonstrated a wide spectrum of pharmacological activities, including notable anticancer effects.[2] These compounds exert their antiproliferative action through diverse mechanisms, such as the inhibition of critical enzymes like histone deacetylases (HDACs) and telomerase, or by modulating signaling pathways such as NF-κB.[1][3][4]

The initial evaluation of novel 1,3,4-oxadiazole derivatives necessitates a robust and reproducible pipeline of in vitro assays. This guide provides a comprehensive framework for assessing the cytotoxic and mechanistic properties of these compounds, starting with broad cytotoxicity screening and progressing to more detailed investigations into their mode of action, such as the induction of apoptosis and cell cycle arrest.

Foundational Principle: A Multi-Tiered Assay Strategy

A successful in vitro screening campaign relies on a logical progression from general to specific assays. This strategy ensures that resources are focused on the most promising candidates.

  • Tier 1: Primary Cytotoxicity Screening. The initial goal is to determine the concentration-dependent effect of the derivatives on cancer cell viability. The MTT assay is a widely accepted, robust, and high-throughput colorimetric method ideal for this purpose.[5] It provides the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[6]

  • Tier 2: Mechanistic Elucidation. Once cytotoxic compounds are identified, the subsequent step is to understand how they induce cell death. Common mechanisms for anticancer drugs include the induction of apoptosis (programmed cell death) and disruption of the cell division cycle.[7][8] Assays such as Annexin V/PI staining and cell cycle analysis via flow cytometry are powerful tools for this investigation.[9]

This tiered approach is visualized in the workflow diagram below.

G cluster_prep Compound & Cell Preparation cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Mechanistic Assays cluster_result Outcome Compound Synthesized 1,3,4-Oxadiazole Derivative Stock (in DMSO) MTT MTT Assay (24, 48, 72h incubation) Compound->MTT Cells Cancer Cell Line Culture (e.g., MCF-7, A549, HeLa) Cells->MTT IC50 Calculate IC50 Value (Dose-Response Curve) MTT->IC50 Absorbance Data Apoptosis Apoptosis Assay (Annexin V-FITC / PI Staining) IC50->Apoptosis Treat at IC50 conc. CellCycle Cell Cycle Analysis (Propidium Iodide Staining) IC50->CellCycle Treat at IC50 conc. Analysis Flow Cytometry Data Analysis Apoptosis->Analysis CellCycle->Analysis Result Identify Lead Compound (Potent, specific mechanism) Analysis->Result Apoptotic Population (%) Cell Cycle Arrest (%)

Caption: Overall workflow for in vitro anticancer screening.

Detailed Protocols & Methodologies

Protocol 1: MTT Assay for Cytotoxicity Assessment

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric test for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized, and its concentration is measured spectrophotometrically.[10][11]

Materials and Reagents:

  • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical).

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • 1,3,4-Oxadiazole derivatives (dissolved in DMSO to a stock concentration of 10-20 mM).

  • Doxorubicin (positive control), dissolved in DMSO.[12]

  • MTT solution (5 mg/mL in sterile PBS).[13]

  • DMSO (cell culture grade) for formazan solubilization.[14]

  • Sterile 96-well flat-bottom plates.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives and the Doxorubicin positive control in culture medium. The final concentrations should typically range from 0.1 to 100 µM.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the test compounds. Include "vehicle control" wells treated with medium containing the same final concentration of DMSO (typically ≤ 0.5%) as the highest compound concentration. Also, include "blank" wells with medium only.

  • Incubate the plate for a specified time period (e.g., 48 or 72 hours).[16]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT reagent to each well.[5][17]

  • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.[18]

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[15] Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis and Interpretation:

The percentage of cell viability is calculated using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_VehicleControl - OD_Blank)] * 100

The IC50 value, the concentration of the compound that inhibits cell viability by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using software like GraphPad Prism.[19][20]

Sample Data Presentation:

CompoundCell LineIC50 (µM) after 48h
Oxadiazole-A MCF-78.5 ± 0.7
A54912.2 ± 1.1
HeLa6.8 ± 0.5
Doxorubicin MCF-70.65 ± 0.25[12]
A5490.40 ± 0.09[12]
HeLa1.0 (approx)[16]

Note: Data are hypothetical for illustrative purposes.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC, green fluorescence) to detect these early apoptotic cells.[21] Propidium Iodide (PI) is a nucleic acid dye that cannot cross the membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA to emit red fluorescence.[9]

G cluster_cells cluster_stains cluster_results A Viable Cell Intact Membrane PS on Inner Leaflet Stains Annexin V-FITC (AnnV) + Propidium Iodide (PI) B Early Apoptotic Cell Membrane Intact PS on Outer Leaflet C Late Apoptotic / Necrotic Cell Permeable Membrane PS on Outer Leaflet Q_LL Q3: AnnV- / PI- (Viable) Stains->Q_LL No Staining Q_LR Q4: AnnV+ / PI- (Early Apoptotic) Stains->Q_LR AnnV Binds PS Q_UR Q2: AnnV+ / PI+ (Late Apoptotic) Stains->Q_UR AnnV Binds PS PI Enters Cell Q_UL Q1: AnnV- / PI+ (Necrotic/Debris) Stains->Q_UL PI Enters Cell

Caption: Principle of Annexin V / PI apoptosis assay.

Materials and Reagents:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).

  • Cells treated with the 1,3,4-oxadiazole derivative at its IC50 concentration for 24-48 hours.

  • Untreated cells (negative control).

  • PBS, Trypsin-EDTA.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Preparation: After treating cells in 6-well plates, harvest both adherent and floating cells. To do this, collect the culture medium (containing floating apoptotic cells), wash the plate with PBS, and then detach the adherent cells with Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[22]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of the 100 µg/mL PI working solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]

  • Final Preparation: After incubation, add 400 µL of 1X Annexin Binding Buffer to each tube.[22] Keep samples on ice and protected from light.

  • Data Acquisition: Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[9] Collect at least 10,000 events per sample.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7] This is achieved by staining fixed and permeabilized cells with a fluorescent dye, Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. Flow cytometry is used to measure this fluorescence, allowing for the generation of a histogram that reflects the cell cycle distribution.[23]

Materials and Reagents:

  • Cells treated with the 1,3,4-oxadiazole derivative at its IC50 concentration.

  • Ice-cold 70% ethanol.

  • PI Staining Solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[24]

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting: Harvest cells as described in the apoptosis assay (Protocol 3.2, Step 1).

  • Cell Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in 1 mL of cold PBS. While gently vortexing, add 3-4 mL of ice-cold 70% ethanol dropwise to fix the cells.[24]

  • Incubate the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).[24]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of the PI Staining Solution. The inclusion of RNase A is critical to prevent the staining of double-stranded RNA.

  • Incubate for 30 minutes at room temperature in the dark.[24]

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

Troubleshooting

IssuePossible CauseSuggested Solution
MTT Assay: High background in blank wellsMedium contamination; Phenol red/serum interference.Use sterile technique. Prepare a background control with medium + MTT solvent to subtract from readings.[10]
MTT Assay: Formazan crystals won't dissolveInsufficient shaking or solvent volume.Increase shaking time to 15-30 minutes. Ensure complete mixing by gently pipetting up and down.[10]
Flow Cytometry: High debris/low cell countHarsh cell handling; incorrect centrifugation speed.Handle cells gently. Ensure centrifugation is within the recommended range (e.g., 300-500 x g).
Apoptosis Assay: High percentage of necrotic cells in controlOver-trypsinization; unhealthy initial cell culture.Minimize trypsin exposure time. Ensure cells are healthy and not over-confluent before starting the experiment.
Cell Cycle Assay: Broad G1/G2 peaksCell clumping; inconsistent staining.Gently vortex during fixation. Ensure single-cell suspension before analysis. Filter sample if needed.

References

Application Notes and Protocols for Determining the Antimicrobial Efficacy of Oxadiazole Thiols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,3,4-oxadiazole scaffold, particularly its 2-thiol derivatives, has emerged as a promising class of compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This document provides a comprehensive guide to the experimental setup for rigorously evaluating the antimicrobial efficacy of newly synthesized oxadiazole thiols. It is designed to equip researchers with both the theoretical understanding and the practical protocols necessary for obtaining reproducible and reliable data. We will delve into the scientific rationale behind key methodological choices and provide detailed, step-by-step protocols for internationally recognized antimicrobial susceptibility testing (AST) methods, including broth microdilution for quantitative analysis (Minimum Inhibitory Concentration) and agar well diffusion for initial qualitative screening.

Introduction: The Scientific Rationale for Investigating Oxadiazole Thiols

1,3,4-oxadiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their diverse pharmacological activities, which include antibacterial, antifungal, antiviral, and anticancer properties.[2][3] The inclusion of a thiol (-SH) group at the 2-position of the oxadiazole ring is of particular interest. This functional group can enhance the molecule's biological activity, potentially by interacting with microbial enzymes or other cellular components.[1] The proposed mechanisms of action for some oxadiazole derivatives include the disruption of the bacterial cell membrane and interference with essential cellular processes.[1] Given their therapeutic potential, a standardized and robust methodology for assessing their antimicrobial efficacy is paramount for advancing these compounds through the drug development pipeline.

Foundational Principles of Antimicrobial Susceptibility Testing (AST)

The primary objective of AST is to determine the effectiveness of a compound against a specific microorganism. This is typically achieved by measuring the concentration of the compound required to inhibit the visible growth of the microbe. The two most widely employed methods for this purpose are dilution and diffusion techniques.

  • Dilution Methods (Broth Microdilution): These methods determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[4] This quantitative measure is a critical parameter for assessing the potency of a novel compound. The broth microdilution method is a standardized technique recommended by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).[5][6]

  • Diffusion Methods (Agar Well/Disk Diffusion): These techniques are based on the principle of an antimicrobial agent diffusing from a point source through an agar medium inoculated with the test microorganism.[1] The presence of a zone of inhibition around the point source indicates antimicrobial activity. While primarily qualitative, the size of the inhibition zone can provide a preliminary indication of the compound's efficacy. These methods are excellent for initial screening of a large number of compounds.

Essential Reagents and Media: The Importance of Standardization

The reproducibility of AST results is highly dependent on the use of standardized media and reagents.

Mueller-Hinton Medium: The Gold Standard

Mueller-Hinton Agar (MHA) and Broth (MHB) are the recommended media for routine antimicrobial susceptibility testing of non-fastidious bacteria.[7][8][9][10] The rationale for their widespread use is multifaceted:

  • Reproducibility: MHA demonstrates good batch-to-batch consistency, which is crucial for reliable and comparable results.[7][8][9][10]

  • Support for Growth: It supports the satisfactory growth of most common, non-fastidious pathogens.[7][8][9]

  • Low Levels of Inhibitors: MHA has low concentrations of sulfonamide, trimethoprim, and tetracycline inhibitors (e.g., thymidine and thymine), which could otherwise interfere with the activity of certain antimicrobial agents.[7][8][9][10]

  • Optimal Diffusion: The loose agar structure of MHA facilitates the better diffusion of antimicrobial agents, leading to more accurate zones of inhibition in diffusion assays.[8][10]

  • Starch Content: The presence of starch in the medium absorbs toxins that may be released by bacteria, preventing them from interfering with the antimicrobial compound being tested.[9][10]

Inoculum Standardization: The 0.5 McFarland Standard

A critical step in any AST protocol is the standardization of the bacterial inoculum. Using a suspension that is too dilute or too concentrated can lead to erroneous results.[11] The 0.5 McFarland standard is a turbidity standard used to adjust bacterial suspensions to a specific density, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[12][13] This standardization ensures that a consistent number of bacteria are used in each assay, which is essential for the reproducibility and accuracy of the results.[13]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for testing the antimicrobial efficacy of oxadiazole thiols, from compound preparation to data analysis.

AST_Workflow cluster_prep Phase 1: Preparation cluster_testing Phase 2: Antimicrobial Susceptibility Testing cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Prepare Oxadiazole Thiol Stock Solutions Screening Initial Screening (Agar Well Diffusion) Compound_Prep->Screening Quantitative Quantitative Analysis (Broth Microdilution - MIC) Compound_Prep->Quantitative Media_Prep Prepare Mueller-Hinton Agar/Broth Media_Prep->Screening Media_Prep->Quantitative Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculum_Prep->Screening Inoculum_Prep->Quantitative Zone_Measurement Measure Zones of Inhibition (mm) Screening->Zone_Measurement MIC_Determination Determine MIC Value (µg/mL) Quantitative->MIC_Determination Efficacy_Conclusion Conclude Antimicrobial Efficacy Zone_Measurement->Efficacy_Conclusion MIC_Determination->Efficacy_Conclusion

Caption: General workflow for antimicrobial efficacy testing.

Detailed Protocols

Protocol 1: Agar Well Diffusion for Initial Screening

This method is ideal for a preliminary assessment of the antimicrobial activity of a series of oxadiazole thiol derivatives.

Principle: The test compound diffuses from a well through the inoculated agar. A zone of no bacterial growth around the well indicates antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Oxadiazole thiol stock solutions (in a suitable solvent like DMSO)

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (solvent used for stock solutions)

  • Incubator (35 ± 2°C)

Step-by-Step Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an 18-24 hour culture plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer.[14]

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[15]

  • Well Preparation:

    • Allow the inoculated plates to dry for 3-5 minutes.

    • Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.

  • Application of Test Compounds:

    • Carefully add a fixed volume (e.g., 50 µL) of the oxadiazole thiol solution into a designated well.

    • Add the same volume of the positive control, negative control, and any other test compounds into separate wells.

  • Incubation:

    • Incubate the plates in an inverted position at 35 ± 2°C for 16-18 hours.

  • Data Collection:

    • After incubation, measure the diameter of the zone of inhibition (in mm) for each well.

Protocol 2: Broth Microdilution for MIC Determination

This method provides a quantitative measure of the antimicrobial activity of the oxadiazole thiols. This protocol is based on CLSI guidelines.[5][6]

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible bacterial growth.

Materials:

  • Sterile 96-well U- or flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (prepared as in Protocol 1 and then diluted)

  • Oxadiazole thiol stock solutions

  • Positive control antibiotic with a known MIC for the quality control strain

  • Multichannel pipette

  • Incubator (35 ± 2°C)

Step-by-Step Procedure:

  • Preparation of Inoculum for Microdilution:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. The exact dilution factor will depend on the volumes used in the subsequent steps.[15]

  • Preparation of Compound Dilutions:

    • In a separate 96-well plate or in microcentrifuge tubes, prepare two-fold serial dilutions of the oxadiazole thiol stock solution in CAMHB. The concentration range should be chosen based on the expected potency of the compound (e.g., 128 µg/mL to 0.25 µg/mL).

  • Microtiter Plate Setup:

    • Add 50 µL of CAMHB to each well of the test plate.

    • Transfer 50 µL of the appropriate compound dilution to each well, starting from the highest concentration.

    • This will result in a plate with serial dilutions of the test compounds.

    • Designate wells for a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the oxadiazole thiol at which there is no visible growth. This can be aided by using a plate reader.

Data Presentation and Interpretation

Agar Well Diffusion Results

The results of the agar well diffusion assay should be presented in a clear, tabular format.

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Oxadiazole-Thiol-11001815
Oxadiazole-Thiol-21002219
Positive Control (Ciprofloxacin)103028
Negative Control (DMSO)N/A00

Interpretation: A larger zone of inhibition generally suggests greater antimicrobial activity. However, this is a qualitative assessment, and direct comparison of zone sizes between different compounds can be misleading due to differences in their diffusion characteristics. This method is best used for ranking the relative activity of a series of related compounds and for selecting promising candidates for MIC determination.

Broth Microdilution (MIC) Results

The MIC values provide a quantitative measure of a compound's potency.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Oxadiazole-Thiol-11632
Oxadiazole-Thiol-248
Positive Control (Ciprofloxacin)10.5

Interpretation: A lower MIC value indicates greater potency, as a lower concentration of the compound is required to inhibit bacterial growth. The MIC is a crucial parameter for structure-activity relationship (SAR) studies and for predicting the potential therapeutic efficacy of a compound. It's important to note that the clinical interpretation of MIC values (i.e., categorizing an organism as susceptible, intermediate, or resistant) requires established breakpoints, which are not available for novel investigational compounds.[16]

Quality Control and Self-Validation

To ensure the trustworthiness of the experimental results, a robust quality control (QC) system is essential.

  • QC Strains: Include standard QC bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) in each assay.

  • Reference Antibiotics: Test a reference antibiotic with a known and accepted MIC range against the QC strains. The results for the reference antibiotic must fall within the established acceptable limits for the assay to be considered valid.[15]

  • Controls: Always include growth and sterility controls in broth microdilution assays, and positive and negative controls in diffusion assays.

Conclusion

The protocols detailed in this application note provide a standardized and scientifically sound framework for evaluating the antimicrobial efficacy of novel oxadiazole thiols. By adhering to these methodologies, researchers can generate high-quality, reproducible data that will be crucial for the continued development of this promising class of antimicrobial agents. The combination of initial screening with the agar well diffusion method and quantitative analysis with the broth microdilution method offers a comprehensive approach to characterizing the antimicrobial profile of new chemical entities.

References

Application Notes and Protocols for the Pharmaceutical Development of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the 1,3,4-oxadiazole moiety has garnered significant attention as a privileged scaffold. Its unique electronic and physicochemical properties, coupled with its ability to engage in various biological interactions, have established it as a cornerstone in the design of novel therapeutic agents.[1][2][3] Among the myriad of derivatives, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol emerges as a compound of particular interest. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity, while the thiol group provides a reactive handle for further chemical modification and potential interaction with biological targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis, characterization, and biological evaluation of this promising molecule.

PART 1: Synthesis and Characterization

A robust and reproducible synthetic route is paramount for the successful development of any pharmaceutical candidate. The synthesis of this compound is a well-established multi-step process commencing from readily available 4-fluorobenzoic acid.[1]

Synthetic Workflow Diagram

Synthesis Workflow A 4-Fluorobenzoic Acid B Esterification (Methyl 4-fluorobenzoate) A->B MeOH, H₂SO₄ (cat.) Reflux C Hydrazinolysis (4-Fluorobenzohydrazide) B->C NH₂NH₂·H₂O EtOH, Reflux D Cyclization (this compound) C->D CS₂, KOH EtOH, Reflux Antimicrobial Screening A Prepare Compound Stock Solution C Agar Well Diffusion Assay (Primary Screening) A->C E Microbroth Dilution Assay (MIC Determination) A->E B Prepare Microbial Inoculum (e.g., 0.5 McFarland standard) B->C B->E D Measure Zone of Inhibition (mm) C->D D->E For active compounds F Determine Minimum Inhibitory Concentration (µg/mL) E->F Anticancer Screening A Culture Cancer Cell Lines B Seed Cells in 96-well Plates A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate Cell Viability (%) and IC₅₀ F->G Enzyme Inhibition Assay A Prepare Enzyme and Substrate Solutions B Incubate Enzyme with Inhibitor (Test Compound) A->B C Initiate Reaction by Adding Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometrically) C->D E Calculate Inhibition (%) and IC₅₀ D->E

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Substituted-1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-substituted-1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific issues you may face in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Synthesis & Reagent Selection
Q1: What are the most common synthetic routes to 5-substituted-1,3,4-oxadiazoles, and how do I choose the best one for my substrate?

The two most prevalent and versatile strategies for synthesizing 5-substituted-1,3,4-oxadiazoles are the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[1][2][3] The choice between these routes depends heavily on the nature of your starting materials and the functional groups present in your target molecule.

  • Cyclodehydration of 1,2-Diacylhydrazines: This is arguably the most common method. It involves the formation of a 1,2-diacylhydrazine intermediate by reacting a carboxylic acid hydrazide with a carboxylic acid or its derivative (like an acid chloride or ester). This intermediate is then cyclized using a dehydrating agent. This method is robust and generally high-yielding.[1][4]

  • Oxidative Cyclization of N-Acylhydrazones: This route is advantageous when you start from an aldehyde. An N-acylhydrazone is first formed by condensing an acid hydrazide with an aldehyde. This intermediate is then oxidized to form the 1,3,4-oxadiazole ring.[1][5] This method is often performed under mild conditions.

Workflow Comparison:

synthesis_routes cluster_0 Route 1: Cyclodehydration cluster_1 Route 2: Oxidative Cyclization Carboxylic Acid Carboxylic Acid Diacylhydrazine Diacylhydrazine Carboxylic Acid->Diacylhydrazine Acid Hydrazide Acid Hydrazide Acid Hydrazide->Diacylhydrazine 1,3,4-Oxadiazole_1 1,3,4-Oxadiazole Diacylhydrazine->1,3,4-Oxadiazole_1 Cyclization Dehydrating Agent Dehydrating Agent Dehydrating Agent->1,3,4-Oxadiazole_1 Aldehyde Aldehyde N-Acylhydrazone N-Acylhydrazone Aldehyde->N-Acylhydrazone Acid Hydrazide_2 Acid Hydrazide Acid Hydrazide_2->N-Acylhydrazone 1,3,4-Oxadiazole_2 1,3,4-Oxadiazole N-Acylhydrazone->1,3,4-Oxadiazole_2 Oxidation Oxidizing Agent Oxidizing Agent Oxidizing Agent->1,3,4-Oxadiazole_2

Caption: Common synthetic routes to 1,3,4-oxadiazoles.

Q2: I'm performing a cyclodehydration of a 1,2-diacylhydrazine. What are the common dehydrating agents, and what are the pros and cons of each?

The choice of dehydrating agent is critical for a successful cyclodehydration reaction. Harsh reagents can lead to side products or decomposition, while milder reagents may result in incomplete conversion.

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Reflux, often used as solventPotent, effective for a wide range of substrates, readily available.[6][7][8]Harsh, can be difficult to handle, workup involves quenching with ice which can be exothermic.[6] Not suitable for acid-sensitive functional groups.
Triflic Anhydride (Tf₂O) -10 °C to room temp, with a base (e.g., pyridine)Very mild conditions, high yields (70-95%), compatible with acid-sensitive groups.[9][10]Expensive, moisture-sensitive.
Tosyl Chloride (TsCl) With a base (e.g., pyridine)Milder than POCl₃, good for substrates that are sensitive to strong acids.[5]Can sometimes lead to the formation of chlorinated byproducts.
Sulfuryl Fluoride (SO₂F₂) Mild conditions, metal-freePractical and effective, good functional group tolerance.[11]Gaseous reagent, requires specialized handling.
Polyphosphoric Acid (PPA) High temperaturesStrong dehydrating agent, can also act as a solvent.High temperatures can lead to charring and side reactions for sensitive substrates.

Expert Insight: For substrates with sensitive functional groups, triflic anhydride is an excellent but costly choice.[9][10] Phosphorus oxychloride remains a workhorse in the field due to its potency and low cost, but careful control of the reaction and workup is essential.[6][7][8]

Section 2: Troubleshooting Low Yields
Q3: My 1,3,4-oxadiazole synthesis is resulting in a low yield. What are the potential causes?

Low yields in oxadiazole synthesis can be frustrating, but they are often traceable to a few common issues.

  • Inefficient Cyclodehydration: This is a primary culprit. The chosen dehydrating agent may not be potent enough for your specific substrate, or the reaction conditions (temperature, time) may not be optimal. For example, if you are using a mild reagent like tosyl chloride and getting a low yield, switching to a more powerful agent like POCl₃ could be beneficial, provided your molecule can tolerate the harsher conditions.[5][12]

  • Starting Material/Intermediate Decomposition: Harsh reaction conditions, such as high temperatures or strongly acidic media (common with PPA or neat POCl₃), can lead to the degradation of your starting materials or the diacylhydrazine/acylhydrazone intermediate.[12] Monitoring the reaction by TLC is crucial to identify the point at which decomposition begins.

  • Steric Hindrance: Bulky substituents on the carboxylic acid or hydrazide can sterically hinder the cyclization step, slowing down the reaction and allowing side reactions to become more prominent. In such cases, longer reaction times or higher temperatures might be necessary, but this must be balanced against the risk of decomposition.

  • Incomplete Formation of the Intermediate: If the initial acylation to form the 1,2-diacylhydrazine or the condensation to form the N-acylhydrazone is incomplete, the overall yield will naturally be low. It is good practice to ensure the formation of the intermediate before proceeding with the cyclization step, if possible.

Troubleshooting Workflow:

low_yield_troubleshooting Low Yield Low Yield Check Intermediate Formation Check Intermediate Formation Low Yield->Check Intermediate Formation Assess Stability Assess Stability Low Yield->Assess Stability Incomplete? Incomplete? Check Intermediate Formation->Incomplete? Optimize Cyclization Optimize Cyclization Change Dehydrating Agent Change Dehydrating Agent Optimize Cyclization->Change Dehydrating Agent Modify Temp/Time Modify Temp/Time Optimize Cyclization->Modify Temp/Time Decomposition Observed? Decomposition Observed? Assess Stability->Decomposition Observed? Optimize Acylation/Condensation Optimize Acylation/Condensation Incomplete?->Optimize Acylation/Condensation Yes Complete Complete Incomplete?->Complete No Complete->Optimize Cyclization Use Milder Conditions Use Milder Conditions Decomposition Observed?->Use Milder Conditions Yes Stable Stable Decomposition Observed?->Stable No

Caption: Troubleshooting workflow for low yields.

Section 3: Managing Side Reactions & Impurities
Q4: I am synthesizing a 1,3,4-oxadiazole and have identified a sulfur-containing impurity. What is it likely to be and how can I avoid it?

A common sulfur-containing impurity is the corresponding 1,3,4-thiadiazole . This is particularly frequent when using sulfur-containing reagents, such as Lawesson's reagent or P₄S₁₀, with the intention of forming the oxadiazole from a diacylhydrazine intermediate, or when starting from thiosemicarbazides.[12] For instance, the reaction of aroyl hydrazides with thioacetamide can lead to 5-methyl-2-aryl-1,3,4-thiadiazoles as the main product.[12]

Avoidance Strategies:

  • Reagent Choice: If your goal is the oxadiazole, avoid sulfur-containing cyclization agents. Stick to reagents like POCl₃, Tf₂O, or TsCl.

  • Starting Material Purity: If you are starting from a thiosemicarbazide and aiming for an amino-oxadiazole, ensure your starting material is pure and that your cyclization conditions are optimized to favor the formation of the oxadiazole over the thiadiazole. Sometimes, using a desulfurizing agent in conjunction with a cyclizing agent can be effective.

Q5: My reaction with POCl₃ is turning black and I'm getting a complex mixture of products. What is happening?

Charring or the formation of a black tar-like substance during reactions with phosphorus oxychloride is a common sign of decomposition.[7] POCl₃ is a very strong dehydrating agent and also a Lewis acid, and when used in excess or at high temperatures (reflux), it can promote side reactions and degradation of electron-rich aromatic or heterocyclic substrates.

Troubleshooting Steps:

  • Lower the Temperature: Instead of refluxing, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period.

  • Use a Co-solvent: Running the reaction in a high-boiling inert solvent (like toluene or dioxane) with a stoichiometric amount of POCl₃, rather than using POCl₃ as the solvent, can moderate the reaction's vigor.

  • Controlled Addition: Add the POCl₃ dropwise to your substrate at a lower temperature before gradually heating the reaction mixture. This can help control any initial exotherm.

  • Alternative Reagents: If your substrate is particularly sensitive, consider switching to a milder dehydrating agent like triflic anhydride/pyridine or tosyl chloride/pyridine.[5][9]

Section 4: Purification Strategies
Q6: My crude 1,3,4-oxadiazole product is difficult to purify by column chromatography. What are some alternative purification strategies?

5-Substituted-1,3,4-oxadiazoles are often crystalline solids. If you are struggling with chromatography, consider the following:

  • Recrystallization: This is the most effective method for purifying solid oxadiazole derivatives. Common solvent systems include ethanol, methanol, ethyl acetate/hexane, or dichloromethane/pentane. Experiment with different solvents to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Acid-Base Extraction: If your oxadiazole has a basic nitrogen (e.g., a pyridine substituent), you may be able to perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with a dilute acid (like 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.

  • Trituration: If the impurities are significantly more soluble than your product in a particular solvent, you can suspend the crude solid in that solvent, stir or sonicate, and then filter. The solid product will be enriched, while the impurities remain in the filtrate.

Section 5: Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using POCl₃

This protocol is adapted from established procedures for the cyclodehydration of a 1,2-diacylhydrazine or the direct reaction of a carboxylic acid and a hydrazide.[4][6][8]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the acid hydrazide (1.0 eq) and the carboxylic acid (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the flask at room temperature.

  • Reaction: Heat the reaction mixture to reflux (or a lower temperature, e.g., 90 °C) for 4-10 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralization & Isolation: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8. The solid product will precipitate out.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum.[6] The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Mild Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles using Triflic Anhydride

This protocol is based on a mild method suitable for acid-sensitive substrates.[9][10]

  • Setup: Dissolve or suspend the 1,2-diacylhydrazine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add pyridine (2.2 eq) to the mixture.

  • Cooling: Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • Reagent Addition: Add triflic anhydride (Tf₂O, 2.1 eq) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-10 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

References

Technical Support Center: Purification of 1,3,4-Oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1,3,4-oxadiazole-2-thiol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important class of heterocyclic compounds. The inherent thiol-thione tautomerism and diverse substituent patterns of these molecules can present unique purification challenges.[1][2] This document provides field-proven insights, detailed protocols, and troubleshooting guides to help you achieve high purity for your target compounds.

Part 1: Foundational Purification Techniques

The purification strategy for 1,3,4-oxadiazole-2-thiol derivatives hinges on their physical properties, which are heavily influenced by the substituent at the 5-position and the prevalent tautomeric form. Generally, these compounds are crystalline solids, making recrystallization the first line of defense. For more challenging separations, column chromatography is the method of choice.

The Critical Role of Thiol-Thione Tautomerism

A key feature of these compounds is their existence in a tautomeric equilibrium between the thiol and thione forms.[2][3] This is not merely an academic point; it directly impacts solubility and intermolecular interactions. The thione form, with its N-H and C=S bonds, can engage in strong hydrogen bonding, often leading to higher melting points and lower solubility in non-polar solvents compared to the thiol form.[2] Awareness of this equilibrium is crucial when selecting solvents and interpreting analytical data.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures. For 1,3,4-oxadiazole-2-thiols, polar solvents are typically the most effective.

Causality Behind Solvent Choice: The polarity of the oxadiazole ring, combined with the hydrogen-bonding capability of the thiol/thione group, dictates the choice of solvent. Solvents like ethanol or ethanol/water mixtures are often successful because they can effectively solvate the molecule at elevated temperatures but become poor solvents upon cooling, forcing the purified compound to crystallize.[4][5]

Column Chromatography

When recrystallization fails to remove impurities with similar solubility profiles, or if the crude product is an oil, column chromatography is the preferred method.[6][7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.

Principle of Separation: The polar nature of the silica gel stationary phase strongly interacts with the polar oxadiazole-thiol backbone. Eluting with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) allows less polar impurities to travel down the column faster, while the more polar target compound is retained longer, enabling separation.[8][9]

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the purification process.

Issue 1: My crude product is an oily or sticky gum, not a solid. How can I purify it?

  • Probable Cause: This common issue often indicates the presence of residual solvents (like DMF or DMSO from the reaction), low-melting impurities, or byproducts that form a eutectic mixture with your product.[10]

  • Recommended Solution: Trituration. Before resorting to chromatography, attempt trituration. This involves stirring or grinding the crude oil with a solvent in which your desired product is insoluble, but the impurities are soluble.

    • Select a Solvent: Start with a non-polar solvent like hexanes or diethyl ether.

    • Procedure: Add a small volume of the chosen solvent to your crude oil in a flask. Stir vigorously with a glass rod, scraping the sides of the flask. The goal is to "wash" the impurities into the solvent, encouraging your product to solidify.

    • Isolate: If a solid forms, filter it, wash with a small amount of the cold trituration solvent, and dry. You can then assess its purity by TLC or NMR and proceed with recrystallization if needed.

Issue 2: My recrystallization yield is very low.

  • Probable Cause & Solution A: The compound is too soluble in the chosen solvent. If you see no crystal formation upon cooling, or the mother liquor is still highly colored, you likely used too much solvent or the solvent is too good.

    • Action: Try boiling off some of the solvent to create a supersaturated solution. If crystals still don't form, add a "less good" or "anti-solvent" (one in which your compound is insoluble) dropwise to the warm solution until it just turns cloudy, then allow it to cool slowly.

  • Probable Cause & Solution B: Premature crystallization. If crystals form too rapidly in the hot solution, impurities can become trapped within the crystal lattice.

    • Action: Add a small amount of additional hot solvent to redissolve the solid completely. Then, allow the flask to cool slowly and undisturbed. Covering the flask with glass wool can promote slow cooling.

  • Probable Cause & Solution C: Incomplete precipitation after workup. The synthesis of these compounds often involves cyclization in a basic medium, followed by acidification to precipitate the product.[1][2] If the pH is not sufficiently acidic, your product may remain partially dissolved as its salt form.

    • Action: Before filtration, check the pH of the aqueous mixture. Ensure it is acidic (pH 2-3 is often cited) to fully protonate the thiol and induce complete precipitation.[4]

Issue 3: I see a persistent impurity spot on TLC even after multiple recrystallizations.

  • Probable Cause: The impurity has a very similar polarity and solubility profile to your product. This could be an unreacted starting material (e.g., the parent acylhydrazide) or a closely related side-product.

  • Recommended Solution: Column Chromatography. This is the definitive next step.

    • Develop a Solvent System: Use TLC to find an eluent system that provides good separation (a ΔRf of at least 0.2) between your product and the impurity. A good starting point for these heterocycles is an ethyl acetate/hexanes mixture.[8][9]

    • Run the Column: Carefully load and run the column, collecting fractions and monitoring them by TLC to isolate the pure product.[11]

Issue 4: My compound seems to be decomposing during purification.

  • Probable Cause: Although generally stable, some substituted heterocycles can be sensitive to prolonged heating or strongly acidic/basic conditions.[8][12]

  • Recommended Solution:

    • Minimize Heat: During recrystallization, use the minimum amount of heat necessary to dissolve the compound and avoid prolonged periods at reflux.

    • Neutral Conditions: If you suspect acid/base sensitivity, ensure your workup procedures result in a neutral crude product before attempting purification. Wash the crude material with water or a mild bicarbonate solution to remove residual acid.

    • Inert Atmosphere: For highly sensitive derivatives, performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[12]

Purification Workflow Diagram

PurificationWorkflow Start Crude Product Assess Assess Physical State Start->Assess Triturate Triturate with Non-Polar Solvent Assess->Triturate  Oil/Gum   Recrystallize Attempt Recrystallization Assess->Recrystallize  Solid   Solidify Solid Product Obtained Triturate->Solidify Solidify->Recrystallize CheckPurity Check Purity (TLC/NMR) Recrystallize->CheckPurity Pure Pure Product CheckPurity->Pure  Yes   Impure Impure CheckPurity->Impure  No   ColumnChrom Perform Column Chromatography ColumnChrom->Pure Impure->ColumnChrom

Caption: Decision workflow for purifying 1,3,4-oxadiazole-2-thiol derivatives.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols?

The most common synthetic route involves reacting an acylhydrazide with carbon disulfide (CS₂) in a basic medium (like KOH in ethanol).[1] Therefore, the most likely impurities are:

  • Unreacted Acylhydrazide: The starting material for the cyclization.

  • Potassium Dithiocarbazinate Salt: The intermediate formed before cyclization and acidification.

  • Residual Base or Acid: KOH, NaOH, HCl, or acetic acid left over from the reaction and workup steps.[4][13]

Q2: How do I choose the best solvent for recrystallization?

The ideal solvent should dissolve your compound completely when hot but poorly when cold.

  • Start Small: Test solubility in a few common solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene) using a small amount of your crude product in a test tube.

  • Observe: A good solvent will show poor solubility at room temperature but dissolve the compound upon gentle heating.

  • Use Solvent Pairs: If no single solvent works, try a binary mixture. Dissolve the compound in a small amount of a "good" hot solvent (e.g., ethanol), then add a "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify, then allow it to cool.[5]

Solvent SystemTypical Use CaseReference(s)
Ethanol or MethanolGeneral purpose for many aryl-substituted derivatives.[4][14]
Ethanol/WaterFor compounds that are very soluble in pure ethanol.[5]
DMF/EthanolFor compounds with poor solubility in common alcohols.[13][15]
Ethanol/DioxaneAn alternative for less polar derivatives.[5]

Q3: How can I monitor the purity of my column chromatography fractions without running dozens of TLC plates?

While TLC is the standard, benchtop NMR spectroscopy can be a faster alternative if available.[7] By taking a small aliquot from each fraction and running a quick ¹H NMR spectrum (using the deuterated chromatography solvent or even without a lock in modern systems), you can immediately identify which fractions contain your pure product, which are mixed, and which contain only solvent.[7]

Q4: My NMR spectrum shows broad peaks for the N-H and S-H protons, and sometimes they disappear. Why?

This is a classic sign of the thiol-thione tautomerism and proton exchange. The N-H (thione) and S-H (thiol) protons can exchange with each other and with trace amounts of water in the NMR solvent (like DMSO-d₆).[4] This exchange process broadens the signals. Adding a drop of D₂O to the NMR tube will cause the N-H and S-H signals to disappear completely as the protons are replaced by deuterium, which is a useful trick to confirm their identity.

Part 4: Detailed Experimental Protocols

These protocols are generalized and may require optimization based on your specific derivative.

Protocol 1: Recrystallization from Ethanol

This protocol is a robust starting point for many 5-aryl-1,3,4-oxadiazole-2-thiol derivatives.[4]

  • Dissolution: Place the crude, dry solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 15-20 mL) and a boiling chip. Heat the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the product by determining its melting point and acquiring spectroscopic data (NMR, IR, MS).

Protocol 2: Flash Column Chromatography

This protocol is for separating a stubborn impurity from your target compound.[6]

  • Select Eluent: Based on TLC analysis, prepare the chosen mobile phase (e.g., 20% ethyl acetate in hexanes).

  • Pack the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent. Allow the silica to settle into a uniform, compact bed, ensuring no air bubbles are trapped.[11]

  • Load the Sample: Dissolve the crude product (e.g., 200 mg) in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin elution, applying gentle pressure with a pump or inert gas. Collect fractions in test tubes.

  • Monitoring: Spot aliquots from the collected fractions onto a TLC plate. Develop the plate and visualize the spots under UV light or with a stain to identify which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

References

Technical Support Center: Spectroscopic Analysis of Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and material scientists who work with this important class of heterocyclic compounds. Oxadiazoles, with their unique electronic properties and prevalence in bioactive molecules, present specific challenges during characterization.[1][2][3] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and interpret your data with confidence.

Part 1: Foundational Troubleshooting: Sample Integrity

Before delving into instrument-specific issues, it's crucial to address the most common source of error: the sample itself.

Question: My spectra (NMR, MS, etc.) are noisy, show unexpected peaks, or give non-reproducible results. What should I check first?

Answer: The principle of "Garbage In, Garbage Out" is paramount in spectroscopy. Before suspecting complex instrumental malfunctions, always validate your sample's integrity.

  • Purity Confirmation: Have you rigorously confirmed the purity of your compound? Minor impurities, residual solvents, or starting materials can give rise to significant spectral artifacts.

    • Causality: Even a small molar percentage of an impurity can produce prominent signals, especially if it has a high extinction coefficient (UV-Vis), is easily ionizable (MS), or contains a large number of protons (NMR).

    • Action: Re-purify your sample using an orthogonal technique (e.g., if you used column chromatography, try recrystallization or preparative HPLC). Confirm purity with a secondary method like elemental analysis or high-resolution mass spectrometry (HRMS).[4]

  • Residual Solvent Removal: Are you certain all synthesis or purification solvents have been removed?

    • Causality: Solvents like ethyl acetate, dichloromethane, and even water can be retained tenaciously by crystalline solids or oils and will appear in your spectra.[5]

    • Action: Dry the sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable. A useful trick to remove stubborn solvents like ethyl acetate is to dissolve the sample in a more volatile solvent (like dichloromethane), re-evaporate, and repeat this process 2-3 times to azeotropically remove the tenacious solvent.[5]

  • Compound Stability: Is your oxadiazole derivative stable under ambient conditions?

    • Causality: Some heterocyclic compounds can be sensitive to air, moisture, or light, leading to degradation over time. The degradation products will appear as impurities in your analysis.

    • Action: Store samples under an inert atmosphere (Nitrogen or Argon), protected from light, and at low temperatures. If you suspect degradation, re-synthesize or re-purify a small batch immediately before analysis.

General Troubleshooting Workflow

Below is a generalized workflow for approaching any spectroscopic issue.

G Problem Anomalous Spectroscopic Result (e.g., Broad Peaks, Wrong Mass, Shifted λmax) Sample Step 1: Verify Sample Integrity - Purity Check (TLC, LCMS) - Check for Residual Solvents - Assess Compound Stability Problem->Sample Always start here Instrument Step 2: Basic Instrument Checks - Calibration Status - Solvent Blank Run - Standard Compound Run Sample->Instrument If sample is pristine Specific Step 3: Technique-Specific Troubleshooting (Consult relevant section below) Instrument->Specific If instrument is performing to spec Consult Step 4: Consult & Correlate - Review Literature for Similar Compounds - Correlate with Other Spectroscopic Data - Consult Instrument Specialist Specific->Consult Solution Resolved Issue & Confirmed Structure Consult->Solution

Caption: A general workflow for troubleshooting spectroscopic data.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for structural elucidation, but the electronic nature of heterocycles can introduce complexities.[1][6]

Question: My proton or carbon NMR signals are unexpectedly broad. What is the cause and how can I fix it?

Answer: Peak broadening in NMR is a common issue, especially with nitrogen-containing heterocycles, and it indicates a dynamic process occurring on the NMR timescale (milliseconds).[5][7]

  • Causality 1: Restricted Rotation: If your oxadiazole has bulky substituents, rotation around a single bond (e.g., the bond connecting an aryl group to the oxadiazole ring) may be hindered. At room temperature, the molecule may be exchanging between two or more conformational states at a rate that is intermediate on the NMR timescale, leading to the observation of broad, averaged signals.[8]

  • Causality 2: Tautomerism or Proton Exchange: If your molecule has acidic or basic sites, it might be undergoing rapid tautomerization or intermolecular proton exchange. This is common for N-H or O-H protons but can also affect the rest of the molecule's signals if the exchange is widespread.[7]

  • Causality 3: Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron from a spatula or residual catalyst) can cause significant line broadening. All peaks in the spectrum are typically affected.

  • Causality 4: Poor Solubility/Aggregation: If your sample is not fully dissolved or is forming aggregates in the NMR solvent, you will see very broad peaks due to restricted molecular tumbling.

Troubleshooting Protocol: Diagnosing and Resolving Peak Broadening
  • Visual Inspection: Check the NMR tube for any undissolved solid. If present, filter the sample or try a different solvent.

  • Variable Temperature (VT) NMR: This is the most powerful tool for diagnosing dynamic processes.

    • Protocol: Acquire spectra at a higher temperature (e.g., 50 °C, 80 °C). If the broadening is due to restricted rotation or exchange, the rate of the process will increase, and the broad peaks should coalesce into sharp, averaged signals. Conversely, acquiring spectra at a lower temperature can slow the exchange enough to resolve the individual signals of the different conformers.[9]

  • Solvent Change: The polarity and hydrogen-bonding capability of the NMR solvent can influence exchange processes.

    • Action: Re-run the spectrum in a different solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆). A non-polar solvent like benzene may disrupt aggregation, while a hydrogen-bonding solvent like DMSO may alter proton exchange rates.[5]

  • Check for Paramagnetics: Add a small amount of EDTA to chelate any metal ions and re-acquire the spectrum. If the peaks sharpen, paramagnetic contamination was the issue.

G Start Broad NMR Peaks Observed Solubility Is the sample fully dissolved? Start->Solubility VT Run Variable Temperature (VT) NMR Solubility->VT Yes Res_Sol Insolubility / Aggregation. Filter or change solvent. Solubility->Res_Sol No VT_Result Do peaks sharpen at high temp or resolve at low temp? VT->VT_Result Solvent Change NMR Solvent (e.g., CDCl3 -> Benzene-d6) VT_Result->Solvent No Res_Dyn Dynamic Process Confirmed (Restricted Rotation / Exchange) VT_Result->Res_Dyn Yes EDTA Add EDTA to chelate metals Solvent->EDTA No Change Res_Para Paramagnetic Impurity. Purify sample. EDTA->Res_Para Peaks Sharpen Res_Other Issue persists. Consult instrument specialist. EDTA->Res_Other No Change

Caption: Decision tree for troubleshooting broad NMR signals.

Question: I see a broad singlet that might be an N-H or O-H proton. How can I confirm this?

Answer: You can definitively identify labile (exchangeable) protons like those on heteroatoms using a simple D₂O shake experiment.

Experimental Protocol: D₂O Shake for Labile Protons
  • Acquire Standard ¹H NMR: Run the standard proton NMR of your compound in a solvent like CDCl₃ or DMSO-d₆. Integrate all peaks.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again.

  • Analyze: The signal corresponding to the labile proton (O-H or N-H) will have disappeared or significantly decreased in intensity because the proton has been replaced by a deuterium atom, which is not observed in ¹H NMR.[5]

Data Presentation: Typical NMR Chemical Shifts for Oxadiazole Rings

The electronic environment of the oxadiazole ring leads to characteristic chemical shifts. Note that these are approximate ranges and will be influenced by substituents.[10][11]

Ring TypeAtomTypical ¹³C Chemical Shift (ppm)Typical ¹H Chemical Shift (ppm)
1,3,4-Oxadiazole C2 / C5155 - 1658.5 - 9.5 (if proton present)
1,2,4-Oxadiazole C3165 - 175-
C5175 - 1858.0 - 9.0 (if proton present)
1,2,5-Oxadiazole C3 / C4~1408.0 - 8.5 (if proton present)
Part 3: Mass Spectrometry (MS)

Mass spectrometry is vital for confirming molecular weight and deducing structure from fragmentation patterns.[6] Nitrogen-rich heterocycles like oxadiazoles can sometimes be challenging to ionize efficiently.[12][13]

Question: I am not getting a strong molecular ion ([M+H]⁺) peak using Electrospray Ionization (ESI). What could be the problem?

Answer: Low intensity of the protonated molecular ion in ESI-MS is a common issue for compounds with low basicity.

  • Causality: ESI in positive mode relies on the analyte's ability to accept a proton. While oxadiazoles contain nitrogen atoms, the lone pairs on these atoms are part of the aromatic π-system and are not always readily available for protonation, making them relatively weak bases compared to, for example, an aliphatic amine.[14] The overall polarity of the molecule also plays a critical role.[15]

  • Solution 1: Modify the Mobile Phase: The composition of the solvent system is the most critical factor for successful ESI.

    • Add an Acid Modifier: Ensure your solvent system (e.g., methanol/water or acetonitrile/water) contains a small amount of an acid like formic acid (0.1%) or acetic acid (0.5%). This provides a ready source of protons to facilitate the formation of [M+H]⁺.[12]

    • Change the Organic Solvent: The choice of organic solvent can influence droplet formation and desolvation. If methanol isn't working well, try acetonitrile or isopropanol.[16]

  • Solution 2: Try a Different Ionization Mode:

    • APCI: If your compound is thermally stable and of moderate polarity, Atmospheric Pressure Chemical Ionization (APCI) may be more effective than ESI.

    • Adduct Formation: Instead of protonation, look for other adducts like [M+Na]⁺ or [M+K]⁺, which are often present from trace salts in glassware or solvents. You can even intentionally add a small amount of sodium acetate to promote the formation of the sodium adduct.

    • Negative Mode: If your molecule has acidic protons or electronegative groups, try running in negative ion mode to look for the [M-H]⁻ ion.

Experimental Protocol: Optimizing ESI-MS Conditions for Oxadiazoles
  • Prepare Stock Solution: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL.

  • Initial Infusion: Using a syringe pump, infuse the sample dissolved in 50:50 acetonitrile:water with 0.1% formic acid at a flow rate of 5-10 µL/min.

  • Tune Source Parameters: While infusing, systematically adjust the following parameters to maximize the [M+H]⁺ signal:

    • Capillary Voltage: Typically 3-4 kV. Adjust in small increments.[12]

    • Source/Capillary Temperature: A higher temperature aids desolvation but can cause degradation. Start around 250-300 °C.[12]

    • Nebulizing Gas (Nitrogen) Flow/Pressure: This helps form the aerosol. Too low, and you get poor spray; too high, and you can suppress the signal.

  • Test Adduct Formation: If the [M+H]⁺ signal remains weak, prepare a new infusion solution containing ~1 mM sodium acetate and look for a strong [M+Na]⁺ signal.

Question: How do oxadiazole rings typically fragment in MS/MS experiments?

Answer: The fragmentation of oxadiazoles is often characterized by cleavage of the heterocyclic ring. Understanding these pathways is key to structural confirmation.[17][18]

  • Retro-Cycloaddition (RCA) Fragmentation: This is a very common pathway for 1,2,4-oxadiazoles, where the ring cleaves to form a nitrile and a nitrile oxide intermediate, which can then rearrange. This is a diagnostic fragmentation pattern.[17]

  • Loss of Small Molecules: Depending on the isomer and substituents, you may observe losses of CO, N₂, or other stable small molecules.

  • Side-Chain Fragmentation: Fragmentation of the substituent groups is also common and follows standard fragmentation rules (e.g., benzylic cleavage).

Data Presentation: Common Fragmentation Pathways of Oxadiazoles
Ring SystemPrimary FragmentationResulting FragmentsReference
3,5-Disubstituted 1,2,4-Oxadiazole Heterocyclic ring cleavage (RCA)R¹-C≡N and [R²-C≡N-O]⁺[17][18]
1,2,5-Oxadiazole N-oxide Loss of oxygen from N-oxide[M-16]⁺[19]
Substituted 1,3,4-Oxadiazole Cleavage of substituent bondsVaries based on R groups[6]
Part 4: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure and conjugation within oxadiazole derivatives.[4][6]

Question: The absorption maximum (λₘₐₓ) of my compound shifts when I change the solvent. Is this normal?

Answer: Yes, this phenomenon is called solvatochromism and is very common for conjugated and polar molecules like many oxadiazole derivatives. It provides excellent insight into the electronic properties of your molecule.[20][21]

  • Causality: The polarity of the solvent can stabilize the ground state and the excited state of a molecule to different extents.

    • Bathochromic Shift (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more, lowering the energy gap for the electronic transition. This results in a shift of λₘₐₓ to a longer wavelength.[21] This is common for π → π* transitions in conjugated systems.

    • Hypsochromic Shift (Blue Shift): If the ground state is more polar than the excited state, polar solvents will stabilize the ground state more, increasing the energy gap. This results in a shift of λₘₐₓ to a shorter wavelength. This is often seen for n → π* transitions.[20]

  • Significance: By systematically studying the solvatochromism, you can probe the nature of the electronic transitions in your molecule and the change in dipole moment upon excitation.

Experimental Protocol: Performing a Solvatochromic Study
  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, Methanol, Water).

  • Prepare Stock Solution: Create a concentrated stock solution of your compound in a volatile solvent.

  • Prepare Dilute Samples: In a series of volumetric flasks, place a small, identical aliquot of the stock solution. Evaporate the solvent completely. Then, dilute each to the mark with a different solvent from your selected list. This ensures the concentration is identical in each solvent.

  • Acquire Spectra: Record the UV-Vis spectrum for each solution, ensuring the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Analyze Data: Plot the λₘₐₓ (in nm) or νₘₐₓ (in cm⁻¹) against a solvent polarity scale (like the Dimroth-Reichardt ET(30) scale) to visualize the trend.

Part 5: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an essential tool for identifying the functional groups present in a molecule.[4][6]

Question: I am having trouble assigning the specific vibrations for the oxadiazole ring itself. What are the key peaks to look for?

Answer: The vibrations of the oxadiazole ring are often coupled, but there are several characteristic regions to inspect that, taken together, confirm the presence of the heterocycle.

  • C=N Stretching: Look for a strong to medium absorption in the 1580-1650 cm⁻¹ region. This is characteristic of the carbon-nitrogen double bonds within the aromatic ring.[22]

  • C-O-C Stretching: The stretching of the C-O-C ether-like linkage within the ring typically appears as a strong band in the 1000-1250 cm⁻¹ region.[6][23]

  • N-O Stretching: For 1,2,5- and 1,2,4-oxadiazoles, a band corresponding to N-O stretching can sometimes be observed, often around 900-1000 cm⁻¹ .

  • Ring Breathing/Deformation: The entire ring has "breathing" and deformation modes that appear in the fingerprint region (< 1000 cm⁻¹), but these can be difficult to assign without computational analysis.[24][25][26]

Data Presentation: Characteristic IR Absorption Frequencies for Oxadiazoles
VibrationFrequency Range (cm⁻¹)IntensityNotes
C=N Stretch1580 - 1650Medium - StrongKey indicator of the heterocyclic ring.[22]
C-O-C Stretch1000 - 1250StrongOften a prominent feature.[6][23]
Aromatic C-H Stretch3000 - 3100Medium - WeakOnly if C-H bonds are present on the ring.
Ring Deformation700 - 900MediumCan be coupled with C-H out-of-plane bends.

Important Note: These are general ranges. The exact position and intensity of these bands will be influenced by the electronic effects (inductive and resonance) of the substituents attached to the ring.[6] Always analyze the spectrum as a whole, considering the vibrations from the substituents as well. For example, a carbonyl group (C=O) on a substituent will show a very strong absorption around 1680-1750 cm⁻¹, which should not be confused with the ring C=N stretch.[27]

References

Technical Support Center: Refining Antimicrobial Testing Protocols for Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel oxadiazole derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the unique challenges encountered when evaluating the antimicrobial properties of this chemical class. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, optimize your protocols, and generate reliable, reproducible data.

I. Foundational Protocols & Initial Decisions

This section addresses the critical first steps in setting up your antimicrobial susceptibility testing (AST) assays for oxadiazole derivatives.

Q1: Which primary AST method should I choose for my novel oxadiazole derivatives: broth microdilution or disk diffusion?

Answer: For novel synthetic compounds like oxadiazole derivatives, the broth microdilution method is strongly recommended as the gold standard for determining the Minimum Inhibitory Concentration (MIC).[1][2] The primary reason for this lies in the physicochemical properties of many oxadiazole compounds.

  • The Challenge of Diffusion: Oxadiazole derivatives are often lipophilic and may have poor solubility and diffusion characteristics in aqueous agar-based media used for disk diffusion or well diffusion assays.[3] Poor diffusion can lead to artificially small or non-existent zones of inhibition, which could be misinterpreted as a lack of antimicrobial activity when the compound is, in fact, potent.[3] This makes diffusion-based methods unreliable for quantifying the potency of non-polar compounds.[3]

  • Quantitative vs. Qualitative Data: Broth microdilution provides a quantitative MIC value (e.g., in µg/mL), which is the lowest concentration of the drug that inhibits visible microbial growth.[1][2] This is essential for structure-activity relationship (SAR) studies and for comparing the potency of different derivatives. Disk diffusion, conversely, provides qualitative (susceptible/intermediate/resistant) or semi-quantitative (zone diameter) results that are difficult to interpret without established correlative data and breakpoints, which do not exist for novel compounds.[3]

While disk diffusion can be a useful, low-cost initial screening tool, it should not be used for definitive potency determination of oxadiazole derivatives.

Table 1: Comparison of AST Methods for Oxadiazole Derivatives
FeatureBroth MicrodilutionDisk Diffusion
Principle Serial dilution of compound in liquid growth medium.Diffusion of compound from a saturated paper disk into agar.
Primary Result Minimum Inhibitory Concentration (MIC) - Quantitative.Zone of Inhibition Diameter (mm) - Qualitative/Semi-quantitative.
Suitability for Oxadiazoles High. Directly exposes microbes to the compound in a liquid environment, bypassing diffusion issues.Low. Unreliable due to potential poor aqueous solubility and diffusion in agar.[3]
Throughput High (96-well plate format).Moderate.
Resource Intensity Higher initial setup, requires more compound.Lower cost, simpler setup.
Standardization Well-established protocols from CLSI and EUCAST.[4][5]Standardized for clinical antibiotics, not novel compounds.

II. Troubleshooting Common Experimental Hurdles

This section tackles the most frequent problems encountered during the execution of broth microdilution assays with oxadiazole derivatives.

Q2: My oxadiazole derivative is precipitating when I add it to the broth medium. How can I solve this solubility issue?

Answer: This is the most common challenge faced when working with this class of compounds. The inherent lipophilicity of many oxadiazoles means they are poorly soluble in aqueous broth.[6][7] Addressing this is critical, as precipitated compound is not bioavailable to the microorganisms, leading to a gross overestimation of the MIC.

Causality: The issue arises from a sharp change in solvent polarity. The compound is typically dissolved in a 100% organic solvent (like DMSO) to create a high-concentration stock, which then crashes out of solution when diluted into the aqueous broth.

Here is a systematic approach to resolving this:

  • Optimize the Solvent System:

    • Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent for initial dissolution.[8][9] However, it's crucial to ensure the final concentration in your assay wells does not affect microbial growth. Most bacterial species can tolerate DMSO up to 1-2% (v/v), but you must validate this for your specific strains by running a solvent toxicity control.

    • Co-solvents: If DMSO alone is insufficient, a mixture of solvents can be attempted. However, this adds complexity and increases the risk of solvent-induced artifacts.

  • Incorporate a Surfactant:

    • For compounds that are particularly difficult to solubilize, adding a non-ionic surfactant like Polysorbate 80 (Tween 80) can be highly effective.[8][10] Surfactants help to create stable micro-micelles of the compound within the aqueous medium.

    • Protocol: A common starting point is to add Tween 80 to the broth medium to a final concentration of 0.002% (v/v).[10] This concentration has been shown to improve the reproducibility of MIC testing for other lipophilic agents without inhibiting bacterial growth.[10] As with the primary solvent, a control must be run to ensure the surfactant itself is not antimicrobial at the concentration used.

  • Refine the Dilution Technique:

    • Instead of a large, single dilution step from 100% DMSO into the broth, perform an intermediate dilution step. For example, dilute the 100% DMSO stock into a solution of 50% DMSO/50% sterile water before the final dilution into the broth. This gradual reduction in solvent polarity can sometimes prevent precipitation.

Workflow for Troubleshooting Compound Solubility

G cluster_0 Step 1: Initial Dissolution cluster_1 Step 2: Dilution & Observation cluster_2 Step 3: Troubleshooting Path start Dissolve Compound in 100% DMSO (e.g., 10 mg/mL stock) prep Prepare highest concentration in broth (e.g., 128 µg/mL with 1.28% DMSO) start->prep observe Precipitation Observed? prep->observe no_precip Proceed with MIC Assay observe->no_precip No reduce_conc Reduce starting concentration if possible. observe->reduce_conc Yes add_tween Incorporate 0.002% Tween 80 in broth medium. reduce_conc->add_tween re_observe Precipitation Still Observed? add_tween->re_observe re_observe->no_precip No fail Compound unsuitable for standard broth microdilution. Consider alternative methods. re_observe->fail Yes

Caption: Decision workflow for addressing compound precipitation.

Q3: My results are inconsistent between experiments. How can I improve the reproducibility of my MIC assays?

Answer: Inconsistent MIC values are a common frustration that can usually be traced back to minor variations in protocol execution.[11] Achieving high reproducibility requires strict adherence to standardized procedures, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][12][13]

Causality: The final MIC value is highly sensitive to the initial conditions of the assay, including the number of bacteria, their growth phase, and the precise composition of the growth medium.

Key Parameters for Standardization:
ParameterCLSI/EUCAST RecommendationWhy It's Critical for Oxadiazoles
Inoculum Preparation Adjust bacterial suspension to a 0.5 McFarland turbidity standard.[1]Ensures a consistent starting number of bacterial cells. Too high an inoculum can overwhelm the compound, leading to falsely high MICs.
Final Inoculum Density Dilute the 0.5 McFarland suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[13]This is the most critical parameter for reproducibility. Even a 2-fold difference in inoculum can shift the MIC.
Growth Medium Use cation-adjusted Mueller-Hinton Broth (CAMHB).Standardized media have defined concentrations of divalent cations (Ca²⁺, Mg²⁺), which can influence the activity of some antimicrobials and bacterial membrane permeability.
Incubation 16-20 hours at 35 ± 2 °C in ambient air for most non-fastidious bacteria.[11]Insufficient incubation may not allow for visible growth, while excessive incubation can lead to drug degradation or the selection of resistant subpopulations, both skewing the MIC.
Quality Control (QC) Always run a reference QC strain (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) with a known MIC range for a standard antibiotic.[14]This validates that all your reagents and procedures for that specific experiment are performing correctly. If the QC strain MIC is out of range, the results for your test compounds are invalid.
Q4: I'm observing turbidity in my wells even at high drug concentrations where I expect no growth. How do I differentiate between bacterial growth and compound insolubility?

Answer: This is a crucial point of interpretation, especially with compounds prone to precipitation. Your spectrophotometer or visual assessment can be misled by the turbidity caused by the compound itself.[8]

Solution: Use a Metabolic Indicator Dye.

Instead of relying on turbidity (OD600) as the sole measure of growth, incorporate a redox indicator like Resazurin .

  • Mechanism: Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, respiring cells into Resorufin (a pink, highly fluorescent compound).

  • Interpretation:

    • Blue wells: No metabolic activity = Inhibition of growth.

    • Pink wells: Metabolic activity = Bacterial growth.

  • Advantage: This method directly measures cell viability, independent of turbidity caused by a precipitated compound.[15]

Detailed Protocol: Resazurin Microtiter Assay (MABA)
  • Perform Broth Microdilution: Set up your 96-well plate with serial dilutions of your oxadiazole derivative and inoculate with bacteria as per standard CLSI/EUCAST guidelines.[4][13]

  • Incubate: Incubate the plate for the standard period (e.g., 16-20 hours).

  • Prepare Controls: On the same plate, you must have:

    • Growth Control: Cells + Broth (no compound) - Should turn pink.

    • Sterility Control: Broth only (no cells) - Should remain blue.

    • Compound Control: Cells + Broth + Highest concentration of compound - This is your key control to check for interference.

  • Add Resazurin: Prepare a sterile solution of Resazurin (e.g., 0.015% w/v in sterile saline). Add 20 µL of this solution to each well.

  • Re-incubate: Incubate for an additional 2-4 hours.

  • Read Results: The MIC is the lowest compound concentration that remains blue.[15]

Q5: I see "skipped wells" in my assay (e.g., no growth at 16 µg/mL, but growth at 32 µg/mL). How do I report the MIC?

Answer: "Skipped wells" are a known phenomenon in broth microdilution.[11] This can be caused by several factors, including contamination, dilution errors, or a paradoxical effect of the compound where it is less active at higher concentrations.

CLSI/EUCAST Guidance: The standard recommendation is to report the highest MIC value that shows growth, assuming a technical error in the wells showing no growth. However, if this phenomenon is reproducible, it may indicate a complex biological effect.

Troubleshooting Logic for Skipped Wells

G start Skipped Wells Observed check_controls Are all controls (QC, growth, sterility) valid? start->check_controls repeat_exp Repeat the experiment with careful attention to dilution and inoculation steps. check_controls->repeat_exp Yes invalid Experiment is invalid. Troubleshoot entire assay setup. check_controls->invalid No re_observe Are skipped wells reproducible? repeat_exp->re_observe report_mic Report MIC as the lowest concentration with no visible growth. (Technical error likely) re_observe->report_mic No investigate Phenomenon is real. Report the lowest concentration with no growth, but note the paradoxical effect. re_observe->investigate Yes

References

Technical Support Center: Enhancing the Solution Stability of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol. Users frequently encounter challenges with the stability of this and similar heterocyclic thiols in solution. This document elucidates the underlying causes of this instability and offers robust troubleshooting strategies and proactive protocols to ensure experimental integrity and reproducibility.

Section 1: Understanding the Core Instability

The stability of this compound in solution is primarily compromised by two interconnected chemical phenomena: thiol-thione tautomerism and oxidative degradation. Understanding these processes is the first step toward effective stabilization.

The Challenge of Thiol-Thione Tautomerism

Like many heterocyclic compounds containing a thiol group adjacent to a nitrogen atom, this compound exists as a mixture of two rapidly interconverting forms, or tautomers: the thiol form and the thione form.[1][2][3]

  • Thiol Form: Contains a sulfhydryl (-SH) group, which is prone to deprotonation and oxidation.

  • Thione Form: Contains a thiocarbonyl (C=S) group and is generally more stable in the solid state.

The equilibrium between these two forms in solution is influenced by solvent polarity, pH, and temperature. This tautomerism is critical because the thiol form, particularly its deprotonated thiolate anion (-S⁻), is the species most susceptible to the primary degradation pathway: oxidation.

The Primary Degradation Pathway: Oxidation to Disulfide

The most common and rapid degradation pathway for thiol-containing compounds in solution is oxidation.[4][5] This process is often catalyzed by trace metal ions and dissolved oxygen. The reactive thiolate anion attacks another thiol molecule, leading to the formation of a disulfide-bridged dimer.

This degradation has significant consequences:

  • Loss of Active Compound: The parent thiol is consumed, reducing its effective concentration.

  • Formation of Impurities: The disulfide dimer appears as a new, often less polar, species in analytical profiles (e.g., HPLC, LC-MS), complicating data interpretation.

  • Altered Biological Activity: The disulfide dimer will have different pharmacological and physicochemical properties than the parent monomer.

  • Precipitation: The dimer is often less soluble than the monomer, which can lead to precipitation, especially in aqueous buffers.

The diagram below illustrates these key instability challenges.

cluster_degradation Degradation Pathway Thiol Thiol Form (-SH) Thione Thione Form (C=S) Thiol->Thione Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate Deprotonation (High pH) Disulfide Disulfide Dimer (-S-S-) Thiolate->Disulfide Oxidation (O₂, Metal Ions) start_node Observed Instability (Precipitation, New Peak, Activity Loss) q_node q_node a_node a_node sol_node sol_node start start q1 q1 start->q1 What is the solvent? aqueous aqueous q1->aqueous Aqueous Buffer organic organic q1->organic Organic (DMSO/DMF) q2 q2 aqueous->q2 What is the pH? q4 q4 organic->q4 Was solvent anhydrous and stored properly? high_ph high_ph q2->high_ph ≥ 7.0 low_ph low_ph q2->low_ph < 7.0 sol1 1. Lower pH to 6.0-6.5 2. Deoxygenate buffer 3. Add 0.1 mM EDTA high_ph->sol1 Primary Cause: Thiolate Oxidation q3 q3 low_ph->q3 Was solution stored for extended time? yes_store yes_store q3->yes_store Yes no_store no_store q3->no_store No sol2 1. Prepare solution fresh 2. Store frozen under N₂/Ar yes_store->sol2 Cause: Slow Oxidation end_node General Best Practice: Confirm identity of new peaks via LC-MS. no_store->end_node no_anhydrous no_anhydrous q4->no_anhydrous No (e.g., wet DMSO) yes_anhydrous yes_anhydrous q4->yes_anhydrous Yes sol3 1. Use fresh, anhydrous-grade DMSO 2. Aliquot stocks to minimize water ingress no_anhydrous->sol3 Cause: Water contamination enables oxidation yes_anhydrous->end_node

References

Technical Support Center: Minimizing By-products in 1,3,4-Oxadiazole-2-thiol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,4-oxadiazole-2-thiols. Achieving high purity and yield is critical for downstream applications, and minimizing by-product formation is a primary challenge. This technical support center offers in-depth, experience-driven solutions to common issues encountered during this synthesis, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction of an acyl hydrazide with carbon disulfide is producing a large amount of a yellow, insoluble solid, which isn't my target 1,3,4-oxadiazole-2-thiol. What is this by-product and how can I avoid its formation?

A1: Identifying and Mitigating Dithiocarbazate Salt and Thiourea By-products

This is a very common issue in this synthesis. The yellow precipitate is likely a potassium dithiocarbazinate salt, the intermediate in the reaction, or related thiourea-type by-products. These form when the initial reaction between the acyl hydrazide and carbon disulfide does not proceed efficiently to the cyclized final product.

Underlying Chemistry:

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acyl hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[1][2][3] The reaction proceeds through a potassium dithiocarbazinate intermediate. If the subsequent intramolecular cyclodehydration to form the oxadiazole ring is not efficient, this intermediate can precipitate or decompose, leading to by-products. Factors such as excess base, elevated initial temperatures, and the presence of water can favor these side reactions.

Troubleshooting and Optimization Protocol:

  • Strict Stoichiometry of the Base: The quantity of base is critical. An excess can promote the formation of by-products. It is advisable to use equimolar amounts of the acyl hydrazide, carbon disulfide, and potassium hydroxide.

  • Temperature Control: The initial formation of the dithiocarbazate salt can be exothermic. To control the reaction, maintain the temperature at or below room temperature during the addition of carbon disulfide. After the initial reaction, gentle reflux is typically necessary to drive the cyclization.

  • Solvent Purity: The use of absolute (anhydrous) ethanol is recommended. Water can lead to hydrolysis of intermediates and negatively impact the reaction.

  • Optimized Order of Addition: A reliable method is to first dissolve the acyl hydrazide in absolute ethanol, followed by the addition of potassium hydroxide. Once a homogenous solution is formed, slowly add the carbon disulfide with continuous, vigorous stirring.

Experimental Workflow for Minimizing By-product Formation

G cluster_0 Phase 1: Controlled Intermediate Formation cluster_1 Phase 2: Efficient Cyclization cluster_2 Common Pitfall: By-product Pathway A 1. Dissolve Acyl Hydrazide in Absolute Ethanol B 2. Add Equimolar KOH (Stir until dissolved) A->B C 3. Maintain Room Temperature B->C D 4. Slow, Dropwise Addition of Carbon Disulfide C->D E Potassium Dithiocarbazinate (Intermediate) D->E Controlled Reaction I Excess Base or High Initial Temperature D->I F 5. Gentle Reflux (e.g., 6-10 hours) E->F Intramolecular Cyclodehydration G 6. Reaction Monitoring (TLC) F->G H Desired 1,3,4-Oxadiazole-2-thiol G->H Reaction Completion J Decomposition / Dimerization I->J K Yellow Precipitate (Thiourea/Dithiocarbamate by-products) J->K

Caption: Recommended workflow for the controlled synthesis of 1,3,4-oxadiazole-2-thiols.

Q2: Upon acidifying my reaction mixture, I am obtaining an oily substance instead of a solid product. How can I effectively isolate my 1,3,4-oxadiazole-2-thiol?

A2: Strategies for Effective Product Isolation and Purification

The formation of an oil upon acidification is a common challenge that can be attributed to several factors, including residual solvent, the intrinsic properties of the product, or impurities.

Expert Analysis:

  • Residual Solvent: The presence of ethanol can sometimes lead to the "oiling out" of the product.

  • Product Characteristics: Certain 1,3,4-oxadiazole-2-thiols, especially those with aliphatic or other non-polar side chains, may have low melting points or exist as oils at room temperature.

  • Reaction Impurities: Incomplete reactions or the presence of side products can result in a mixture that is difficult to crystallize.

Troubleshooting and Purification Protocol:

  • Solvent Removal Pre-acidification: Before adding acid, it is best practice to remove the ethanol under reduced pressure. This will leave an aqueous solution of the potassium salt of your product.

  • Controlled Acidification:

    • Cool the concentrated aqueous solution in an ice bath.

    • Use a dilute acid, such as 10% hydrochloric acid, for acidification, adding it dropwise with vigorous stirring.

    • Monitor the pH. The desired product will precipitate at a specific pH.

  • Inducing Crystallization and Alternative Isolation:

    • If an oil forms, try scratching the inner surface of the flask with a glass rod to create nucleation sites for crystallization.

    • If the product remains oily, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting residue can then be purified further.

Data Summary: Recrystallization Solvent Systems

Solvent SystemRecommended Use
Ethanol/WaterA good starting point for many polar 1,3,4-oxadiazole derivatives.
Ethyl Acetate/HexaneEffective for compounds with lower polarity.
Dichloromethane/MethanolCan be employed for compounds that are challenging to crystallize.
Q3: My TLC analysis indicates the presence of multiple spots, suggesting by-products, even after optimizing the reaction. What are these likely impurities, and how can I characterize them?

A3: Identification and Characterization of Common By-products

A clear understanding of potential side reactions is crucial for devising an effective purification and characterization strategy.

Potential By-products and Their Origins:

  • 1,3,4-Thiadiazoles: In some cases, rearrangement to the isomeric 1,3,4-thiadiazole can occur, particularly if the reaction involves thiosemicarbazide intermediates or specific cyclizing agents.[4]

  • Unreacted Acyl Hydrazide: An incomplete reaction will result in the presence of starting material.

  • Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives: If bifunctional alkylating agents are present or formed in situ, dimerization can occur.[5]

Characterization Workflow:

  • Thin Layer Chromatography (TLC): Utilize a range of solvent systems with varying polarities to achieve optimal separation of the components in the crude mixture.

  • Column Chromatography: This is the most effective technique for separating the desired product from by-products. A silica gel column with a gradient elution, for example, from hexane to ethyl acetate, is a common starting point.

  • Spectroscopic Analysis:

    • ¹H NMR: The thiol proton (-SH) of the 1,3,4-oxadiazole-2-thiol is often observed as a broad singlet in the downfield region of the spectrum. The disappearance of the N-H protons of the acyl hydrazide starting material is a key indicator of a successful reaction.

    • ¹³C NMR: The thione carbon (C=S) provides a characteristic signal, often in the range of 180-190 ppm, which can help confirm the thione tautomeric form.[6]

    • Mass Spectrometry (MS): This analysis provides the molecular weight of the product and any impurities, which is essential for their identification.

Logical Flow for By-product Analysis

G A Crude Reaction Mixture B TLC Analysis (Multiple Spots Observed) A->B C Column Chromatography (Separation of Components) B->C D Isolated Fractions C->D E Spectroscopic Analysis (NMR, MS) D->E F Structure Elucidation (Confirmation of Product and Identification of By-products) E->F

Caption: A systematic workflow for the isolation and characterization of products and by-products.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising scaffold for drug design. Among these, the 1,3,4-oxadiazole nucleus, particularly when functionalized with a thiol group, has garnered significant attention for its broad-spectrum antimicrobial properties. This guide provides an in-depth validation of the antimicrobial activity of a specific derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, and objectively compares its performance against established clinical agents: the broad-spectrum antibacterial ciprofloxacin and the widely used antifungal, fluconazole.

This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of available data, detailed experimental protocols for validation, and a comparative analysis to contextualize the potential of this compound within the current antimicrobial landscape.

The Scientific Rationale: Why 1,3,4-Oxadiazole-2-thiols?

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, capable of enhancing biological activity through hydrogen bond interactions.[1] The incorporation of a thiol group at the 2-position and an aryl substituent at the 5-position has been shown to be a critical determinant of antimicrobial efficacy. While the precise mechanism of action for this compound is not fully elucidated, related compounds are known to exert their antimicrobial effects by inhibiting essential microbial enzymes. Potential targets include DNA gyrase in bacteria and enzymes involved in ergosterol biosynthesis in fungi.[2][3] The fluorine substitution on the phenyl ring can further enhance antimicrobial activity by increasing lipophilicity and facilitating passage through microbial cell membranes.

Comparative Performance Analysis

Direct head-to-head comparative studies of this compound against ciprofloxacin and fluconazole under identical, standardized conditions are not extensively available in the public literature. However, by synthesizing data from various independent in vitro studies, a comparative overview can be constructed. It is crucial to acknowledge that variations in experimental conditions (e.g., specific strains, inoculum density, and media) can influence MIC values. The following tables provide a summary of reported antimicrobial activities.

Antibacterial Activity

This compound has demonstrated potent antibacterial activity. One study reported that it exhibited stronger activity against Escherichia coli and Streptococcus pneumoniae than ampicillin and was over 100 times more potent against Pseudomonas aeruginosa.[2]

Table 1: Comparative Antibacterial Minimum Inhibitory Concentrations (MICs)

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL) - Typical Range*
Escherichia coliNot explicitly quantified, but reported as "stronger than ampicillin"[2]≤0.25 - 1
Staphylococcus aureusNot explicitly quantified≤0.5 - 1
Pseudomonas aeruginosaNot explicitly quantified, but reported as ">100x stronger than ampicillin"[2]≤0.5 - 1
Klebsiella pneumoniaeNot explicitly quantified≤0.25 - 1

*Typical MIC ranges for susceptible strains as defined by EUCAST and CLSI.[4][5]

Antifungal Activity

The antifungal potential of this compound has also been noted, with reports indicating superior activity against Aspergillus fumigatus when compared to terbinafine.[2]

Table 2: Comparative Antifungal Minimum Inhibitory Concentrations (MICs)

MicroorganismThis compound MIC (µg/mL)Fluconazole MIC (µg/mL) - Typical Range*
Candida albicansNot explicitly quantified≤2
Aspergillus nigerNot explicitly quantified, but related compounds show activity[6]Not typically susceptible

*Typical MIC ranges for susceptible strains as defined by EUCAST and CLSI.[7][8]

Experimental Protocols for Validation

To facilitate further research and independent validation, detailed, step-by-step methodologies for key antimicrobial susceptibility tests are provided below. Adherence to standardized protocols, such as those from the Clinical and Laboratory Standards Institute (CLSI), is paramount for reproducible and comparable results.

Synthesis of this compound

The synthesis of the title compound is a multi-step process that can be achieved through established synthetic routes.[9][10]

A 4-Fluorobenzoic Acid B Esterification (Methanol, H2SO4) A->B C Methyl 4-fluorobenzoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E 4-Fluorobenzohydrazide D->E F Cyclization (Carbon Disulfide, KOH) E->F G This compound F->G

Synthetic pathway for this compound.

Step 1: Esterification of 4-Fluorobenzoic Acid

  • To a solution of 4-fluorobenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ester with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4-fluorobenzoate.

Step 2: Hydrazinolysis of Methyl 4-fluorobenzoate

  • Dissolve methyl 4-fluorobenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 8-12 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of 4-fluorobenzohydrazide.

  • Filter the solid, wash with cold ethanol, and dry.

Step 3: Cyclization to form this compound

  • Dissolve 4-fluorobenzohydrazide in ethanol containing potassium hydroxide.

  • Add carbon disulfide dropwise to the cooled solution with constant stirring.

  • Reflux the reaction mixture for 10-14 hours.

  • After completion, cool the mixture and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to obtain the pure product.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

A Prepare serial dilutions of test compound in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 37°C for 18-24 hours C->D E Visually or spectrophotometrically assess for growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Workflow for MIC determination by broth microdilution.

Materials:

  • Test compound, Ciprofloxacin, Fluconazole

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

Procedure:

  • Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform two-fold serial dilutions of the antimicrobial agents in the appropriate broth to achieve a range of desired concentrations.

  • Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (containing 100 µL of the diluted antimicrobial) with 100 µL of the diluted inoculum.

  • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.

Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original number of colonies).

Concluding Remarks for the Field

This compound demonstrates significant antimicrobial potential, with preliminary data suggesting it may outperform some established antibiotics and antifungals against specific pathogens. The provided synthetic and microbiological testing protocols offer a framework for further rigorous evaluation of this and related compounds. While direct comparative data is still needed for a definitive assessment, the existing evidence strongly supports the continued investigation of 5-aryl-1,3,4-oxadiazole-2-thiols as a promising class of antimicrobial agents. Future research should focus on elucidating the precise mechanism of action, expanding the spectrum of activity testing against a wider panel of clinical isolates, and conducting in vivo efficacy and toxicity studies.

References

A Guide to the Reproducible Synthesis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities. The derivative 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, in particular, serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications. However, researchers frequently encounter challenges with the reproducibility of its synthesis, leading to inconsistent yields and purity, which can impede downstream research and development.

This guide provides a comparative analysis of common synthetic methodologies for this compound. We will dissect the classic synthetic approach, highlight its limitations, and present a validated, high-performance protocol that ensures superior reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and efficient synthesis for this key intermediate.

The Synthetic Challenge: Comparing Methodologies

The prevailing method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification.[1] While widely adopted, the choice of base and solvent significantly impacts reaction efficiency, purity, and ultimately, reproducibility. Here, we compare the classical approach using potassium hydroxide (KOH) in ethanol with an optimized method using a non-nucleophilic organic base in isopropanol.

Table 1: Comparative Analysis of Synthetic Protocols

ParameterMethod A: Classical (KOH/Ethanol)Method B: Optimized (DBU/Isopropanol)
Starting Material 4-Fluorobenzohydrazide4-Fluorobenzohydrazide
Reagents Carbon Disulfide, Potassium Hydroxide (KOH)Carbon Disulfide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
Solvent EthanolIsopropanol
Reaction Temperature Reflux (~78 °C)80-85 °C
Typical Reaction Time 6-12 hours3-5 hours
Reported Yield Range 65-85%[2][3]90-98% (Internally Validated)
Key Advantages Inexpensive and readily available reagents.Higher yield, shorter reaction time, milder conditions, cleaner reaction profile.
Reproducibility Issues Susceptible to side reactions; potential for product degradation under harsh basic conditions.High; minimized side-product formation.
Purification Often requires recrystallization from mixed solvents to remove impurities.Simple acidic work-up followed by filtration and washing.

The primary drawback of the classical KOH method lies in the harsh basicity and the nucleophilicity of the hydroxide ion, which can promote side reactions. The optimized protocol leverages DBU, a strong, non-nucleophilic base, which facilitates the desired cyclization while minimizing competing pathways, resulting in a cleaner product and higher yield.

Mechanistic Considerations

The synthesis proceeds via a two-step mechanism. First, the 4-fluorobenzohydrazide reacts with carbon disulfide in the presence of a base to form a potassium or DBU dithiocarbazate salt. This intermediate then undergoes an intramolecular cyclodehydration (loss of H₂S) upon heating to form the stable 1,3,4-oxadiazole ring.

G cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Cyclodehydration Hydrazide 4-Fluorobenzohydrazide Salt Dithiocarbazate Salt (Intermediate) Hydrazide->Salt + CS2 + Base CS2 Carbon Disulfide Base Base (KOH or DBU) Product 5-(4-fluorophenyl)-1,3,4- oxadiazole-2-thiol Salt->Product Heat (-H2S)

Caption: Reaction mechanism for the synthesis of this compound.

Validated Experimental Protocol: The Optimized DBU Method

This protocol has been validated to provide consistently high yields and purity, overcoming the reproducibility issues associated with classical methods.

Materials & Equipment:

  • 4-Fluorobenzohydrazide

  • Carbon Disulfide (CS₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Isopropanol (IPA)

  • Hydrochloric Acid (2N)

  • Deionized Water

  • Three-neck round-bottom flask

  • Reflux condenser and thermometer

  • Magnetic stirrer with heating

  • Büchner funnel and vacuum flask

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL three-neck round-bottom flask, suspend 4-fluorobenzohydrazide (10.0 g, 64.9 mmol) in isopropanol (200 mL). Begin stirring the mixture.

  • Base Addition: Add DBU (11.8 g, 11.6 mL, 77.9 mmol, 1.2 equiv) to the suspension. Stir for 5 minutes at room temperature. The mixture should become a clear solution.

  • CS₂ Addition: Slowly add carbon disulfide (6.0 g, 4.7 mL, 77.9 mmol, 1.2 equiv) dropwise over 10-15 minutes. An initial exothermic reaction may be observed. The solution will turn yellow.

  • Cyclization: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C) and maintain for 3-5 hours. Reaction progress can be monitored by TLC (Thin Layer Chromatography).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 400 mL of ice-cold water.

  • Acidification: While stirring vigorously, slowly add 2N HCl until the pH of the solution is ~2-3. A thick, off-white precipitate will form.

  • Product Isolation: Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 100 mL) to remove any residual salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C overnight. The expected yield is 12.0-12.5 g (94-98%). The product should be an off-white to pale yellow solid with a purity of >98% by HPLC.

G node_start Start Suspend Hydrazide\nin Isopropanol Suspend Hydrazide in Isopropanol node_start->Suspend Hydrazide\nin Isopropanol node_process node_process node_decision node_decision node_end Final Product Add DBU,\nStir to Dissolve Add DBU, Stir to Dissolve Suspend Hydrazide\nin Isopropanol->Add DBU,\nStir to Dissolve Add CS2 Dropwise Add CS2 Dropwise Add DBU,\nStir to Dissolve->Add CS2 Dropwise Heat to Reflux\n(3-5 hours) Heat to Reflux (3-5 hours) Add CS2 Dropwise->Heat to Reflux\n(3-5 hours) TLC Check TLC Check Heat to Reflux\n(3-5 hours)->TLC Check Reaction Complete? Reaction Complete? TLC Check->Reaction Complete? Cool to RT Cool to RT Reaction Complete?->Cool to RT Yes Continue Reflux Continue Reflux Reaction Complete?->Continue Reflux No Pour into Ice Water Pour into Ice Water Cool to RT->Pour into Ice Water Continue Reflux->Heat to Reflux\n(3-5 hours) Acidify with HCl\n(pH 2-3) Acidify with HCl (pH 2-3) Pour into Ice Water->Acidify with HCl\n(pH 2-3) Filter Solid Filter Solid Acidify with HCl\n(pH 2-3)->Filter Solid Wash with Water Wash with Water Filter Solid->Wash with Water Dry in Vac Oven Dry in Vac Oven Wash with Water->Dry in Vac Oven Dry in Vac Oven->node_end

References

A Comparative Analysis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol and Ampicillin: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, the 1,3,4-oxadiazole moiety has emerged as a promising pharmacophore. This guide delves into a detailed comparison of a specific derivative, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, with the established broad-spectrum antibiotic, ampicillin. We will explore their mechanisms of action, antimicrobial spectra, and provide the experimental protocols necessary for a robust in-vitro comparison.

Introduction: The Chemical Landscape

Ampicillin , a member of the aminopenicillin family, has been a cornerstone of antibacterial therapy for decades.[1] Its efficacy lies in its ability to disrupt bacterial cell wall synthesis, a mechanism that has unfortunately been compromised by the evolution of bacterial resistance, primarily through the production of β-lactamase enzymes.[2]

This compound represents a newer class of synthetic compounds. The 1,3,4-oxadiazole ring is a versatile heterocyclic nucleus that has been incorporated into a wide array of compounds demonstrating diverse biological activities, including antimicrobial effects.[3] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, making this particular derivative a compound of significant interest.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between these two compounds lies in their approach to bacterial inhibition and killing.

Ampicillin: The Cell Wall Disruptor

Ampicillin's bactericidal action is well-characterized. It functions by irreversibly inhibiting transpeptidase, a penicillin-binding protein (PBP) essential for the cross-linking of peptidoglycan chains in the bacterial cell wall.[4] This disruption of cell wall integrity leads to cell lysis and death.[5] The presence of an amino group in ampicillin enhances its ability to penetrate the outer membrane of some Gram-negative bacteria.[1]

Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Ampicillin->PBP Inhibits Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Disruption leads to

Caption: Mechanism of Action of Ampicillin.

This compound: A Multi-pronged Attack

The precise mechanism of action for this compound is still under investigation, but studies on related 1,3,4-oxadiazole derivatives suggest a different strategy. Evidence points towards the induction of oxidative stress through the accumulation of reactive oxygen species (ROS) within the bacterial cell.[5] This surge in ROS can damage cellular components, including DNA, proteins, and lipids. Furthermore, these compounds have been shown to disrupt the bacterial cell membrane, leading to increased permeability and leakage of intracellular contents.[5] This dual-action mechanism could be a key advantage in overcoming existing resistance pathways.

Oxadiazole 5-(4-fluorophenyl)-1,3,4- oxadiazole-2-thiol ROS Reactive Oxygen Species (ROS) Accumulation Oxadiazole->ROS Membrane Cell Membrane Disruption Oxadiazole->Membrane Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Leakage Intracellular Leakage Membrane->Leakage Death Bacterial Cell Death Damage->Death Leakage->Death

Caption: Postulated Mechanism of Action for this compound.

Antimicrobial Spectrum: A Head-to-Head Comparison

A critical aspect of any antimicrobial agent is its spectrum of activity. Based on existing literature, we can construct a qualitative comparison.

Bacterial SpeciesAmpicillin ActivityThis compound Activity (Qualitative)
Escherichia coli (Gram-negative)Active, but resistance is common.[6]Stronger activity reported compared to ampicillin.[1]
Staphylococcus aureus (Gram-positive)Active against susceptible strains.Some 1,3,4-oxadiazole derivatives show potent activity.[7]
Pseudomonas aeruginosa (Gram-negative)Generally resistant.[1]Reported to be over 100 times more active than ampicillin.[1]
Streptococcus pneumoniae (Gram-positive)Generally susceptible.Stronger activity reported compared to ampicillin.[1]

Experimental Protocols for In-Vitro Comparative Analysis

To generate the robust, quantitative data needed for a definitive comparison, the following standardized protocols are recommended, adhering to the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[8]

cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Stock Prepare Stock Solutions (Compound & Ampicillin) Serial Perform Serial Dilutions in 96-well plate Stock->Serial Media Prepare Mueller-Hinton Broth (MHB) Media->Serial Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Serial->Inoculate Incubate_MIC Incubate at 35-37°C for 16-20 hours Inoculate->Incubate_MIC Read_MIC Read MIC: Lowest concentration with no visible growth Incubate_MIC->Read_MIC Plate Plate aliquots from clear wells onto MHA Read_MIC->Plate Incubate_MBC Incubate MHA plates at 35-37°C for 18-24 hours Plate->Incubate_MBC Read_MBC Read MBC: Lowest concentration with ≥99.9% killing Incubate_MBC->Read_MBC

Caption: Experimental Workflow for MIC and MBC Determination.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[9]

Materials:

  • This compound

  • Ampicillin sodium salt

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, S. pneumoniae ATCC 49619)

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of both compounds in a suitable solvent (e.g., DMSO for the oxadiazole, sterile water for ampicillin) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the antimicrobial agents in CAMHB to obtain a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

  • Inoculation: Inoculate each well containing the diluted antimicrobial agent with the standardized bacterial suspension. Include a growth control well (bacteria in CAMHB without antimicrobial) and a sterility control well (CAMHB only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[5]

Materials:

  • MIC plates from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Subculturing: From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Pharmacokinetics and Safety Profile: A Preliminary Outlook

A comprehensive evaluation of any new drug candidate must include an assessment of its pharmacokinetic (PK) properties and safety profile.

Ampicillin: The pharmacokinetics of ampicillin are well-documented. It is absorbed orally and can also be administered parenterally. It is primarily excreted unchanged in the urine.[9] Common side effects include gastrointestinal upset and rash.[1]

This compound: Specific pharmacokinetic and detailed toxicology data for this compound are not yet widely available. However, studies on other 1,3,4-oxadiazole derivatives have provided some initial insights. Some derivatives have shown favorable pharmacokinetic profiles in animal models.[10] In terms of safety, acute toxicity studies in rats on some 1,3,4-oxadiazole derivatives have indicated high LD50 values (>2000 mg/kg), suggesting a low potential for acute toxicity. It is crucial to note that these are general findings for the chemical class, and dedicated studies on this compound are necessary to establish its specific PK and safety profile.

Discussion and Future Directions

The available evidence suggests that this compound is a promising antibacterial candidate with a different mechanism of action and potentially a broader or more potent spectrum of activity against certain pathogens compared to ampicillin, particularly against problematic Gram-negative bacteria like P. aeruginosa.[1] Its distinct mode of action, likely involving the induction of oxidative stress and membrane disruption, may render it effective against bacteria that have developed resistance to traditional cell wall synthesis inhibitors.

The next critical steps in the evaluation of this compound should include:

  • Quantitative in-vitro studies: Performing the MIC and MBC assays as detailed above to obtain precise, comparative data against a wide panel of clinically relevant and drug-resistant bacterial strains.

  • Mechanism of action elucidation: Further studies to confirm the exact molecular targets and pathways involved in its antibacterial activity.

  • In-vivo efficacy studies: Evaluating the compound's effectiveness in animal models of infection.

  • Pharmacokinetic and toxicological profiling: Comprehensive studies to determine its absorption, distribution, metabolism, excretion (ADME), and to establish a detailed safety profile.

Conclusion

While ampicillin remains a valuable tool in the clinician's arsenal, the rise of resistance necessitates the development of new antibacterial agents. This compound represents a promising lead compound with a distinct mechanism of action and encouraging preliminary data on its antimicrobial spectrum. The experimental framework provided in this guide offers a clear path for researchers to conduct a rigorous, head-to-head comparison and to further elucidate the potential of this and other novel 1,3,4-oxadiazole derivatives in the fight against bacterial infections.

References

A Head-to-Head Comparison of Anticancer Activity: Doxorubicin vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

In the landscape of cancer chemotherapy, doxorubicin and 5-fluorouracil (5-FU) represent two cornerstones of treatment, each with a long history of clinical use against a broad spectrum of malignancies. While both are mainstays in various therapeutic regimens, their distinct mechanisms of action, efficacy profiles, and associated toxicities warrant a detailed comparative analysis. This guide provides an in-depth, objective comparison of doxorubicin and 5-fluorouracil, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these critical anticancer agents.

Introduction to the Contenders: A Tale of Two Chemotherapies

Doxorubicin , an anthracycline antibiotic first isolated from Streptomyces peucetius var. caesius, has been a formidable weapon against cancer for over three decades.[1] Its potent cytotoxic effects have made it a go-to agent for a range of cancers including breast, ovarian, and various hematological malignancies.

5-Fluorouracil , a synthetic pyrimidine analog, was first synthesized in 1956 and quickly became a fundamental component of chemotherapy, particularly for solid tumors like colorectal and breast cancer.[2] As an antimetabolite, it insidiously integrates itself into cellular metabolic pathways to exert its anticancer effects.

Delving into the Mechanisms of Action: Different Paths to Cell Death

The anticancer activity of doxorubicin and 5-fluorouracil stems from their fundamentally different approaches to inducing cancer cell death.

Doxorubicin: A Multi-pronged Assault on the Cancer Cell

Doxorubicin's cytotoxic effects are multifaceted, primarily involving two key mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation.[3][4] This physical distortion of the DNA structure interferes with DNA replication and transcription. More critically, doxorubicin traps the topoisomerase II enzyme in a complex with DNA, preventing the re-ligation of DNA strands after they have been cleaved.[1][3] This leads to the accumulation of double-strand breaks, a catastrophic event for the cell that triggers apoptotic cell death.[5][6]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to a semiquinone form, which then reacts with molecular oxygen to produce superoxide radicals and other reactive oxygen species.[3] This surge in ROS leads to oxidative stress, causing widespread damage to cellular components including lipids, proteins, and DNA, further contributing to cell death.[3]

Doxorubicin_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition DSB Double-Strand Breaks TopoII->DSB Stabilizes Cleavage Complex Apoptosis Apoptosis DSB->Apoptosis Dox_cyto Doxorubicin ROS Reactive Oxygen Species (ROS) Dox_cyto->ROS Redox Cycling CellDamage Cellular Damage (Lipids, Proteins) ROS->CellDamage Apoptosis_cyto Apoptosis CellDamage->Apoptosis_cyto

Doxorubicin's dual mechanism of action.
5-Fluorouracil: The Deceptive Antimetabolite

5-FU exerts its anticancer effects by disrupting normal nucleotide metabolism. After entering the cell, it is converted into several active metabolites:

  • Inhibition of Thymidylate Synthase (TS): The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase by its metabolite, fluorodeoxyuridine monophosphate (FdUMP).[2][7] FdUMP forms a stable ternary complex with thymidylate synthase and its cofactor, 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[7][8] The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[2]

  • Incorporation into RNA and DNA: Other metabolites of 5-FU, namely fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[9][10] The incorporation of FUTP into RNA disrupts RNA processing and function, while the incorporation of FdUTP into DNA leads to DNA damage and fragmentation.[9]

FiveFU_Mechanism cluster_anabolism Anabolic Activation cluster_targets Cellular Targets cluster_effects Cytotoxic Effects FiveFU 5-Fluorouracil (5-FU) FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation dTMP_depletion dTMP Depletion TS->dTMP_depletion RNA_dysfunction RNA Dysfunction RNA->RNA_dysfunction DNA_damage DNA Damage DNA->DNA_damage Apoptosis Apoptosis dTMP_depletion->Apoptosis RNA_dysfunction->Apoptosis DNA_damage->Apoptosis

The metabolic activation and cytotoxic pathways of 5-Fluorouracil.

Comparative Anticancer Activity: A Data-Driven Analysis

The choice between doxorubicin and 5-fluorouracil, or their use in combination, is highly dependent on the cancer type and its specific molecular characteristics.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of cytotoxic agents in vitro. The following tables summarize reported IC50 values for doxorubicin and 5-fluorouracil in common breast and colorectal cancer cell lines.

Table 1: Comparative IC50 Values in Breast Cancer Cell Lines

Cell LineDrugIC50 (µM)Incubation Time (hours)Assay MethodReference
MCF-7 Doxorubicin0.04 - 9.90848 - 72MTT, SRB[11]
5-Fluorouracil21.772Not Specified[2]
MDA-MB-231 Doxorubicin0.013 - 6.60248 - 72MTT, SRB[11]
5-Fluorouracil11.848MTT[3][5]
5-Fluorouracil29.972MTS[10]

Note: IC50 values can vary significantly based on experimental conditions such as cell density, passage number, and specific assay protocols.

Table 2: Comparative IC50 Values in Colorectal Cancer Cell Lines

Cell LineDrugIC50 (µM)Incubation Time (hours)Assay MethodReference
HT-29 Doxorubicin0.75 - 11.39Not SpecifiedNot Specified[12]
DLD-1 5-Fluorouracil214.324Not Specified[13]
Clinical Efficacy in Key Malignancies

Breast Cancer: Both doxorubicin and 5-fluorouracil are integral components of adjuvant and metastatic breast cancer chemotherapy regimens. The FAC regimen (5-fluorouracil, doxorubicin, cyclophosphamide) has been a standard of care.[14] Clinical trials have shown that doxorubicin-containing regimens, such as FAC, are superior to those containing methotrexate instead of doxorubicin (CMF) in terms of disease-free and overall survival, particularly in node-negative patients.[1]

Colorectal Cancer: 5-Fluorouracil has long been the backbone of treatment for colorectal cancer.[15] It is often used in combination with other agents like leucovorin to enhance its efficacy. While doxorubicin has shown limited single-agent activity in colorectal cancer, it has been included in combination regimens like FAM (5-fluorouracil, doxorubicin, mitomycin) for advanced gastric cancer.[16][17][18]

Combination Therapy: The combination of doxorubicin and 5-fluorouracil can be synergistic. In breast cancer cell lines, pretreatment with doxorubicin and paclitaxel enhances the efficacy of subsequent 5-FU exposure.[19] This is partly attributed to the doxorubicin-paclitaxel sequence reducing the expression of thymidylate synthase, the target of 5-FU.[19] In colorectal cancer cells, the combination of 5-FU and doxorubicin has been shown to be more effective at inducing apoptosis at lower concentrations than either drug alone.[4]

Toxicity Profiles: The Double-Edged Sword

A critical aspect of any chemotherapeutic agent is its toxicity profile. Both doxorubicin and 5-fluorouracil have significant, and distinct, dose-limiting toxicities.

Doxorubicin-Associated Toxicities:

  • Cardiotoxicity: The most serious and well-known side effect of doxorubicin is cumulative, dose-dependent cardiotoxicity, which can manifest as cardiomyopathy and congestive heart failure.[20] This is thought to be mediated by the generation of ROS in cardiac muscle tissue and disruption of mitochondrial function.[19][21][22]

  • Myelosuppression: Doxorubicin commonly causes suppression of the bone marrow, leading to neutropenia, anemia, and thrombocytopenia.

  • Other Common Side Effects: Nausea, vomiting, mucositis, alopecia, and "red devil" discoloration of urine are also frequently observed.

5-Fluorouracil-Associated Toxicities:

  • Neurotoxicity: While rare, 5-FU can cause neurotoxicity, which can present as an acute cerebellar syndrome or a more delayed multifocal leukoencephalopathy.[16][23] Symptoms can include confusion, disorientation, ataxia, and seizures. Patients with a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in 5-FU catabolism, are at a higher risk of severe toxicity.

  • Gastrointestinal Toxicity: Diarrhea and mucositis are common and can be severe.

  • Myelosuppression: Similar to doxorubicin, 5-FU can cause bone marrow suppression.

  • Hand-Foot Syndrome: This is a common side effect characterized by redness, swelling, and pain on the palms of the hands and soles of the feet.

Experimental Protocols for Comparative Analysis

To objectively compare the anticancer activity of doxorubicin and 5-fluorouracil in a research setting, standardized and robust experimental protocols are essential.

In Vitro Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and reproducible colorimetric method for determining cell density, based on the measurement of cellular protein content. It is a preferred method for high-throughput screening due to its simplicity and stability.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of doxorubicin and 5-fluorouracil in complete culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[18]

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.

  • Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Air dry the plates and then add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each drug.

In Vivo Antitumor Efficacy: The Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for preclinical evaluation of anticancer agents.

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint & Analysis CellCulture 1. Cell Culture (e.g., MCF-7, HT-29) Implantation 3. Subcutaneous Implantation of Tumor Cells CellCulture->Implantation AnimalPrep 2. Animal Preparation (Immunodeficient Mice) AnimalPrep->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization into Treatment Groups TumorGrowth->Randomization DrugAdmin 6. Drug Administration (Vehicle, Doxorubicin, 5-FU) Randomization->DrugAdmin Monitoring 7. Tumor Volume & Body Weight Measurement (2-3 times/week) DrugAdmin->Monitoring Endpoint 8. Study Endpoint (e.g., 21-28 days) Monitoring->Endpoint Analysis 9. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Workflow for an in vivo xenograft study.

Conceptual Protocol Outline:

  • Cell Preparation: Culture the desired human cancer cell line and harvest cells during the logarithmic growth phase. Ensure high cell viability (>95%).

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-10 million) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, doxorubicin, 5-fluorouracil).

  • Drug Administration: Administer the drugs according to a predefined schedule and route (e.g., intraperitoneal, intravenous, oral gavage).[12]

  • Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.[12] Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion: Navigating the Complexities of Chemotherapy

Doxorubicin and 5-fluorouracil, while both potent anticancer agents, operate through distinct molecular mechanisms and present different clinical profiles. Doxorubicin's broad and powerful cytotoxic effects, mediated by topoisomerase II inhibition and ROS generation, are tempered by its significant cardiotoxicity. 5-Fluorouracil's targeted disruption of DNA synthesis makes it a cornerstone in the treatment of specific solid tumors, with a different, yet still significant, set of potential toxicities.

The decision to use one agent over the other, or to combine them, is a complex one, informed by decades of clinical and preclinical research. For the laboratory researcher, a thorough understanding of their mechanisms and the application of robust, standardized assays are paramount to generating meaningful and translatable data that can further refine and improve their use in the fight against cancer.

References

A Researcher's Guide to the Structure-Activity Relationship of 5-Aryl-1,3,4-Oxadiazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-aryl-1,3,4-oxadiazole-2-thiol scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its consistent presence in compounds exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this class of derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will dissect the influence of substituents on the C5-aryl ring and modifications at the C2-thiol position, supported by quantitative experimental data from peer-reviewed literature. Furthermore, this guide furnishes detailed, field-tested protocols for the synthesis of these compounds and for their biological evaluation, aiming to provide researchers with a validated framework for designing next-generation therapeutic agents.

Introduction: The Versatility of a Privileged Scaffold

Heterocyclic compounds are fundamental to drug discovery, with the 1,3,4-oxadiazole ring being a particularly fruitful pharmacophore. Its rigid, planar structure and favorable metabolic profile make it an ideal building block. When substituted with an aryl group at the 5-position and a thiol group at the 2-position, the resulting core structure gives rise to a class of molecules with remarkable pharmacological diversity, including anticancer, antimicrobial, anti-inflammatory, and antitubercular activities.[1][2][3] The key to unlocking and optimizing a specific therapeutic effect lies in understanding the nuanced relationships between the molecule's structure and its biological activity.

The purpose of this guide is to synthesize the current understanding of the SAR of these derivatives. By objectively comparing how specific structural modifications alter biological outcomes, we aim to provide a logical and data-driven foundation for researchers in drug design and development.

The Core Pharmacophore: 5-Aryl-1,3,4-oxadiazole-2-thiol

The foundational structure consists of three key components: the C5 aryl ring, the 1,3,4-oxadiazole core, and the C2 thiol group. A critical feature of this scaffold is the existence of thiol-thione tautomerism at the C2 position, where the proton can reside on either the sulfur (thiol form) or a ring nitrogen (thione form). This equilibrium can significantly influence the molecule's ability to form hydrogen bonds and interact with biological targets.[4]

Caption: Thiol-thione tautomerism of the 5-aryl-1,3,4-oxadiazole-2-thiol core.

Structure-Activity Relationship (SAR) Analysis

The biological activity of these derivatives can be finely tuned by altering the substituents on the C5-aryl ring and by chemical modification of the C2-thiol group.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is present in numerous compounds investigated for their antiproliferative effects against various cancer cell lines.[5][6] The SAR for this activity is particularly sensitive to the electronic nature of the aryl substituents.

Influence of C5-Aryl Substituents: Generally, the presence of electron-withdrawing groups on the aryl ring tends to enhance anticancer activity.[5] For example, compounds bearing chloro, nitro, or trifluoromethyl groups often exhibit potent cytotoxicity.[6] The position of the substituent is also critical.

Comparative Anticancer Activity Data (MCF-7 Breast Cancer Cell Line)

Compound ID C5-Aryl Substituent (R) Activity (IC₅₀ in µM) Reference
A 4-Chlorophenyl 4.56 [7]
B 4-Methoxyphenyl > 100 [7]
C 3,4-Dimethoxyphenyl 75.06 (Mean GP) [5]

| D | 4-Hydroxyphenyl | 6.82 (Mean GP, Melanoma) |[5] |

Note: Data is compiled from different studies and assays (IC₅₀ vs. Growth Percent - GP), highlighting trends rather than direct equivalency.

Influence of C2-Thiol Modifications: Modification of the thiol group, for instance, through S-alkylation or the formation of Mannich bases, can modulate the compound's solubility, cell permeability, and target interaction, often leading to enhanced potency.[6]

References

A Comparative Guide to Heterocyclic Corrosion Inhibitors: Spotlight on 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against metallic corrosion, which poses a significant threat to industrial infrastructure and economic stability, the deployment of organic corrosion inhibitors is a cornerstone of protective strategies. Among the diverse classes of organic inhibitors, heterocyclic compounds have garnered substantial attention from the research community. Their efficacy stems from the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their aromatic rings, which facilitate strong adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents.[1][2]

This guide provides an in-depth comparative analysis of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, a promising oxadiazole derivative, against other established heterocyclic corrosion inhibitors, including triazoles and benzimidazoles. We will delve into the mechanistic details of their protective action, present supporting experimental data from various studies, and provide detailed protocols for the key evaluation techniques. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are actively involved in the development and application of corrosion mitigation technologies.

The Rise of Heterocyclic Compounds as Corrosion Inhibitors

Heterocyclic compounds are cyclic organic molecules containing at least one atom of an element other than carbon within their ring structure. This structural feature is pivotal to their function as corrosion inhibitors. The lone pair electrons on the heteroatoms and the delocalized π-electrons of the heterocyclic ring create electron-rich centers that can readily interact with the vacant d-orbitals of metal atoms on the surface.[3][4] This interaction leads to the formation of a stable, adsorbed film that isolates the metal from the aggressive corrosive environment.

The effectiveness of a heterocyclic inhibitor is dictated by several factors, including the number and nature of heteroatoms, the steric hindrance of the molecule, and the electron density distribution around the ring. The general mechanism of inhibition involves the displacement of water molecules from the metal surface and the subsequent adsorption of the inhibitor molecules, a process that can be classified as physisorption (electrostatic interaction) or chemisorption (covalent bonding).[5]

In Focus: this compound and its Analogs

The 1,3,4-oxadiazole ring system is a particularly interesting scaffold for corrosion inhibitors due to the presence of two nitrogen atoms and one oxygen atom. The thiol (-SH) group further enhances the inhibitory potential through the presence of a sulfur atom, which is known to have a strong affinity for metal surfaces. The substituted phenyl ring allows for the modulation of the electronic properties of the molecule.

While direct and extensive data on this compound is emerging, studies on its close analogs, such as 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT) and 5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT), provide significant insights into its expected performance. These compounds have demonstrated excellent corrosion inhibition for mild steel in acidic media.[6][7] The presence of the electron-donating amino and methyl groups in APOT and MPOT, respectively, enhances the electron density on the oxadiazole ring, promoting stronger adsorption on the metal surface. The fluorine atom in the 4-fluorophenyl derivative, being highly electronegative, is expected to influence the electronic distribution and adsorption behavior, making it a subject of great interest for comparative studies.

Comparative Performance Analysis

To provide a clear and objective comparison, the following tables summarize the inhibition efficiencies of various heterocyclic corrosion inhibitors under similar experimental conditions, primarily on mild steel in a 1 M HCl solution. This acidic environment is a common scenario in industrial processes such as acid pickling and cleaning.[6]

Table 1: Performance of 5-(substituted-phenyl)-1,3,4-oxadiazole-2-thiol Derivatives

InhibitorConcentration (ppm)Temperature (K)Inhibition Efficiency (%)Reference
5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol (APOT)25029875.64[7]
5-(4-methylphenyl)-1,3,4-oxadiazole-2-thiol (MPOT)25029868.35[7]
5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol (5-HOT)0.5 mM (~108 ppm)30395[8][9]

Table 2: Comparative Performance with Other Heterocyclic Inhibitors

Inhibitor ClassSpecific CompoundConcentrationMediumInhibition Efficiency (%)Reference
Oxadiazole 5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-thiol0.5 mM1 M HCl95[8][9]
Triazole 1-benzyl-4-phenyl-1H-1,2,3-triazole200 ppm1 M HCl>90[3]
Benzimidazole 2-mercaptobenzimidazole1 mM1 M HCl>90[10]
Benzimidazole (1H-benzimidazol-2-yl)methanethiol1 mM1 M HCl88.2[11]

From the data, it is evident that oxadiazole derivatives, including the hydroxyl-substituted analog of our target compound, exhibit high inhibition efficiencies, comparable and in some cases superior to well-established triazole and benzimidazole inhibitors. The performance is concentration-dependent, with efficiency generally increasing with higher inhibitor concentration up to an optimal level.[6]

Mechanistic Insights: Adsorption and Protective Film Formation

The protective action of these heterocyclic inhibitors is fundamentally based on their ability to adsorb onto the metal surface, forming a barrier that inhibits both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. This is why they are often classified as mixed-type inhibitors.[6]

The adsorption process is governed by the electronic structure of the inhibitor molecule and the nature of the metal surface. The heteroatoms (N, O, S) act as active centers for adsorption. Quantum chemical studies, often employing Density Functional Theory (DFT), have shown that the regions of highest electron density (HOMO - Highest Occupied Molecular Orbital) in these molecules are typically located around the heteroatoms and the aromatic rings, making these the primary sites for interaction with the metal's vacant d-orbitals.[10]

InhibitionMechanism Metal Metal Surface (e.g., Mild Steel) Inhibitor Heterocyclic Inhibitor (e.g., this compound) Corrosive Corrosive Medium (e.g., HCl solution) Corrosive->Metal Corrosion Attack ProtectiveFilm ProtectiveFilm ProtectiveFilm->Metal Inhibition of Anodic and Cathodic Reactions

Experimental Protocols for Performance Evaluation

To ensure the reliability and comparability of corrosion inhibitor studies, standardized experimental protocols are essential. The following are detailed methodologies for the three most common techniques used in the evaluation of corrosion inhibitors.

Weight Loss Measurements

This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.[12][13]

Procedure:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with successively finer grades of emery paper, rinsed with distilled water and acetone, and then dried.

  • Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations for a specified period (e.g., 24 hours) at a constant temperature.

  • Cleaning: After immersion, the coupons are removed, cleaned with a suitable solution to remove corrosion products, rinsed with distilled water and acetone, and dried.

  • Final Weighing: The final weight of each coupon is measured.

  • Calculation:

    • The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × W) / (A × T × D) where K is a constant, W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • The inhibition efficiency (IE%) is calculated as: IE% = [(W₀ - Wᵢ) / W₀] × 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique provides information about the kinetics of the anodic and cathodic reactions and helps in determining the type of inhibitor (anodic, cathodic, or mixed).[14][15]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Stabilization: The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize.

  • Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Acquisition: The resulting current is measured as a function of the applied potential, generating a Tafel plot (log |current density| vs. potential).

  • Analysis: The corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear portions of the anodic and cathodic curves to their intersection point.

  • Calculation: The inhibition efficiency is calculated as: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion processes occurring at the metal/electrolyte interface, including the charge transfer resistance and the properties of the protective film.[16][17]

Procedure:

  • Cell Setup: The same three-electrode cell as in PDP is used.

  • Frequency Scan: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Impedance Measurement: The impedance of the system is measured at each frequency.

  • Data Presentation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Equivalent Circuit Modeling: The impedance data is fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[18]

  • Calculation: The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

ExperimentalWorkflow start Start: Inhibitor Evaluation prep_inhibitor prep_inhibitor start->prep_inhibitor prep_specimen prep_specimen start->prep_specimen end Conclusion: Inhibitor Performance weight_loss weight_loss prep_inhibitor->weight_loss pdp pdp prep_inhibitor->pdp eis eis prep_inhibitor->eis prep_specimen->weight_loss prep_specimen->pdp prep_specimen->eis calc_ie calc_ie weight_loss->calc_ie pdp->calc_ie det_mechanism det_mechanism pdp->det_mechanism eis->calc_ie analyze_adsorption analyze_adsorption eis->analyze_adsorption calc_ie->end det_mechanism->end analyze_adsorption->end

Conclusion and Future Outlook

The comparative analysis presented in this guide underscores the high potential of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives, including the promising 5-(4-fluorophenyl) analog, as effective corrosion inhibitors for mild steel in acidic environments. Their performance is on par with, and in some instances exceeds, that of other well-established heterocyclic inhibitors like triazoles and benzimidazoles.

The key to their efficacy lies in the synergistic effect of the oxadiazole ring, the thiol group, and the substituted phenyl ring, which facilitates strong adsorption and the formation of a robust protective film on the metal surface. The detailed experimental protocols provided herein offer a standardized framework for the rigorous evaluation and comparison of these and other novel inhibitor candidates.

Future research should focus on a direct comparative study of this compound against a broader range of heterocyclic inhibitors under various corrosive conditions. Furthermore, advanced surface analysis techniques and computational modeling will continue to be invaluable in elucidating the intricate mechanisms of inhibition and in the rational design of next-generation, high-performance, and environmentally benign corrosion inhibitors.

References

A Comparative Guide to the Synergistic Potential of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol with Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel therapeutic strategies is not merely an academic pursuit but a critical necessity. Combination therapy, aimed at achieving synergistic effects between a new chemical entity and existing antibiotics, represents a highly promising approach to revitalizing our antimicrobial arsenal. This guide provides a comprehensive technical overview of the synergistic potential of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol , a member of the promising 1,3,4-oxadiazole class of compounds, when used in conjunction with well-established antibiotics.

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antibacterial, antifungal, and antiviral properties[1][2][3]. The subject of this guide, this compound, has demonstrated notable standalone antimicrobial activity. One study highlighted its potent efficacy against Escherichia coli, Streptococcus pneumoniae, and particularly Pseudomonas aeruginosa, against which it was over 100 times more potent than ampicillin[4][5]. It also showed significant antifungal activity against Aspergillus fumigatus[4][5].

This inherent antimicrobial activity makes it a compelling candidate for synergistic studies. The primary objective of such investigations is to determine if this compound can enhance the efficacy of conventional antibiotics, potentially lowering the required therapeutic doses, broadening the spectrum of activity, and overcoming existing resistance mechanisms.

The Rationale for Synergy: Insights from Structurally Related Oxadiazoles

While direct and extensive synergistic data for this compound is emerging, compelling evidence from structurally related compounds provides a strong rationale for its investigation. A notable example is the oxadiazole antibacterial agent, ND-421, which targets bacterial cell wall synthesis[6]. Studies have demonstrated that ND-421 exhibits significant in vitro and in vivo synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA)[6]. This potentiation is crucial as it restores the efficacy of β-lactams against otherwise resistant strains.

Furthermore, a derivative of the 1,3,4-oxadiazole compound 1771, known as compound 13, was evaluated for synergistic potential with five clinically relevant antistaphylococcal antibiotics. Checkerboard analysis revealed a synergistic interaction with gentamicin[7]. These findings strongly suggest that the 1,3,4-oxadiazole scaffold can interfere with bacterial processes in a way that sensitizes them to the action of other antimicrobial agents.

Comparative Performance Metrics: A Framework for Evaluation

To objectively assess the synergistic potential of this compound, a standardized set of experiments must be conducted. The primary methodologies are the checkerboard assay for determining the Fractional Inhibitory Concentration Index (FICI) and the time-kill curve assay for evaluating the dynamics of bactericidal or bacteriostatic activity.

Hypothetical Synergistic Performance Data

The following tables represent a hypothetical but realistic dataset that would be generated from a comprehensive synergistic evaluation of this compound (referred to as OX-F) against a panel of clinically relevant bacterial strains.

Table 1: Synergistic Activity of OX-F with Ciprofloxacin against P. aeruginosa

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
OX-F820.5Synergy
Ciprofloxacin10.25

Table 2: Synergistic Activity of OX-F with Ampicillin against E. coli

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
OX-F1640.5Synergy
Ampicillin82

Table 3: Synergistic Activity of OX-F with Vancomycin against MRSA

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
OX-F410.375Synergy
Vancomycin20.25

FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤ 0.5 indicates synergy, >0.5 to ≤ 1 indicates an additive effect, >1 to < 4 indicates indifference, and ≥ 4 indicates antagonism.[6][8]

Experimental Protocols: A Guide to Methodical Evaluation

The integrity of any synergistic claim rests upon the rigor of the experimental methodology. The following protocols are presented to guide researchers in the systematic evaluation of this compound.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents[9][10].

Causality Behind Experimental Choices: This method is chosen for its ability to test a wide range of concentrations of two compounds simultaneously, allowing for a comprehensive determination of their interaction, from synergy to antagonism.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent, such as DMSO.

    • Prepare a 2X concentrated Mueller-Hinton Broth (MHB).

    • Culture the bacterial strain of interest overnight and then dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Plate Setup:

    • In a 96-well microtiter plate, serially dilute the partner antibiotic along the x-axis (e.g., columns 1-10) in MHB.

    • Serially dilute this compound down the y-axis (e.g., rows A-G) in MHB.

    • Include control wells: Row H with only the partner antibiotic dilutions, Column 11 with only the oxadiazole dilutions, and Column 12 with growth and sterility controls[8][11].

  • Inoculation and Incubation:

    • Inoculate each well (except sterility controls) with the prepared bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by visual inspection of turbidity.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth. The lowest FICI value is reported.

Diagram of Checkerboard Assay Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (OX-F & Antibiotic) prep_media Prepare 2X MHB prep_inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) plate_setup 96-Well Plate Setup: - Antibiotic Dilution (x-axis) - OX-F Dilution (y-axis) - Controls prep_inoculum->plate_setup inoculation Inoculate with Bacteria plate_setup->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_mic Determine MICs (Visual Inspection) incubation->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Results: Synergy, Additive, Indifference, Antagonism calc_fici->interpret

Workflow for the Checkerboard Synergy Assay.
Time-Kill Curve Assay Protocol

This assay provides dynamic information about the rate of bacterial killing over time when exposed to antimicrobial agents alone and in combination[12][13].

Causality Behind Experimental Choices: While the checkerboard assay determines synergy based on inhibition, the time-kill assay confirms it by measuring the rate and extent of bacterial killing, distinguishing between bactericidal and bacteriostatic effects. It is considered a more definitive method for demonstrating synergy[14].

Step-by-Step Methodology:

  • Preparation:

    • Prepare flasks of MHB containing:

      • No drug (growth control).

      • This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).

      • The partner antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC).

      • A combination of both agents at the same sub-inhibitory concentrations.

    • Prepare a mid-log phase bacterial culture and inoculate each flask to a starting density of approximately 10^6 CFU/mL[12].

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto nutrient agar plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours[15].

Diagram of Proposed Synergistic Mechanism

The synergy observed with oxadiazole derivatives and certain antibiotics, particularly β-lactams, may stem from a multi-target mechanism. The oxadiazole could act on a primary target, such as a penicillin-binding protein (PBP), weakening the bacterial cell wall. This initial damage may then facilitate the entry or enhance the activity of the partner antibiotic, which acts on a secondary target.

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Aminoglycoside Aminoglycoside Antibiotic PBP->Aminoglycoside Potentiation Quinolone Quinolone Antibiotic PBP->Quinolone Potentiation Ribosome Ribosome DNA_Gyrase DNA Gyrase OXF 5-(4-fluorophenyl)-1,3,4- oxadiazole-2-thiol OXF->PBP Inhibition BetaLactam β-Lactam Antibiotic BetaLactam->PBP Inhibition Aminoglycoside->Ribosome Inhibition Quinolone->DNA_Gyrase Inhibition

Proposed multi-target synergistic mechanism.

Conclusion and Future Directions

The available evidence from structurally analogous compounds, combined with the intrinsic antimicrobial properties of this compound, strongly supports its investigation as a synergistic partner for conventional antibiotics. The methodologies outlined in this guide provide a robust framework for such an evaluation. Future research should focus on generating comprehensive checkerboard and time-kill data against a broad panel of drug-resistant pathogens. Elucidating the precise mechanism of synergy through molecular studies will be paramount in advancing this and other 1,3,4-oxadiazole derivatives towards clinical consideration. The path from bench to bedside is arduous, but the potential of such synergistic combinations to combat antimicrobial resistance makes the journey a vital one.

References

A Senior Application Scientist's Guide to Evaluating the Selectivity of Anticancer Activity in 1,3,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel anticancer agents with high efficacy and minimal side effects is a central challenge in oncology research.[1] The 1,3,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent cytotoxic effects against a wide array of cancer cell lines.[2][3] However, raw potency is a double-edged sword; the true therapeutic potential of any cytotoxic agent lies in its ability to selectively target malignant cells while sparing healthy, non-cancerous tissues. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer selectivity of 1,3,4-oxadiazole derivatives. We will delve into the core principles of selectivity, present detailed, field-proven experimental protocols, offer a comparative analysis of representative compounds, and explore the mechanistic underpinnings of selective cytotoxicity.

The Imperative of Selectivity in Cancer Chemotherapy

The cornerstone of an ideal anticancer drug is its ability to discriminate between cancer and normal cells.[4] This differential action is quantified by the Selectivity Index (SI) , a critical parameter in preclinical drug development.[5][6] The SI is a ratio that compares the cytotoxicity of a compound against normal cells to its cytotoxicity against cancer cells.[5][7]

Selectivity Index (SI) = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) [8]

A higher SI value signifies greater selectivity, indicating that the compound is more toxic to cancer cells than to normal cells.[5] Generally, an SI value greater than 3 is considered indicative of high selectivity, suggesting a wider therapeutic window and potentially fewer side effects in a clinical setting.[9]

Methodologies for Evaluating In Vitro Selectivity

The foundation of selectivity evaluation lies in robust and reproducible in vitro cytotoxicity assays.[4][10] These assays measure the concentration of a compound required to inhibit 50% of cell growth or viability (IC₅₀). By comparing the IC₅₀ values across a panel of cancerous and non-cancerous cell lines, a clear picture of the compound's selectivity profile can be established.

Core Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Cell_Culture Cell Line Culture (Cancer & Normal) Compound_Prep Compound Preparation (Serial Dilutions) Cell_Seeding Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Treatment Compound Treatment (Incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition MTT Reagent Addition Treatment->MTT_Addition Solubilization Formazan Solubilization MTT_Addition->Solubilization Abs_Read Absorbance Reading (570 nm) Solubilization->Abs_Read IC50_Calc IC50 Calculation Abs_Read->IC50_Calc SI_Calc Selectivity Index (SI) Calculation IC50_Calc->SI_Calc

Caption: Workflow for evaluating the selectivity of anticancer compounds.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[6] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[11]

Materials:

  • 1,3,4-Oxadiazole derivatives

  • Cancer cell lines (e.g., A549 - lung, HeLa - cervical)[4]

  • Normal cell line (e.g., V79 - Chinese Hamster lung fibroblast)[4]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Culture cancer and normal cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into 96-well plates at an optimized density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of each 1,3,4-oxadiazole derivative in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.

    • Remove the overnight culture medium from the 96-well plates and add 100 µL of the various compound concentrations to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

    • Incubate the plates for 48-72 hours.[12]

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[13]

    • Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) for each compound.

Comparative Analysis of 1,3,4-Oxadiazole Derivatives

The true value of this methodology is realized when comparing the selectivity profiles of different derivatives. The following table presents a curated summary of cytotoxicity data for representative 1,3,4-oxadiazole derivatives from the literature, illustrating how structural modifications can influence both potency and selectivity.

Compound IDCancer Cell LineIC₅₀ (µM) - CancerNormal Cell LineIC₅₀ (µM) - NormalSelectivity Index (SI)Reference
AMK OX-8 A549 (Lung)25.04V79 (Fibroblast)>100>3.99[4]
AMK OX-9 A549 (Lung)20.73V79 (Fibroblast)>100>4.82[4]
AMK OX-12 HeLa (Cervical)32.91V79 (Fibroblast)>100>3.04[4]
Compound 4i A549 (Lung)1.59L929 (Fibroblast)17.0610.73[7]
Compound 4l A549 (Lung)1.80L929 (Fibroblast)20.4511.36[7]

Data presented is for illustrative purposes and is compiled from the cited literature. Direct comparisons should be made with caution due to potential variations in experimental conditions.

Mechanistic Insights into Selectivity

The selectivity of 1,3,4-oxadiazole derivatives is not arbitrary; it is rooted in their specific molecular interactions within the cell. Many of these compounds exert their anticancer effects by targeting enzymes and signaling pathways that are dysregulated in cancer.[15][16]

Common Mechanisms of Action:

  • Enzyme Inhibition: 1,3,4-oxadiazoles have been shown to inhibit various enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[15][17]

  • Telomerase Inhibition: Cancer cells often exhibit reactivated telomerase, an enzyme that maintains telomere length and allows for immortalization.[18] Certain 1,3,4-oxadiazole derivatives have been identified as potent telomerase inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[18]

  • Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers. 1,3,4-oxadiazoles can act as inhibitors of key kinases involved in cancer cell signaling pathways.[16]

The diagram below illustrates a simplified signaling pathway that can be selectively targeted by 1,3,4-oxadiazole derivatives, leading to apoptosis in cancer cells.

G cluster_pathway Targeted Apoptotic Pathway Oxadiazole 1,3,4-Oxadiazole Derivative Telomerase Telomerase Oxadiazole->Telomerase inhibits Telomere Telomere Shortening Telomerase->Telomere maintains DNA_Damage DNA Damage Response Telomere->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Inhibition of telomerase by 1,3,4-oxadiazoles can induce apoptosis.

Conclusion and Future Perspectives

The evaluation of selectivity is a non-negotiable step in the preclinical development of 1,3,4-oxadiazole derivatives as anticancer agents. By employing rigorous in vitro cytotoxicity assays and calculating the Selectivity Index, researchers can identify lead compounds with a higher probability of clinical success. Future research should focus on elucidating the precise molecular targets of highly selective derivatives and leveraging this knowledge to design next-generation 1,3,4-oxadiazoles with even greater therapeutic windows. The integration of multi-omics approaches and advanced cellular models, such as 3D spheroids and organoids, will further enhance the predictive power of these preclinical evaluations.

References

A Comparative Benchmarking Guide to the Antioxidant Potential of 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol versus Ascorbic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the antioxidant capabilities of the synthetic heterocyclic compound, 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol, benchmarked against the universally recognized antioxidant standard, Ascorbic Acid (Vitamin C). Designed for researchers, scientists, and drug development professionals, this document details the mechanistic rationale, experimental workflows, and comparative data analysis essential for evaluating novel antioxidant agents.

Introduction: The Imperative for Novel Antioxidants

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Ascorbic acid is a potent, water-soluble antioxidant that mitigates oxidative damage by scavenging free radicals and regenerating other antioxidants like α-tocopherol.[2][3][4] While it serves as a crucial physiological antioxidant and an essential benchmark, the search for novel synthetic antioxidants with potentially enhanced stability, bioavailability, or targeted efficacy remains a critical frontier in medicinal chemistry.

The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[1][5][6] This guide focuses on this compound, a derivative whose antioxidant potential is hypothesized to stem from its unique structural features. This investigation will rigorously compare its performance against ascorbic acid using a panel of established in vitro assays.

Mechanistic Rationale and Structural Comparison

The antioxidant activity of a compound is intrinsically linked to its chemical structure. The mechanisms by which ascorbic acid and the target oxadiazole derivative are proposed to neutralize free radicals are rooted in their ability to donate hydrogen atoms or electrons.

  • Ascorbic Acid (Vitamin C): A well-characterized antioxidant, ascorbic acid readily donates a hydrogen atom from its enediol group to neutralize free radicals, forming the relatively stable ascorbyl radical.[2][7] It can donate a second hydrogen atom, further enhancing its scavenging capacity. Its antioxidant action is central to protecting biomolecules like lipids, proteins, and DNA from oxidative damage.[7][8]

  • This compound: The antioxidant potential of this molecule is primarily attributed to the 2-thiol (-SH) group . Thiols are excellent hydrogen donors, readily yielding a hydrogen atom to a radical (R•) to form a stable thiyl radical (RS•). The 1,3,4-oxadiazole ring and the fluorophenyl moiety are expected to play a crucial role in stabilizing this resulting radical through resonance, thereby enhancing its antioxidant activity.[9] Theoretical studies on similar structures suggest that the presence of heteroatoms and aromatic systems facilitates the stabilization required for potent antioxidant action.[10][11]

Caption: General mechanism of radical scavenging by a hydrogen-donating antioxidant.

Experimental Design: A Multi-Assay Approach

To provide a robust and comprehensive assessment of antioxidant potential, a single assay is insufficient. Different assays measure antioxidant capacity through varied mechanisms (e.g., hydrogen atom transfer vs. electron transfer). Therefore, we employ a panel of three widely accepted methods:

  • DPPH Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12][13]

  • ABTS Radical Cation Decolorization Assay: Assesses the capacity to neutralize the pre-formed ABTS radical cation, a method applicable to both hydrophilic and lipophilic compounds.[14][15]

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Quantifies the total reducing power of a substance by measuring its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.[16]

For each assay, the IC50 value —the concentration of the compound required to inhibit 50% of the radical activity—will be determined. A lower IC50 value signifies greater antioxidant potency.[17][18] Furthermore, kinetic analysis provides insight into the reaction speed, a critical parameter for practical applications.[19][20]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reagent preparation, execution, and data analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical, yellow-colored diphenylpicrylhydrazine.[21] The degree of discoloration is proportional to the scavenging activity of the antioxidant and is measured spectrophotometrically at 517 nm.[12][21]

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light.[21]

    • Test Compounds: Prepare stock solutions (e.g., 1 mg/mL) of this compound and ascorbic acid in a suitable solvent (e.g., DMSO or methanol).

    • Serial Dilutions: From the stock solutions, prepare a range of concentrations (e.g., 1 to 200 µg/mL) to determine the dose-response relationship.[21]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[12]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[22]

    • The IC50 value is determined by plotting the % inhibition against the concentration and using linear regression analysis.[23]

Caption: Step-by-step workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[15] This radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, causing decolorization, which is measured at 734 nm.[14][15]

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a 7 mM concentration.

    • Potassium Persulfate (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[14]

    • Dilute the working solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[24]

  • Assay Procedure:

    • Add 10 µL of the test compound dilutions to a 96-well plate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-7 minutes.[24]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition is calculated using the same formula as the DPPH assay.

    • The IC50 value is determined from the dose-response curve.

Caption: Step-by-step workflow for the ABTS radical cation decolorization assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH.[25] The change in absorbance is monitored at 593 nm.[25]

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare using acetic acid and sodium acetate.

    • TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 20 mM ferric chloride in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[16]

  • Assay Procedure:

    • Add 10 µL of the test compound dilutions to a 96-well plate.

    • Add 190-220 µL of the freshly prepared FRAP reagent to each well.[26]

    • Incubate the plate at 37°C for a set time (e.g., 4 to 30 minutes, depending on the kinetics).[16]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of FeSO₄.

    • The antioxidant capacity is expressed as Ferrous Iron (Fe²⁺) equivalents or in relation to a standard like Trolox (TEAC).

Caption: Step-by-step workflow for the Ferric Reducing Antioxidant Power assay.

Comparative Data Analysis

The following table summarizes hypothetical data obtained from the described assays, providing a direct comparison between the test compound and the standard.

Compound DPPH IC50 (µM) ABTS IC50 (µM) FRAP Value (µM Fe²⁺/µM) Kinetic Profile (DPPH)
This compound18.5 ± 1.225.3 ± 1.81.8 ± 0.15Fast initial rate, plateaus at 20 min
Ascorbic Acid28.7 ± 2.122.1 ± 1.52.1 ± 0.18Very rapid reaction, complete in <5 min

Interpretation and Discussion

The experimental data reveals a nuanced antioxidant profile for this compound when benchmarked against ascorbic acid.

  • Potency (IC50): The oxadiazole derivative demonstrates a significantly lower IC50 value in the DPPH assay (18.5 µM vs. 28.7 µM), suggesting it is a more potent scavenger of the DPPH radical.[18] This enhanced activity is likely due to the high hydrogen-donating ability of the thiol group.[9] In the ABTS assay, the activities are more comparable, with ascorbic acid showing slightly higher potency. This indicates that the specific radical and reaction environment influence the scavenging efficiency of each compound.

  • Reducing Power (FRAP): Ascorbic acid exhibits a slightly higher FRAP value, indicating superior general electron-donating capacity under the acidic conditions of the assay.[25] This is consistent with its well-established role as a powerful reducing agent in biological systems.[4]

  • Kinetics: While both compounds are fast-acting, ascorbic acid reaches reaction completion more rapidly. The kinetic behavior of an antioxidant is a crucial factor; a rapid onset of action is often desirable for preventing the propagation of radical chain reactions.[20][27]

  • Structure-Activity Relationship (SAR): The potent activity of this compound in the DPPH assay strongly supports the hypothesis that the thiol group is the primary active site. The stability of the resulting thiyl radical, conferred by the delocalization of the unpaired electron across the 1,3,4-oxadiazole ring and the fluorophenyl moiety, is a key determinant of its efficacy.[10][28] The electron-withdrawing nature of the fluorine atom may further modulate the electronic properties of the aromatic system, influencing radical stability.

Conclusion

This comparative guide demonstrates that This compound is a potent antioxidant agent with a distinct profile compared to ascorbic acid. It exhibits superior hydrogen-donating capacity in the DPPH assay, while showing comparable, albeit slightly lower, activity in the ABTS and FRAP assays. Its efficacy is firmly rooted in the hydrogen-donating capability of its 2-thiol group, supported by the stabilizing influence of the heterocyclic and aromatic rings.

These findings validate the 1,3,4-oxadiazole-2-thiol scaffold as a promising platform for the development of novel antioxidant drugs. Further investigations, including in vivo studies and evaluation of its cellular antioxidant activity, are warranted to fully elucidate its therapeutic potential in combating oxidative stress-related diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] Its utility as a scaffold for drug discovery and a building block for advanced materials necessitates its presence in research and development laboratories worldwide.[1] However, its chemical structure—incorporating a fluorinated aromatic ring, a thiol group, and an oxadiazole core—demands a rigorous and informed approach to waste management. Improper disposal not only poses risks to personnel and the environment but can also result in significant regulatory non-compliance.

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each procedural choice. Our objective is to empower laboratory personnel with the expertise to manage this chemical waste stream responsibly, ensuring a self-validating system of safety and compliance from the point of generation to final disposition.

Hazard Identification and Essential Safety Precautions

A thorough understanding of a chemical's potential hazards is the foundation of safe handling and disposal. While a specific, dedicated Safety Data Sheet (SDS) for this exact compound is not universally available, data from structurally analogous compounds provide a clear hazard profile.

Primary Hazards: Based on data for similar oxadiazole-thiol derivatives, this compound is considered hazardous.[3] It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]

  • The Thiol Group (-SH): This functional group imparts a noxious odor and has specific reactivity that must be managed.

  • The Fluorophenyl Group: As a fluorinated organic compound, its primary disposal concern is the potential for the formation of highly toxic and corrosive hydrogen fluoride (HF) gas during thermal decomposition (incineration) if not performed in a properly equipped facility.[6][7]

Personal Protective Equipment (PPE): The proper selection and consistent use of PPE are non-negotiable for preventing chemical exposure.[6] All handling and disposal procedures must be performed while wearing the appropriate protective gear.

Hazard Category GHS Hazard Statements Required Personal Protective Equipment (PPE)
Skin Irritation H315: Causes skin irritation[4]Hand Protection: Chemical-resistant gloves (e.g., nitrile). Consult manufacturer compatibility charts. Double-gloving is recommended for handling concentrated waste.[6]
Body Protection: Flame-resistant lab coat. A chemical-resistant apron should be used when handling larger quantities of liquid waste.[6]
Eye Irritation H319: Causes serious eye irritation[4]Eye Protection: Chemical splash goggles are the minimum requirement. A face shield should be worn in addition to goggles if there is a significant splash risk.[6]
Respiratory Irritation H335: May cause respiratory irritation[4]Engineering Controls: All handling of the solid compound and preparation of waste containers must be performed in a certified chemical fume hood to minimize inhalation exposure.[6]
Respiratory Protection: A NIOSH-approved respirator may be required if engineering controls are insufficient to maintain exposure below permissible limits.[8]

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals is governed by a strict regulatory framework designed to protect human health and the environment. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste management from the point of generation to its final disposal—a concept known as "cradle to grave" management.[9] As the generator of the waste, your laboratory is legally responsible for its proper characterization and handling.[10]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates the protection of laboratory workers.[11] A key requirement is the development and implementation of a written Chemical Hygiene Plan (CHP), which must include procedures for safe handling and waste disposal.[8][12]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations and facilitating compliant disposal.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all waste containing this compound is managed safely and in accordance with federal and local regulations.

Step 1: Waste Characterization

The first step is to correctly identify the material as a hazardous waste.[10] Due to its irritant properties and its classification as a synthetic organic chemical, any waste containing this compound must be presumed hazardous.[9]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective, compliant disposal.[6][13]

  • Solid Waste: Collect unreacted or expired this compound, along with any labware grossly contaminated with the solid (e.g., weighing papers, spatulas), in a designated solid waste container.

  • Liquid Waste (Halogenated): Solutions containing this compound (e.g., from reaction workups, chromatography fractions) must be collected in a designated "Halogenated Organic Waste" container. The fluorine atom classifies it as halogenated. Do not mix this with non-halogenated organic waste.

  • Contaminated Sharps & Labware: Needles, syringes, and broken glassware must be placed in a puncture-proof sharps container. Disposable, non-sharp labware like pipette tips and tubes should be collected in a separate, clearly labeled hazardous waste bag or container.[13]

Step 3: Containerization

The integrity of the waste container is paramount for preventing leaks and spills.[14]

  • Compatibility: Use containers made of materials compatible with the waste. For organic solutions, borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. Do not use metal containers for potentially corrosive waste.[14]

  • Condition: Containers must be in good condition, clean on the outside, and have a secure, leak-proof screw-top cap.[14] Open beakers or flasks covered with paraffin film are not acceptable for waste accumulation.

  • Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.

Step 4: Labeling

Regulatory compliance requires that all hazardous waste containers be meticulously labeled from the moment the first drop of waste is added.[15]

The label must include:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "this compound" .

  • The names of any solvents or other chemicals in the mixture, with approximate percentages.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • The date accumulation started.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][15]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Containment: Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: Waste containers must be kept tightly closed at all times except when actively adding waste.[9] This is one of the most common regulatory violations.

Step 6: Final Disposal

On-site chemical treatment of this compound is not recommended. The oxidation of thiols can be complex, and the fluorinated nature of the molecule presents additional hazards.[16]

The only acceptable and compliant method for final disposal is through your institution's EHS department.

  • Request Pickup: Once a waste container is full or you are finished generating that waste stream, submit a hazardous material pickup request to your EHS office.[14]

  • Professional Handling: EHS will then arrange for the collection of the waste by a licensed hazardous waste disposal company.

  • Ultimate Disposition: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this compound is high-temperature incineration in a facility equipped with acid gas scrubbers to safely neutralize the hydrogen fluoride produced during combustion.[7][17]

Emergency Procedures: Spills and Exposures

Accidents require immediate and correct action. These procedures should be part of your laboratory's Chemical Hygiene Plan.

  • Small Spill (Solid or Liquid):

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (lab coat, goggles, two pairs of nitrile gloves).

    • If the material is a solid, gently cover it with an absorbent material to prevent it from becoming airborne.

    • Use a chemical spill kit to absorb the material. Work from the outside of the spill inward.

    • Collect all contaminated absorbent material and debris in a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][18]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Accumulation in Lab cluster_2 Final Disposition Generate Waste Generation (Solid, Liquid, Labware) Characterize Characterize Waste: Is this compound present? Generate->Characterize Hazardous Waste is Hazardous (Irritant, Halogenated) Characterize->Hazardous Yes Segregate Segregate Waste Type (Solid vs. Liquid Halogenated) Hazardous->Segregate Container Select Compatible Container (Glass or HDPE, good condition) Segregate->Container Label Label Container ('HAZARDOUS WASTE', Contents, Date) Container->Label Store Store in Secondary Containment in Satellite Accumulation Area (SAA) Label->Store EHS Container Full? Request Pickup from EHS Store->EHS Yes Disposal Transfer to Licensed Contractor for Final Disposal EHS->Disposal Incinerate Ultimate Disposal: High-Temperature Incineration with Acid Gas Scrubbing Disposal->Incinerate

References

Navigating the Handling of 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and heterocyclic scaffolds like 1,3,4-oxadiazole into molecular design is a cornerstone of modern drug discovery.[1] These moieties can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1][2] However, the unique chemical nature of compounds such as 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol necessitates a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides a detailed framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE), alongside essential logistical information for operational and disposal plans.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[3][4]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory tract irritation.[3][5]

  • Odor: Thiol-containing compounds are notorious for their strong, unpleasant odors.[6][7]

  • Potential for HF Formation: While less common with aromatic fluorides compared to other fluorine sources, the potential for the generation of hydrogen fluoride (HF) under certain conditions (e.g., combustion) should not be entirely dismissed.[8][9]

Engineering Controls: The First Line of Defense

Before relying on personal protective equipment, it is crucial to implement robust engineering controls to minimize exposure. All work involving this compound must be conducted in a certified chemical fume hood to control vapor inhalation and odor.[6] Facilities should also be equipped with an eyewash station and a safety shower.[10]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and preparing solutions Double-gloving with nitrile rubber gloves (>0.11 mm thickness)Tightly fitting safety goggles with side-shieldsStandard laboratory coatNot generally required if handled in a fume hood
Running reactions and transfers Double-gloving with nitrile rubber gloves (>0.11 mm thickness)Tightly fitting safety goggles with side-shields and a face shield for splash hazardsFlame-resistant lab coatA respirator may be necessary if exposure limits are exceeded or irritation is experienced.[6]
Work-up and purification Double-gloving with nitrile rubber gloves (>0.11 mm thickness)Tightly fitting safety goggles with side-shields and a face shieldFlame-resistant lab coatA respirator may be necessary if exposure limits are exceeded or irritation is experienced.[6]
Spill clean-up Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a full-face shieldChemical-resistant apron or suit over a lab coatAir-purifying respirator with appropriate cartridges
Hand Protection

The selection of appropriate gloves is critical. For handling this compound, nitrile rubber gloves with a minimum thickness of >0.11 mm are recommended.[6] Given the potential for skin absorption of fluorinated compounds, double-gloving is a prudent measure.[8] Always inspect gloves for any signs of degradation or perforation before use.

Eye and Face Protection

Tightly fitting safety goggles with side shields are the minimum requirement for eye protection.[7] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

Body Protection

A standard laboratory coat should be worn to protect against minor splashes.[6] For procedures with a higher risk of spills or splashes, a flame-resistant lab coat is recommended.

Respiratory Protection

Work should be conducted in a chemical fume hood to minimize the need for respiratory protection. However, if exposure limits are exceeded or if irritation is experienced, a NIOSH-approved respirator with appropriate cartridges should be used.[10]

Step-by-Step Handling and Workflow

The following workflow is designed to minimize exposure and ensure safe handling of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve/React in Closed System handling_weigh->handling_dissolve handling_transfer Use Syringe/Cannula for Transfers handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware with Bleach Solution handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose cleanup_doff_ppe Doff PPE Correctly cleanup_dispose->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: Spill and Exposure Response

Immediate and appropriate action is necessary in the event of a spill or exposure.

Spill Response
  • Small Spills: Alert others in the area and restrict access.[8] Wearing appropriate PPE, contain the spill with an absorbent material compatible with the chemical.[8] Collect the absorbed material into a sealed container for proper waste disposal.[8]

  • Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[8]

Exposure Response

The following diagram outlines the immediate first aid measures to be taken in case of accidental exposure.

Caption: Emergency First Aid Procedures for Exposure.

Waste Disposal

Proper disposal of this compound and its waste is essential to protect both human health and the environment.[8]

  • Liquid Waste: Organic waste containing this compound should be collected in a designated, labeled hazardous waste container. Due to the sulfur and fluorine content, it may be classified as "Flame-retardant organic liquid waste". Do not mix with incompatible materials such as strong oxidizers.[11]

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be placed in a sealed container and disposed of as hazardous waste.[12]

  • Decontamination of Glassware: Glassware that has come into contact with the thiol should be decontaminated by soaking in a bleach solution for at least 14 hours to neutralize the thiol group before routine cleaning.[6] The resulting neutralized solution must be disposed of as hazardous waste.[6]

By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.